Methanethiolate
Description
Structure
3D Structure
Properties
Molecular Formula |
CH3S- |
|---|---|
Molecular Weight |
47.1 g/mol |
IUPAC Name |
methanethiolate |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p-1 |
InChI Key |
LSDPWZHWYPCBBB-UHFFFAOYSA-M |
Canonical SMILES |
C[S-] |
Synonyms |
methanethiol methanethiolate methylmercaptan methylmercaptan, lead (2+) salt methylmercaptan, mercury (2+) salt methylmercaptan, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Sodium Methanethiolate
For Researchers, Scientists, and Drug Development Professionals
Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile and a versatile reagent in organic synthesis. As the sodium salt of methanethiol, it serves as a key building block for introducing the methylthio- moiety into molecules, a critical step in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its chemical properties, reactivity, and relevant experimental methodologies.
Core Chemical and Physical Properties
Sodium this compound is typically a white to off-white solid that is highly soluble in water and soluble in polar organic solvents.[1][2] It is sensitive to air and moisture, hydrolyzing to produce methanethiol, which is characterized by a strong, unpleasant odor.[1] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of sodium this compound and its conjugate acid, methanethiol.
| Property | Value | Reference(s) |
| Chemical Formula | CH₃NaS | [3] |
| Molar Mass | 70.09 g/mol | [3] |
| Appearance | White to off-white or light brown solid | [1][4] |
| Melting Point | 47-49 °C / 88-90 °C (Varies by purity/source) | [1][4] |
| Density | ~1.43 g/cm³ (solid) | [1] |
| Solubility | Highly soluble in water; soluble in polar organic solvents | [1][2] |
| pKa (of Methanethiol) | ~10.4 | [5] |
Key Chemical Reactivity & Applications
The utility of sodium this compound is dominated by the strong nucleophilicity of the this compound anion (CH₃S⁻).[6] This makes it a highly effective reagent for various chemical transformations, primarily nucleophilic substitution and dealkylation reactions.
Nucleophilic Substitution (Sₙ2) Reactions
Sodium this compound readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with alkyl halides to form methyl thioethers.[6] This reaction is fundamental for creating carbon-sulfur bonds in synthetic chemistry.
General Reaction: NaSCH₃ + R-X → R-SCH₃ + NaX (where R = alkyl, X = halogen)[6]
Cleavage of Ethers and Esters
A significant application in complex molecule synthesis is the dealkylation of aryl methyl ethers to the corresponding phenols.[6] The this compound anion attacks the methyl group of the ether in an Sₙ2 fashion, proving more effective than many other nucleophiles for this transformation. It is also an efficient reagent for the Sₙ2 dealkylation of esters.
General Reaction (Ether Cleavage): NaSCH₃ + Ar-O-CH₃ → Ar-ONa + CH₃SCH₃[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and common reactions of sodium this compound. These are representative protocols based on established chemical principles.
Protocol 1: In Situ Preparation of Sodium this compound
This protocol describes the preparation of sodium this compound from methanethiol and a strong base for immediate use in a subsequent reaction.[6]
Materials:
-
Methanethiol (CH₃SH)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., ethanol, DMF, or an ethereal solvent like THF)
-
Reaction flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the anhydrous solvent.
-
If using sodium hydroxide, add one molar equivalent of solid NaOH to the solvent and stir until dissolved.
-
If using sodium hydride, carefully add one molar equivalent of NaH (typically as a 60% dispersion in mineral oil) to the solvent.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly bubble one molar equivalent of methanethiol gas through the basic solution or add a pre-condensed liquid methanethiol dropwise via syringe. Caution: Methanethiol is a toxic, flammable gas with a very low odor threshold. This step must be performed in a well-ventilated fume hood.
-
If using NaH, the reaction will produce hydrogen gas, which must be safely vented.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C. The resulting solution/slurry of sodium this compound is now ready for use as a nucleophile.
Protocol 2: Synthesis of a Methyl Thioether via Sₙ2 Reaction
This protocol details the reaction of an alkyl halide with sodium this compound to yield a thioether.[6]
Materials:
-
Sodium this compound solution (from Protocol 1 or a commercial source)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To a stirred solution of sodium this compound (1.1 equivalents) in the chosen solvent, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours at room temperature but may be gently heated if necessary.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or distillation to yield the pure methyl thioether.
Protocol 3: Demethylation of an Aryl Methyl Ether
This protocol describes the cleavage of an aryl methyl ether to a phenol using sodium this compound.[6]
Materials:
-
Aryl methyl ether (e.g., anisole, guaiacol)
-
Sodium this compound (2-3 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Aqueous HCl (1 M) for workup
Procedure:
-
In a round-bottom flask, dissolve the aryl methyl ether (1.0 equivalent) and sodium this compound (2-3 equivalents) in the solvent.
-
Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed. This can take several hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution to a pH of ~2 with 1 M HCl to protonate the resulting phenoxide.
-
Extract the phenolic product with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol product by column chromatography or recrystallization.
Biological Activity: Inhibition of Cytochrome c Oxidase
Upon hydrolysis, sodium this compound releases methanethiol, a compound with significant biological activity. Methanethiol is a known inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and ATP production. Studies have shown that methanethiol acts as a non-competitive inhibitor of the enzyme.[1] This toxicological property is relevant in the context of certain metabolic disorders and occupational exposures.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis, reactivity, and a key biological interaction of sodium this compound.
Caption: Workflow for the synthesis of sodium this compound.
Caption: Key nucleophilic reactions of sodium this compound.
Caption: Inhibition of Complex IV by methanethiol.
References
Commercial Preparation of Methanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanethiol (CH₃SH), also known as methyl mercaptan, is a pivotal organosulfur compound with significant applications across various industries, including the synthesis of the essential amino acid methionine, production of pesticides, and as an odorant for natural gas. This technical guide provides a comprehensive overview of the primary commercial synthesis routes for methanethiol, with a focus on reaction mechanisms, catalytic systems, and process parameters. Detailed experimental protocols for the key synthesis methods are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying chemical and process logistics.
Introduction
Methanethiol is a colorless, flammable gas with a distinct pungent odor. Its commercial importance primarily stems from its role as a precursor in the production of methionine, a critical component in animal feed. The global demand for methanethiol has driven the development of several industrial-scale synthesis processes. The most established and widely used method involves the catalytic reaction of methanol with hydrogen sulfide.[1] Alternative routes, such as the synthesis from syngas (a mixture of carbon monoxide and hydrogen) and hydrogen sulfide, or the hydrogenation of carbon disulfide and carbonyl sulfide, have also been developed and are gaining attention. This guide will delve into the technical details of these processes.
Commercial Synthesis Routes
Thiolation of Methanol
The dominant commercial process for methanethiol production is the vapor-phase reaction of methanol (CH₃OH) and hydrogen sulfide (H₂S) over a solid acid catalyst.[1] The overall reaction is as follows:
CH₃OH + H₂S → CH₃SH + H₂O
This reaction is typically carried out at elevated temperatures and pressures in a fixed-bed reactor. The choice of catalyst is crucial for achieving high selectivity and conversion.
The most common catalysts are based on alumina (Al₂O₃) impregnated with various promoters.[2]
-
Alkali-promoted Alumina: Catalysts such as potassium carbonate (K₂CO₃) deposited on alumina are effective for this reaction.[2]
-
Tungsten-based Alumina: Potassium tungstate (K₂WO₄) on an alumina support is a widely used industrial catalyst.[3] The presence of strong basic sites on the catalyst is favorable for the selectivity towards methanethiol, while acidic sites promote the conversion of methanol.
The reaction conditions are optimized to maximize the yield of methanethiol while minimizing the formation of byproducts such as dimethyl sulfide ((CH₃)₂S) and dimethyl ether ((CH₃)₂O). Typical industrial conditions fall within the following ranges:
-
Temperature: 300 to 450 °C[4]
-
Pressure: 1 to 25 bar[3]
-
H₂S/CH₃OH Molar Ratio: Typically greater than 1 to suppress the formation of dimethyl sulfide.
Synthesis from Syngas and Hydrogen Sulfide
An alternative route to methanethiol involves the reaction of synthesis gas (CO/H₂) with hydrogen sulfide. This process is attractive due to the potential to utilize H₂S-rich syngas streams from gasification processes. The overall reaction is more complex and can proceed through different intermediates.
CO + H₂ + H₂S → CH₃SH + other products
A variety of catalysts have been investigated for this process, with a focus on sulfur-resistant materials.
-
Molybdenum-based Catalysts: Potassium-promoted molybdenum sulfide (K-MoS₂) catalysts supported on materials like SBA-15 have shown good performance.[1]
-
Vanadium-based Catalysts: Sulfided vanadium catalysts on supports such as TiO₂ and Al₂O₃ have also been explored, demonstrating high activity and selectivity at optimized temperatures.[5]
Hydrogenation of Carbon Disulfide and Carbonyl Sulfide
Methanethiol can also be produced by the hydrogenation of carbon disulfide (CS₂) or carbonyl sulfide (COS). These compounds can be byproducts of other industrial processes.
CS₂ + 3H₂ → CH₃SH + H₂S COS + 3H₂ → CH₃SH + H₂O
-
Molybdenum Sulfide Catalysts: MoS₂ catalysts are active for the hydrogenation of both COS and CS₂. The addition of promoters like potassium (K) and cobalt (Co) can enhance the conversion and selectivity towards methanethiol.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the different commercial preparation routes of methanethiol.
Table 1: Thiolation of Methanol - Reaction Parameters and Performance
| Catalyst | Temperature (°C) | Pressure (bar) | MHSV (h⁻¹) | CH₃OH Conversion (%) | CH₃SH Selectivity (%) | Reference |
| K₂WO₄/Al₂O₃ | 380 | 10 | 2 | 90 | 92 | [3] |
| Alkali Metal Carbonate/Al₂O₃ | < 350 | - | - | - | - | [2] |
| Thoria on Pumice | 380 | - | ~660 | - | - | [4] |
Table 2: Synthesis from Syngas and H₂S - Reaction Parameters and Performance
| Catalyst | Temperature (°C) | Pressure (MPa) | Gas Hourly Space Velocity (h⁻¹) | CO Conversion (%) | CH₃SH Selectivity (%) | Reference |
| Kn-Mo/SBA-15 | 300 | 0.2 | 1000 | - | High | [1] |
| V₂O₅/TiO₂ | 342 (615 K) | 0.1 (1 bar) | - | High | High | [5] |
| K-Mo₂C/Al₂O₃ | 325 | - | - | - | 66.1 | [7] |
Table 3: Hydrogenation of CS₂ and COS - Catalyst Performance
| Feed | Catalyst | Temperature (K) | Conversion (%) | CH₃SH Yield (%) | Reference |
| CS₂ | MoS₂ | < 570 | 100 | High | [6] |
| COS | MoS₂ | > 500 | High | Low | [6] |
| COS | (Co)K-MoS₂/SiO₂ | > 500 | High | Moderate to High | [6] |
Experimental Protocols
Protocol for Methanethiol Synthesis via Thiolation of Methanol
This protocol is based on the procedure described for a K₂WO₄/Al₂O₃ catalyst system.[3]
1. Catalyst Preparation (Impregnation Method): a. Dissolve potassium tungstate (K₂WO₄) in deionized water to create a solution of the desired concentration (e.g., 10 wt.%). b. Immerse γ-Alumina support pellets in the potassium tungstate solution for a specified time (e.g., 50 minutes). c. Filter the impregnated pellets and dry them in an oven at a specified temperature and duration (e.g., 393 K for 14 hours). d. Repeat the impregnation and drying steps if necessary to achieve the desired loading. e. Calcine the final catalyst pellets in a furnace at a high temperature (e.g., 723 K for 6 hours).
2. Reaction Procedure: a. Load the prepared catalyst into a fixed-bed reactor of suitable dimensions. b. Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture. c. Heat the reactor to the desired reaction temperature (e.g., 380 °C) while maintaining the inert gas flow. d. Introduce a preheated gaseous feed mixture of methanol and hydrogen sulfide at the desired molar ratio and pressure (e.g., 10 bar). e. Maintain a constant mass hourly space velocity (MHSV) of the reactants over the catalyst bed (e.g., 2 h⁻¹). f. Continuously monitor the composition of the reactor effluent using an online gas chromatograph (GC) to determine the conversion of methanol and the selectivity to methanethiol and other products.
3. Product Purification: a. Cool the reactor effluent to condense the liquid products (methanethiol, unreacted methanol, water, and byproducts). b. Separate the non-condensable gases (unreacted hydrogen sulfide, etc.). c. Employ a multi-stage distillation process to separate the crude liquid mixture. d. A pressure-swing distillation may be required to break azeotropes, such as the one formed between methanol and dimethyl sulfide. e. The final purification steps aim to achieve high-purity methanethiol (e.g., >99.99 wt.%).[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of commercial synthesis pathways for methanethiol.
Caption: Experimental workflow for methanethiol production from methanol.
Conclusion
The commercial production of methanethiol is a well-established industrial process, with the catalytic thiolation of methanol being the predominant route. This method offers high conversion and selectivity when appropriate catalysts and reaction conditions are employed. Alternative synthesis pathways from syngas and the hydrogenation of carbon disulfide/carbonyl sulfide present opportunities for utilizing different feedstocks and may become more economically viable depending on regional resource availability and technological advancements. The selection of a specific production method is influenced by factors such as feedstock cost, catalyst performance and lifespan, and the capital and operational expenditures of the overall process. Further research into more efficient and sustainable catalytic systems will continue to shape the future of methanethiol manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1068874C - Process for preparation of methanethiol - Google Patents [patents.google.com]
- 3. [PDF] Catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. lehigh.edu [lehigh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Methanethiolate in Biological Sulfur Cycles
Introduction
Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile organosulfur compound and a pivotal intermediate in the global sulfur cycle.[1] Characterized by a potent, disagreeable odor, methanethiol's significance extends from vast marine ecosystems to the human gut microbiome.[2][3] It is a reactive intermediate in the synthesis and degradation of other critical sulfur compounds like dimethylsulfoniopropionate (DMSP), dimethylsulfide (DMS), and methionine.[1]
Microorganisms are the primary drivers of methanethiol cycling, employing a sophisticated enzymatic toolkit for both its production and consumption.[2] In recent years, the role of methanethiol has garnered significant attention in the biomedical field. Dysregulated methanethiol metabolism, particularly within the gut, is increasingly linked to pathologies such as colorectal cancer (CRC), positioning it as a potential biomarker and therapeutic target.[3][4] Furthermore, the enzymes that metabolize its precursors are being explored for novel anti-cancer therapies.[1][5]
This technical guide provides a comprehensive overview of this compound's role in biological sulfur cycles, detailing the core metabolic pathways, summarizing key quantitative data, presenting detailed experimental protocols, and exploring its relevance in disease and drug development.
Microbial Production of this compound
Microorganisms generate methanethiol through several primary metabolic pathways, primarily by breaking down larger sulfur-containing organic molecules.
2.1 Degradation of L-Methionine A predominant pathway for methanethiol production is the enzymatic degradation of the amino acid L-methionine. This reaction is catalyzed by L-methionine-γ-lyase (MGL) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6] MGL facilitates the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[7] This pathway is prominent in a wide range of bacteria, including environmental species like Pseudomonas and gut microbes such as Fusobacterium nucleatum and Citrobacter freundii.[3][6]
2.2 Degradation of Dimethylsulfoniopropionate (DMSP) In marine environments, DMSP, an abundant osmolyte produced by phytoplankton, is a major source of methanethiol.[8] The "demethylation/demethiolation" pathway begins with the demethylation of DMSP to methylmercaptopropionate (MMPA), a reaction catalyzed by DMSP demethylase (DmdA). A series of subsequent enzymatic steps, encoded by the dmdB, dmdC, and dmdD genes, convert MMPA into methanethiol.[2]
2.3 Methylation of Sulfide Another production route involves the activity of thiol S-methyltransferases. These enzymes catalyze the transfer of a methyl group from donors like S-adenosylmethionine (SAM) to hydrogen sulfide (H₂S), forming methanethiol.[2] This pathway is a key source of methanethiol in various anaerobic environments, including soils and sediments.[2]
Microbial Consumption of this compound
Methanethiol is a readily available substrate for many microorganisms, which utilize it for energy, carbon, and sulfur acquisition, or detoxify it to prevent cellular damage.
3.1 Aerobic Oxidation In the presence of oxygen, the primary consumption pathway is the oxidation of methanethiol catalyzed by methanethiol oxidase (MTO) .[9] This copper-dependent enzyme, encoded by the mtoX gene, converts methanethiol, oxygen, and water into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[9][10][11] MTOs are widely distributed among aerobic bacteria, including methylotrophs like Hyphomicrobium and sulfur-oxidizing bacteria like Thiobacillus.[9] In humans, the selenium-binding protein 1 (SELENBP1) functions as a methanethiol oxidase, playing a critical role in detoxifying methanethiol in the gut mucosa.[3]
3.2 Methylation to Dimethyl Sulfide (DMS) Methanethiol can be methylated to form dimethyl sulfide (DMS). This reaction is mediated by methyltransferase enzymes, such as MddA, which utilize a methyl donor to add a methyl group to the thiol.[9] This process serves as an alternative sink for methanethiol in aerobic environments.[9]
3.3 Anaerobic Consumption In anoxic environments, methanethiol serves as a substrate for methanogenesis. Certain methanogenic archaea can utilize methanethiol to produce methane (CH₄), carbon dioxide, and hydrogen sulfide.[2] Sulfate-reducing bacteria can also consume methanethiol under anaerobic conditions.[7]
References
- 1. Methionine gamma-lyase: the unique reaction mechanism, physiological roles, and therapeutic applications against infectious diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and spectral parameters of interaction of Citrobacter freundii methionine γ-lyase with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gut Microbiota-Derived Metabolites in Colorectal Cancer: The Bad and the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and purification of methionine gamma-lyase from Iranian soil mulds: investigation of physicochemical properties and anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodobacteraceae methanethiol oxidases catalyze methanethiol degradation to produce sulfane sulfur other than hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caister.com [caister.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Methanethiol oxidase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physical Characteristics of Solid Sodium Methanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophilic reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its efficacy in forming carbon-sulfur bonds makes it a critical component in the synthesis of a variety of sulfur-containing compounds.[1] This technical guide provides an in-depth overview of the physical characteristics of solid sodium this compound, offering valuable data for its safe handling, storage, and application in research and development.
Physical and Chemical Properties
Solid sodium this compound is typically a white to off-white or light brown crystalline powder or solid.[1][3][4] It is known for its strong, unpleasant odor, often described as reminiscent of rotten cabbage or garlic.[1][2] The compound is hygroscopic and sensitive to air and moisture.[3][5]
Quantitative Physical Data
The following tables summarize the key physical properties of solid sodium this compound based on available data.
| Property | Value | References |
| Molecular Formula | CH₃NaS | [4] |
| Molecular Weight | 70.09 g/mol | [4] |
| Appearance | White to off-white or light brown solid/powder | [1][3][4][6] |
| Odor | Strong, pungent, rotten cabbage-like | [1][2] |
| Property | Value | References |
| Melting Point | 47-49 °C | [4] |
| 88-90 °C | [7] | |
| Density | 1.43 g/cm³ | [7] |
| Solubility | Soluble in water and polar organic solvents | [1][7] |
| Stability | Air and moisture sensitive; hygroscopic | [3][5] |
Note: Discrepancies in reported melting points may be attributed to the purity of the sample and the experimental conditions under which the measurement was taken.
Chemical Reactivity and Applications
Sodium this compound's primary utility stems from its role as a strong nucleophile. The this compound anion (CH₃S⁻) readily participates in nucleophilic substitution and addition reactions. It is frequently employed for the S-methylation of various substrates and the cleavage of ethers.
Below is a diagram illustrating the primary reaction pathways involving sodium this compound.
Caption: General reaction pathways of sodium this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of sodium this compound are not extensively published due to its hazardous and reactive nature. However, general methodologies for its preparation and the determination of the melting point of air-sensitive solids are outlined below.
Preparation of Solid Sodium this compound
A common method for the synthesis of sodium this compound involves the reaction of methanethiol with a strong base, such as sodium hydride or sodium metal, in an anhydrous solvent like ether.[3][7]
General Procedure:
-
An anhydrous ethereal solvent is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride is carefully added to the solvent with stirring.
-
A solution of methanethiol in the same anhydrous solvent is added dropwise to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
-
The resulting solid sodium this compound is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum to yield a free-flowing powder.[3]
Melting Point Determination for Air-Sensitive Solids
The melting point of a hygroscopic and air-sensitive compound like sodium this compound must be determined under an inert atmosphere to prevent decomposition or reaction with atmospheric components, which could lead to inaccurate readings.
General Procedure using a Capillary Melting Point Apparatus:
-
Sample Preparation: Inside a glovebox or under a stream of inert gas, a small amount of the dry solid sodium this compound is crushed into a fine powder.
-
Capillary Loading: A capillary tube is loaded with a small amount (1-2 mm height) of the powdered sample.
-
Sealing the Capillary: The open end of the capillary tube is then sealed using a flame. This is done quickly to minimize exposure of the sample to the atmosphere.
-
Melting Point Measurement: The sealed capillary tube is placed in a standard melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording the Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8][9]
This workflow is visualized in the diagram below.
Caption: General workflow for melting point determination.
Conclusion
References
- 1. CAS 5188-07-8: Sodium this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. usbio.net [usbio.net]
- 5. fishersci.com [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sodium this compound - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of Sodium Methanethiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for sodium methanethiolate (CAS 5188-07-8), a potent nucleophile utilized in organic synthesis.[1][2] Due to its hazardous properties, a thorough understanding of safety protocols is crucial for all personnel handling this compound.
Hazard Identification and Classification
Sodium this compound is classified as a hazardous substance presenting multiple risks. It is a flammable solid that is also toxic if swallowed and causes severe skin burns and eye damage.[3][4][5] Upon contact with moisture or acids, it liberates methanethiol, a toxic and flammable gas with a potent, unpleasant odor.[6][7][8]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | Category 1/2 | H228: Flammable solid[3][5] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][5][9] |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[3][4][5][9] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7][9] |
Toxicological Properties
The toxicity of sodium this compound is primarily attributed to the this compound anion and its protonated form, methanethiol.
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 116 mg/kg | [9] |
| LD50 | Rat | Oral | 109 mg/kg (in methanol) | [10] |
| Dermal LD50 | Rat | Dermal | > 84.8 mg/kg | [10] |
| LC50 (of methanethiol) | Rat | Inhalation (4h) | 675 ppm | [8][10] |
Mechanism of Toxicity
Methanethiol is known to be toxic through its ability to inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[8]
dot
Caption: Simplified diagram of methanethiol's toxic action on cellular respiration.
Metabolic Pathway
Under normal physiological conditions, methanethiol is detoxified by the enzyme selenium-binding protein 1 (SELENBP1), which acts as a methanethiol oxidase, converting it to less harmful substances like hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and formaldehyde.[8][11]
dot
Caption: The primary metabolic detoxification pathway for methanethiol.
Experimental Protocols for Toxicity Testing
The toxicological data presented are typically derived from standardized studies. Below are summaries of the methodologies for key experiments.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.[3]
-
Test Animals: Commonly, laboratory strains of rats are used, with at least 5 animals per dose level.[3]
-
Methodology:
-
The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3]
-
Administration is typically via gavage.[3] For substances not soluble in water, a vehicle like corn oil may be used.[3]
-
Animals are observed for effects and mortality over a set period.[3]
-
-
Data Analysis: The LD50 is statistically calculated as the single dose expected to cause death in 50% of the animals.[3]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4][6][12]
-
Test Animals: The albino rabbit is the preferred species.[5][9]
-
Methodology:
-
A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin.[9]
-
The application site is typically covered with a semi-occlusive dressing for an exposure period of 4 hours.[4][9]
-
After exposure, the substance is removed.[9]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[9]
-
-
Data Analysis: The degree of irritation is scored, and the reversibility of the effects is evaluated.[9]
Safe Handling and Storage
Given its reactivity and toxicity, strict adherence to safety protocols during handling and storage is mandatory.
Engineering Controls
-
Work with sodium this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][12]
-
Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[6][12] Fire/flame resistant clothing is also recommended.[12]
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator with appropriate cartridges should be used.[3][12]
Handling Procedures
-
Prevent the formation of dust and aerosols.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][6][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][5][12]
dot
Caption: A logical workflow for the safe handling of sodium this compound.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][12]
-
Incompatible materials to avoid include acids and strong oxidizing agents.[4]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving sodium this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] Do not use mouth-to-mouth resuscitation.[4][12]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water.[3][12] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12] Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[4]
Accidental Release Measures
-
Remove all sources of ignition.[12]
-
Wear appropriate personal protective equipment.[12]
-
Contain the spill and collect the material using non-sparking tools.[5][12] Place in a suitable, closed container for disposal.[12]
-
Prevent the chemical from entering drains or waterways.[3][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][12]
-
Specific Hazards: Flammable solid.[3] Combustion may produce hazardous gases such as carbon oxides and sulfur oxides.[3][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][12]
dot
Caption: A simplified decision tree for initial emergency response actions.
Disposal Considerations
Waste from sodium this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.[3][4][12] Do not mix with other waste.[3][9] Uncleaned containers should be handled as if they contain the product itself.[3][9] For laboratory quantities, the first rinse of any container must be collected as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.
References
- 1. oecd.org [oecd.org]
- 2. usbio.net [usbio.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
Methanethiolate as an Industrial Byproduct: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiol (CH₃SH), also known as methyl mercaptan, and its conjugate base, methanethiolate (CH₃S⁻), are significant byproducts in various industrial processes. Characterized by a potent, unpleasant odor reminiscent of rotten cabbage, methanethiol is detectable by the human nose at concentrations as low as 1 part per billion (ppb)[1]. Beyond its malodorous nature, this compound poses challenges in industrial settings due to its corrosivity, potential to poison catalysts, and toxicity. This technical guide provides a comprehensive overview of this compound as an industrial byproduct, focusing on its formation, quantification, toxicological implications, and physical properties relevant to industrial processes.
Industrial Sources and Formation Mechanisms
This compound is primarily generated as an unwanted byproduct in industries that process sulfur-containing raw materials. The principal industrial sources include:
-
Pulp and Paper Manufacturing: In the Kraft pulping process, methanethiol is formed as a byproduct of the demethylation of lignin by the hydrosulfide ion (HS⁻) in the highly alkaline pulping liquor[1]. This process is a major contributor to the characteristic odor associated with pulp mills.
-
Petroleum Refining: Crude oil contains a variety of organosulfur compounds. During refining processes such as hydrotreating, these compounds are broken down, leading to the formation of hydrogen sulfide (H₂S) and mercaptans, including methanethiol[2][3]. Sour water streams in refineries are particularly rich in these sulfur compounds[2][3][4][5][6].
-
Natural Gas Processing: Natural gas reservoirs can contain significant amounts of sulfur compounds, including H₂S and mercaptans, collectively known as acid gases[7][8]. Methanethiol is a common constituent of these "sour" gas streams and must be removed to meet quality specifications and prevent corrosion.
Quantitative Data on this compound in Industrial Streams
The concentration of methanethiol in industrial process and waste streams can vary significantly depending on the feedstock, process conditions, and efficiency of sulfur removal technologies. The following table summarizes typical concentration ranges found in various industrial settings.
| Industrial Source | Stream | Methanethiol Concentration | References |
| Pulp and Paper Mill | Wastewater | Up to 10 ppb | [9] |
| Petroleum Refinery | Sour Water Stripper Off-Gas | Varies, can be a major component | [2][3][4][5][6] |
| Natural Gas | Sour Gas | Up to 200-300 ppm | [8] |
Experimental Protocols for Detection and Quantification
Accurate quantification of methanethiol is crucial for process control, environmental monitoring, and safety. Several analytical methods are employed for this purpose.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This is a highly sensitive and selective method for the analysis of sulfur compounds. The ASTM D5504 standard provides a detailed methodology for this application in gaseous fuels[10][11][12][13][14].
Protocol:
-
Sample Collection: Gaseous samples are collected in appropriate containers, such as Tedlar bags or SUMMA canisters. Liquid samples can be analyzed using headspace techniques.
-
Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector (SCD) is used. A capillary column suitable for sulfur compound separation, such as a DB-Sulfur SCD column, is required[11].
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: DB-1, 30 m x 0.25-mm ID, 1 µm film thickness
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Oven Temperature Program: 30 °C for 2 minutes, then ramp at 15 °C/min to 200 °C.
-
Detector Temperature: 250 °C
-
-
Calibration: A multi-point calibration curve is generated using certified gas standards of methanethiol at various concentrations. The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification[11].
-
Analysis: An aliquot of the sample is injected into the GC. The retention time of the peak is used for identification, and the peak area is used for quantification against the calibration curve.
Colorimetric Method (Ellman's Reagent)
This method is suitable for the quantification of total thiols in aqueous samples and is based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a colored product that can be measured spectrophotometrically[10][11][12][13][14].
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a known thiol, such as cysteine hydrochloride, in the Reaction Buffer (e.g., 1.5 mM).
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
-
Sample Preparation: The aqueous sample containing this compound may need to be diluted to fall within the range of the standard curve.
-
Reaction:
-
To 2.5 mL of the Reaction Buffer, add 250 µL of the standard or unknown sample.
-
Add 50 µL of the DTNB Solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use a blank containing all reagents except the thiol.
-
Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the concentration of thiols in the sample from this curve.
Electrochemical Detection
Voltammetric methods offer a sensitive and selective approach for the determination of thiols. Differential pulse voltammetry at a mercury electrode is a common technique[15].
Protocol:
-
Electrochemical Cell Setup: A three-electrode system is used, comprising a working electrode (e.g., hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: An acidic electrolyte, such as 0.05 M hydrazine at pH 2.3, is often used for the determination of sulfides[15].
-
Sample Preparation: The sample containing this compound is introduced into the electrochemical cell containing the electrolyte.
-
Voltammetric Scan: A differential pulse voltammogram is recorded by scanning the potential, for example, from -120 mV to -350 mV[15].
-
Quantification: The peak current in the voltammogram is proportional to the concentration of the thiol. A calibration curve is constructed by measuring the peak currents of standard solutions of methanethiol.
Toxicological Signaling Pathways
Methanethiol is a toxic compound that can affect cellular processes through various mechanisms. Its primary mode of toxicity is the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain[16]. This inhibition disrupts cellular respiration and ATP production.
The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress. This oxidative stress can activate various cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis. Furthermore, methanethiol has been shown to activate the tumor necrosis factor (TNF) signaling pathway, which can lead to cell necrosis[16]. The cellular response to oxidative stress also involves the activation of the Nrf2 pathway, a key regulator of antioxidant gene expression[17][18][19][20][21].
Azeotropic Data
The formation of azeotropes, mixtures that have the same composition in the vapor and liquid phases at a given pressure, can complicate the separation of methanethiol from other components in industrial streams through distillation. The following table provides known azeotropic data for methanethiol.
| Component A | Component B | Azeotrope Boiling Point (°C) | Composition of A (mole %) | Reference |
| Methanethiol | Isobutane | -13.0 | 14.9 | [2][22] |
Vapor-liquid equilibrium (VLE) data, which is essential for designing separation processes, is also available for methanethiol with several common industrial gases.
| System | Temperature (K) | Pressure (MPa) | Reference |
| Methanethiol + Methane + Water | 304, 334, 364 | Up to 9 | [23] |
| Methanethiol + Methane | 304, 334, 364 | 1 to 8 | [15][24][25] |
| Methanethiol + Nitrogen | 304, 334, 364 | 1 to 8 | [15][24][25] |
| Methanethiol + Carbon Dioxide | 304, 334, 364 | 1 to 8 | [15][24][25] |
Conclusion
This compound is a pervasive and problematic byproduct in several key industries. Its effective management requires a thorough understanding of its formation, accurate methods for its quantification, and an awareness of its toxicological properties. This guide has provided a detailed overview of these aspects to aid researchers, scientists, and drug development professionals in addressing the challenges associated with this compound. Further research into more efficient and cost-effective methods for this compound removal and the development of more detailed models of its toxicological effects will be crucial for mitigating its industrial and environmental impact.
References
- 1. mdpi.com [mdpi.com]
- 2. cgthermal.com [cgthermal.com]
- 3. Sour Water Stripping Process in Refineries | Pall Corporation [pall.com]
- 4. bre.com [bre.com]
- 5. fqechemicals.com [fqechemicals.com]
- 6. Sour water stripping gas processing options - BC Insight [bcinsight.crugroup.com]
- 7. dechema.de [dechema.de]
- 8. a100.gov.bc.ca [a100.gov.bc.ca]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Ellman’s reagent assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. chempap.org [chempap.org]
- 17. Methane saline suppresses ferroptosis via the Nrf2/HO-1 signaling pathway to ameliorate intestinal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dechema.de [dechema.de]
- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Review of methanethiolate in organic chemistry literature.
An In-depth Technical Guide to Methanethiolate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium this compound (CH₃SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile with significant applications in organic synthesis.[1][2] It serves as the sodium salt of methanethiol and is a versatile reagent for forming carbon-sulfur bonds, cleaving ether and ester functionalities, and participating in conjugate addition reactions.[1][3] Its high reactivity and utility make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4][5] This guide provides a comprehensive review of its properties, core reactivity, experimental protocols, and applications, tailored for professionals in chemical research and drug development.
Properties and Preparation
Sodium this compound is commercially available as a white to off-white solid or as a solution in water.[1][2][6] The solid is often a powder or a low-melting solid, is sensitive to air and moisture, and has a strong, offensive odor.[1][6] Due to its reactivity with water, which liberates flammable and odorous methanethiol gas, it is often stored under an inert atmosphere.[1]
Physical and Chemical Properties
The key physical and chemical properties of sodium this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | CH₃SNa | [1][2] |
| Molar Mass | 70.09 g/mol | [1][7] |
| Appearance | White to off-white/light brown solid | [1][6] |
| Melting Point | 88–90 °C (technical grade may vary) | [2] |
| Solubility | Soluble in water and polar organic solvents | [2][6] |
| Density (15 wt% aq. soln.) | ~1.12 g/cm³ at 20°C | [1] |
| pKa (of conjugate acid, CH₃SH) | ~10.4 | [8] |
Preparation
Sodium this compound is typically prepared through the deprotonation of methanethiol.[4] Common laboratory and industrial methods include:
-
Reaction with Sodium Hydride (NaH): Methanethiol is treated with sodium hydride in an anhydrous etherial solvent. The product precipitates and can be isolated by filtration and drying.[2] CH₃SH + NaH → CH₃SNa + H₂
-
Reaction with Sodium Hydroxide (NaOH): For in-situ generation, methanethiol is treated with a strong base like sodium hydroxide.[2][4] This method is common for applications where the reagent does not need to be isolated.
Core Reactivity and Mechanisms
The synthetic utility of this compound stems from the high nucleophilicity of the thiolate anion.[2][8] It participates in a range of fundamental organic reactions.
Nucleophilic Substitution (Sₙ2 Reactions)
As a potent nucleophile, this compound readily displaces leaving groups in Sₙ2 reactions.[9] This reaction is fundamental for creating methyl thioethers from alkyl halides.[2]
R-X + CH₃SNa → R-SCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)
The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. Dipolar aprotic solvents are generally preferred to enhance the rate of Sₙ2 reactions.[10]
O-Demethylation of Ethers and Esters
One of the most powerful applications of this compound is the cleavage of methyl ethers, particularly aryl methyl ethers, to yield phenols.[2][11] This transformation is an Sₙ2 reaction where the thiolate attacks the electrophilic methyl carbon, and the phenoxide acts as the leaving group.[10] This method is often preferred for its efficiency and selectivity.[3][12] Similarly, it can dealkylate esters.[12]
Ar-O-CH₃ + CH₃SNa → Ar-O⁻Na⁺ + CH₃SCH₃
Thia-Michael Addition (1,4-Conjugate Addition)
This compound readily undergoes conjugate addition to α,β-unsaturated carbonyls, nitriles, and sulfones in a reaction known as the thia-Michael addition.[13][14] This reaction is a powerful method for C-S bond formation at the β-position of an electron-deficient alkene. The reaction can be catalyzed by either a base or a nucleophile.[15][16] In aqueous media or in the presence of a base, the reaction proceeds through the highly reactive thiolate anion.[13][17]
Computational studies have shown that the addition of methanethiol to activated triple bonds is often more thermodynamically favorable than addition to activated double bonds.[13][17]
Nucleophilic Addition to Carbonyls (1,2-Addition)
While less common than its other reactions, this compound can act as a nucleophile and add directly to the electrophilic carbon of a carbonyl group (aldehydes and ketones).[18][19] This 1,2-addition forms a tetrahedral intermediate, which upon protonation yields a hemithioacetal.[20]
Quantitative Data Summary
Thermodynamic Data for Thia-Michael Additions
Computational studies provide insight into the thermodynamics of methanethiol (MeSH) addition to various Michael acceptors. The reaction energies (ΔE) indicate the stability of the products relative to the reactants.
| Michael Acceptor | Reaction | ΔE (kcal/mol) | Method | Source |
| N-methylmaleimide | MeSH + Acceptor → Adduct | ~ -29 | M06-2X | [13][17] |
| N-methylpropynamide | MeSH + Acceptor → Adduct | ~ -43 | M06-2X | [13][17] |
Note: These values represent the overall reaction with neutral methanethiol. The addition of the this compound anion (MeS⁻) is the key mechanistic step and is highly exergonic.[13][17]
Demethylation Reaction Yields
The demethylation of dimethyl phosphonate esters using sodium ethanethiolate (a close analog of this compound) demonstrates the efficiency of this method.
| Substrate | Conditions | Time (h) | Yield (%) | Source |
| Thymidine derivative (5a) | NaSEt, DMF, 100 °C | 48 | 54 | [21] |
| Deoxyguanosine derivative (5b) | NaSEt, DMF, 100 °C | 30 | 48 | [21] |
Experimental Protocols
General Procedure for O-Demethylation of an Aryl Methyl Ether
This protocol is adapted from procedures using alkylthiolates for the demethylation of aryl methyl ethers and phosphonate esters.[21][22]
Warning: Methanethiol is a toxic, flammable gas with an extremely foul odor. Sodium this compound is corrosive and reacts with water. All operations should be performed by trained personnel in a well-ventilated fume hood.[1][7]
Materials:
-
Aryl methyl ether (1.0 eq)
-
Sodium this compound (2.0 - 10.0 eq, solid or as a 15-21 wt% aqueous solution)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl methyl ether (1.0 eq) and anhydrous DMF (to make a ~0.1-0.5 M solution).
-
Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add sodium this compound (choose equivalents based on substrate reactivity, typically 2-5 eq). If using a solution, add it via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the mixture into a beaker of water and acidify with 1 M HCl to protonate the phenoxide product.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired phenol.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable reagent in several areas:
-
Pharmaceutical Synthesis: It is a key intermediate in the manufacturing of various pharmaceuticals.[5] A notable example is its use in the synthesis of certain cephalosporin antibiotics like Cefazolin.[3][5] It is also used to synthesize thiol-based histone deacetylase (HDAC) inhibitors.[6][23]
-
Fine Chemical Industry: It serves as a building block for agrochemicals, polymers, and other specialty chemicals.[4][5]
-
Protecting Group Chemistry: Its ability to selectively cleave methyl ethers makes it crucial in multi-step total synthesis where protecting group manipulation is required.[3][5]
-
Materials Science: It is used in the production of advanced materials like conductive polymers and nanomaterials.[24]
-
Bioconjugation Research: While not this compound itself, the thia-Michael addition is a core reaction in bioconjugation, used to link drugs to antibodies (Antibody-Drug Conjugates or ADCs) via cysteine residues.[13] Studies on this compound addition provide fundamental insights into this process.[13][17]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. usbio.net [usbio.net]
- 7. Sodium this compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methanethiol - Wikipedia [en.wikipedia.org]
- 9. proprep.com [proprep.com]
- 10. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 11. Sodium Thiomethoxide (NaSMe) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jackwestin.com [jackwestin.com]
- 21. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 24. chemimpex.com [chemimpex.com]
Methanethiol and Its Salts: A Comprehensive Technical Guide on Their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanethiol (CH₃SH), the simplest aliphatic thiol, is an organosulfur compound of significant interest across various scientific disciplines. Renowned for its potent, disagreeable odor, its history is intertwined with industrial safety, fundamental biochemistry, and the global sulfur cycle. This technical guide provides an in-depth exploration of the discovery and history of methanethiol and its corresponding salts. It covers the initial discovery of the thiol functional group, the development of industrial synthesis methods, the tragic incident that mandated its use as a natural gas odorant, and recent discoveries elucidating its crucial role in human metabolism. This document consolidates quantitative data, details key experimental protocols, and visualizes critical pathways to serve as a comprehensive resource for professionals in research and drug development.
Introduction: The Emergence of Organosulfur Chemistry
The study of organic compounds containing sulfur gained momentum in the 19th century, a period of foundational discoveries in chemistry.[1] Prior to this, the understanding of the composition of organic materials was rudimentary.[2] The development of improved analytical methods allowed chemists to reliably determine the elemental composition of organic substances, paving the way for the identification of new classes of compounds.[2]
It was within this context of burgeoning chemical understanding that Danish chemist William Christopher Zeise made his pioneering contributions. While renowned for synthesizing "Zeise's salt," one of the first organometallic compounds, his work in organosulfur chemistry was equally significant.[3][4] In 1823, Zeise discovered a class of sulfur-containing compounds he named "xanthates" due to their characteristic yellow color.[3][5] This work laid the groundwork for his subsequent investigations into other organosulfur molecules.
Discovery of Thiols (Mercaptans)
In 1832, William Christopher Zeise successfully synthesized the first examples of the class of compounds now known as thiols.[3][5][6] He originally coined the term "mercaptan" by combining the Latin corpus mercurium captans, meaning "mercury-capturing body," which aptly described their strong propensity to form insoluble precipitates with mercury salts.[4][7] This discovery was a significant advancement in understanding the chemistry of sulfur in organic frameworks and provided support for the influential "Radical Theory" of the time.[3] While Zeise's initial work did not specifically isolate methanethiol, he had discovered the fundamental thiol functional group (-SH) that defines it.
Physicochemical Properties of Methanethiol
Methanethiol is a colorless gas at standard temperature and pressure, notorious for its strong and unpleasant odor, often compared to rotten cabbage. Its penetrating smell is detectable by humans at extremely low concentrations, a property that has been pivotal in its primary industrial application.
Table 1: Physical and Chemical Properties of Methanethiol
| Property | Value | Reference(s) |
| Molecular Formula | CH₄S | [8] |
| Molar Mass | 48.11 g/mol | |
| Appearance | Colorless gas | |
| Odor | Rotten cabbage, garlic | |
| Odor Threshold | ~1-2 ppb | |
| Boiling Point | 5.95 °C (42.71 °F) | [8] |
| Melting Point | -123 °C (-189.4 °F) | [8] |
| Density (liquid at 0°C) | 0.9 g/mL | |
| Solubility in Water (20°C) | 2.4 g / 100 mL | [3] |
| pKa | ~10.4 | |
| Flash Point | < -18 °C ( < 0 °F) | [9] |
| Explosive Limits in Air | 3.9% - 21.8% | [5] |
Synthesis and Reactions
Industrial Synthesis
The primary commercial method for producing methanethiol involves the vapor-phase reaction of methanol (CH₃OH) with hydrogen sulfide (H₂S) over an acidic solid catalyst, typically alumina (Al₂O₃) or other metal oxides.[10][11] This reaction is generally carried out at elevated temperatures (300-500°C) and pressures (1-50 bar).[12]
Caption: Industrial production of methanethiol from methanol and hydrogen sulfide.
Key Chemical Reactions
Methanethiol is a weak acid, approximately one hundred thousand times more acidic than methanol. It readily reacts with strong bases to form the methanethiolate anion (CH₃S⁻), a potent nucleophile.
One of the most characteristic reactions of thiols is their oxidation. Mild oxidation of methanethiol yields dimethyl disulfide (CH₃SSCH₃). Further, more vigorous oxidation can produce odorless methanesulfonic acid.
Salts of Methanethiol: Sodium this compound
The most common salt of methanethiol is sodium this compound (CH₃SNa), also known as sodium thiomethoxide. It is commercially available as a white, solid, powerful nucleophile used in organic synthesis.[13]
Synthesis of Sodium this compound
Sodium this compound is typically prepared by the deprotonation of methanethiol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH).[13]
Caption: Formation of sodium this compound and its use in nucleophilic substitution.
Table 2: Properties of Sodium this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₃NaS | [13] |
| Molar Mass | 70.09 g/mol | [14] |
| Appearance | White to light brown solid | [13][14] |
| Melting Point | 47-49 °C | [14] |
| Solubility | Soluble in water and polar organic solvents | [13] |
Historical Applications and Significance
The New London School Disaster and Natural Gas Odorization
The most significant historical event that propelled methanethiol and other mercaptans into widespread public use was a preventable tragedy. On March 18, 1937, a massive natural gas explosion destroyed the London School in New London, Texas, killing an estimated 295 students and teachers.[15][16] At the time, natural gas, which is naturally odorless, was supplied to the school without any odorant.[9][17] A leak went undetected, allowing gas to accumulate in a crawlspace beneath the building until a spark from an electric sander ignited it.[18][19]
In the direct aftermath of this disaster, regulations were swiftly enacted mandating the odorization of natural gas to ensure that leaks could be detected by smell.[17][20][21] Mercaptans, including methanethiol and tert-butyl mercaptan, were chosen for this purpose due to their distinct, unpleasant "rotten egg" smell, which is detectable at concentrations far below the gas's lower explosive limit.[17][22] This practice remains a critical and universal safety standard in the natural gas industry today.[9]
Caption: The logical chain of events leading to the odorization of natural gas.
Industrial Intermediate
Beyond its use as an odorant, methanethiol is a vital chemical intermediate. Its primary application is in the synthesis of the essential amino acid methionine, which is a crucial dietary supplement in poultry and other animal feed.[23] It is also used in the production of pesticides and as a moderator in free-radical polymerizations in the plastics industry.[10]
Discovery of Methanethiol's Role in Biology
Methanethiol is not just an industrial chemical; it is also a natural product of biological processes.
Microbial and Environmental Role
Methanethiol is a key intermediate in the global sulfur cycle.[24] In marine environments, it is produced by the microbial degradation of dimethylsulfoniopropionate (DMSP), a compound produced by plankton.[24] In anaerobic environments, such as marshes and the human gut, it is produced by the breakdown of sulfur-containing amino acids like methionine. This microbial production is a primary source of methanethiol in bad breath (halitosis) and flatus.[24]
Human Metabolism and the Discovery of Methanethiol Oxidase (SELENBP1)
For decades, it was known that the human body could metabolize methanethiol, but the specific enzyme responsible remained elusive. In a landmark discovery published in 2017-2018, researchers identified that Selenium-Binding Protein 1 (SELENBP1) functions as a novel human methanethiol oxidase (MTO) .[25][26][27]
This enzyme catalyzes the conversion of toxic methanethiol into hydrogen peroxide (H₂O₂), formaldehyde, and the less volatile hydrogen sulfide (H₂S).[26][28] The study identified patients with a rare genetic disorder causing severe, persistent extra-oral halitosis. These individuals were found to have mutations in the SELENBP1 gene, leading to a deficiency in MTO activity.[25][26] This deficiency resulted in the accumulation and exhalation of methanethiol and its methylated derivative, dimethyl sulfide.[26] This discovery provided a definitive molecular basis for a human metabolic pathway for methanethiol and opened new avenues for research into halitosis and the broader role of SELENBP1 in human health and disease, including cancer.[29]
References
- 1. tandfonline.com [tandfonline.com]
- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 3. William Christopher Zeise - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.com [encyclopedia.com]
- 5. William Christopher Zeise Facts for Kids [kids.kiddle.co]
- 6. William Christopher Zeise Biography, Life, Interesting Facts [sunsigns.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yzsystems.com [yzsystems.com]
- 9. What is natural gas odorization? - Linc Energy Systems [lincenergysystems.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. METHYL MERCAPTAN synthesis - chemicalbook [chemicalbook.com]
- 12. US8008530B2 - Process for preparing methyl mercaptan - Google Patents [patents.google.com]
- 13. Sodium this compound - Wikipedia [en.wikipedia.org]
- 14. usbio.net [usbio.net]
- 15. tshaonline.org [tshaonline.org]
- 16. New London School explosion - Wikipedia [en.wikipedia.org]
- 17. Natural Gas Odorization: From Tragedy to Safety Revolution [pipelineconditioning.com]
- 18. phcppros.com [phcppros.com]
- 19. aoghs.org [aoghs.org]
- 20. Evolution of Gas Safety Through Odorization: The Nose Knows [gasodorizer.com]
- 21. New London School Disaster and Odorization | Blog | MRR [odorizationbymrr.com]
- 22. The History and Importance of Natural Gas Odorant | Tansley Associates Blog [tansleyassociates.ca]
- 23. Methyl mercaptan synthesis [katcom.ru]
- 24. caister.com [caister.com]
- 25. Mutations in SELENBP1, encoding a novel human methanethiol oxidase, cause extraoral halitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mutations in SELENBP1, encoding a novel human methanethiol oxidase, cause extra-oral halitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mutations in SELENBP1, encoding a novel human methanethiol oxidase, cause extraoral halitosis [escholarship.org]
- 28. mdpi.com [mdpi.com]
- 29. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Sodium Methanethiolate Solution
Introduction
Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophile and a versatile reagent in organic synthesis.[1][2] It is widely utilized for the introduction of the methylthio group into molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][3][4] Common applications include the cleavage of methyl ethers and the formation of methyl thioethers from alkyl halides.[1][2] This document provides a detailed protocol for the laboratory-scale preparation of a sodium this compound solution in tetrahydrofuran (THF).
Safety Precautions
Sodium this compound is a flammable, toxic, and corrosive solid that reacts with moisture.[5][6] Hydrolysis produces methanethiol, a toxic and malodorous gas with a low odor threshold.[1] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).[5][6][7][8]
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Appropriate respiratory protection may be required if there is a risk of inhalation[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a sodium this compound solution.
| Parameter | Value |
| Reagents | |
| Sodium (Na), metal | 6.7 g (0.29 mol) |
| Dimethyl disulfide (CH₃SSCH₃) | 14.0 mL (0.158 mol) |
| Anhydrous Tetrahydrofuran (THF) | 80 mL |
| Reaction Conditions | |
| Initial Reaction Temperature | Room Temperature |
| Initial Reaction Time | 24 hours |
| Final Reaction Temperature | 60 °C |
| Final Reaction Time | 3 hours |
| Atmosphere | Inert (Nitrogen) |
| Product | |
| Product | Sodium this compound (CH₃SNa) in THF |
| Appearance | White to pale yellow crystalline powder or aqueous solution[3] |
| Molecular Weight | 70.09 g/mol [4][10] |
Experimental Protocol
This protocol details the in-situ preparation of sodium this compound from metallic sodium and dimethyl disulfide in anhydrous THF.[11]
Materials and Equipment:
-
200-mL Schlenk flask
-
Vacuum gas manifold (Schlenk line)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Cannula
-
Septa
-
Ground glass stopper
-
Kerosene or mineral oil for storing sodium
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl disulfide
-
Metallic sodium
Procedure:
-
Apparatus Setup: Assemble a 200-mL Schlenk flask equipped with a magnetic stir bar and connect it to a vacuum gas manifold. Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Preparation of Sodium: Under a counter flow of nitrogen, quickly transfer small pieces of freshly cut metallic sodium (6.7 g, 0.29 mol) into the Schlenk flask.[11] The sodium should be scraped clean of its oxide layer and rinsed of any storage oil before use.[7] Immediately seal the flask with a septum.[11]
-
Addition of Solvent: Transfer 80 mL of anhydrous THF into the flask via cannula under a positive pressure of nitrogen.[11]
-
Addition of Dimethyl Disulfide: Using a syringe, slowly add 14.0 mL of dimethyl disulfide (0.158 mol) to the stirred suspension of sodium in THF.[11] The addition should be performed dropwise to control the reaction rate.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[11]
-
Heating: After 24 hours, heat the mixture to 60 °C and continue stirring for an additional 3 hours to ensure the reaction goes to completion.[11]
-
Completion and Storage: After cooling to room temperature, the resulting solution of sodium this compound is ready for use. The solution should be stored under an inert atmosphere to prevent degradation.[9] For long-term storage, it is recommended to keep the solution in a cool, dry, and well-ventilated area.[5][8]
Experimental Workflow Diagram
Caption: Workflow for the laboratory synthesis of sodium this compound.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sodium this compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: SN2 Dealkylation of Aryl Ethers Using Sodium Methanethiolate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophile widely employed in organic synthesis.[1] One of its most valuable applications is the cleavage of aryl methyl ethers to yield phenols.[1] This SN2 (bimolecular nucleophilic substitution) reaction is a critical deprotection strategy in the synthesis of complex molecules, particularly in the pharmaceutical industry for the production of antibiotics and other active pharmaceutical ingredients (APIs).[2][3] The methoxy group is a common protecting group for phenols due to its stability; however, its removal can be challenging.[4] Sodium this compound offers an effective method for this transformation, often proceeding with high efficiency where other reagents may fail.[3]
Reaction Mechanism and Principles
The dealkylation of an aryl methyl ether by sodium this compound proceeds via a classic SN2 mechanism. The highly nucleophilic this compound anion (CH₃S⁻) attacks the electrophilic methyl carbon of the aryl ether. This concerted step results in the displacement of the aryloxy group, which subsequently gets protonated during work-up to yield the final phenol product. The other product of this reaction is dimethyl sulfide (CH₃SCH₃).
The general reaction is as follows: Ar-O-CH₃ + NaSCH₃ → Ar-ONa + CH₃SCH₃ Ar-ONa + H⁺ (work-up) → Ar-OH + Na⁺
The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF), is common as they enhance the nucleophilicity of the thiolate anion.[5]
Diagram of the SN2 Dealkylation Pathway
Applications in Research and Drug Development
The cleavage of aryl ethers is a fundamental transformation in organic synthesis. This reaction is particularly crucial in late-stage functionalization of complex molecules and natural product synthesis.
-
Pharmaceutical Synthesis: Sodium this compound is a key reagent in the manufacturing of various medications, including certain antibiotics where a free phenol group is essential for biological activity.[2]
-
Deprotection Strategy: In multi-step syntheses, the methyl ether serves as a robust protecting group for phenols. Sodium this compound provides a reliable method for its removal at a desired stage.[2]
-
Natural Product Modification: Many natural products contain methoxy groups. Selective demethylation can be used to generate analogues for structure-activity relationship (SAR) studies.
Quantitative Data on Dealkylation Reactions
| Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methoxy-substituted Fused Heterocycle | DMF | 50 - 70 | N/A | Good | [2] |
| 2,4-dimethoxy-quinoline derivative | DMF | Reflux | N/A | 38 | [3] |
| General Aryl Methyl Ether | DMF | 60 | 2 | N/A | [6] |
Note: The term "Good" is as reported in the source literature; a specific quantitative yield was not provided. The protocol from reference[6] is a general example without a specified substrate or yield.
Experimental Protocols
Safety Precautions: Sodium this compound is a flammable solid and is corrosive.[7] Upon contact with moisture or acid, it releases methanethiol, a toxic and flammable gas with an extremely foul odor.[1] All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The solid should be stored under an inert atmosphere and away from moisture.
General Protocol for Demethylation of an Aryl Methyl Ether
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether (1.0 eq)
-
Sodium this compound (NaSMe) (approx. 4.0 eq). Can be used from a commercial aqueous solution (e.g., 21% w/v) or as a solid.
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl methyl ether (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (e.g., to a concentration of ~0.1-0.2 M).
-
Add sodium this compound (4.0 eq). If using a solid, add it carefully in portions. If using an aqueous solution, add it via syringe.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.[2][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically after 2-4 hours, but can vary), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker containing 1M HCl solution (use an amount sufficient to neutralize the base and acidify the mixture).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate to obtain the desired phenol.
Experimental Workflow Diagram
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 6. Demethylation of Methyl Ethers - Sodium Thiomethoxide (NaSMe) [commonorganicchemistry.com]
- 7. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]
Application of Methanethiolate in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of methanethiolate, a potent nucleophile, in the synthesis of various pharmaceutical compounds. The focus is on its application in the production of cephalosporin antibiotics and histone deacetylase (HDAC) inhibitors, highlighting its role in S-methylation and the formation of key thioether linkages.
Introduction to this compound in Pharmaceutical Synthesis
Sodium this compound (CH₃SNa) is a highly reactive organosulfur compound widely employed in organic synthesis as a source of the this compound anion (CH₃S⁻). Its strong nucleophilicity makes it an excellent reagent for the introduction of methylthio (-SCH₃) groups into a wide range of molecules. In the pharmaceutical industry, this reactivity is harnessed for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
Key applications of this compound in pharmaceutical synthesis include:
-
Nucleophilic Substitution Reactions: The primary use of this compound is in S-methylation reactions, where it displaces a leaving group to form a methyl thioether. This is crucial in the synthesis of various drug molecules.
-
Synthesis of Heterocyclic Compounds: this compound is a key reagent in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.
-
Cleavage of Ethers: The this compound anion can be used for the demethylation of aryl methyl ethers, a useful transformation in multi-step syntheses.
This document will delve into specific examples of these applications, providing detailed experimental protocols and quantitative data where available.
Application in the Synthesis of Cephalosporin Antibiotics: Cefazolin
Cefazolin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections. Its synthesis involves the introduction of a methylthiadiazole group at the C-3 position of the cephalosporin core, a reaction where a thiol precursor is utilized. While sodium this compound itself is not directly used in the final step of all cefazolin syntheses, the broader chemistry of thiolates is central to forming the key thioether linkage. A common route involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 2-mercapto-5-methyl-1,3,4-thiadiazole.
Synthesis of 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA)
A key intermediate in the synthesis of Cefazolin is 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA). The synthesis involves a nucleophilic substitution reaction on 7-aminocephalosporanic acid (7-ACA).
Experimental Protocol:
-
A mixture of 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water is heated to 82°C.
-
To the resulting solution, 40 g of 7-aminocephalosporanic acid (92% purity) and another 5 g of pivalic acid are added in one portion.
-
Precipitation of the product begins within a few minutes. The mixture is stirred vigorously at 82°C for 30 minutes.
-
The mixture is then cooled to 65°C.
-
The solid product is isolated by filtration, washed with water and acetone.
-
The initial filtration yields 35 g of the title compound.
-
The filtrate is cooled to 20°C and filtered again to yield an additional 5 g of the product.
| Parameter | Value | Reference |
| Starting Material | 7-aminocephalosporanic acid (7-ACA) | |
| Reagents | 5-methyl-2-mercapto-1,3,4-thiadiazole, triethylamine, pivalic acid | |
| Solvent | Water | |
| Temperature | 82°C, then cooled to 65°C and 20°C | |
| Reaction Time | 30 minutes at 82°C | |
| Product | 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) | |
| Yield | 87% (overall) |
Synthesis of Cefazolin Sodium
The TDA intermediate is then acylated at the amino group, followed by salt formation to yield Cefazolin sodium.
Experimental Protocol: [1]
Part A: Acylation of TDA
-
A solution of TDA is prepared by mixing 20.0 g of TDA salt with 65 mL of dimethylformamide at 20-25°C, followed by the addition of 8 mL of diethylamine with continuous stirring for 10 minutes.[1]
-
A mixed acid anhydride is prepared separately by reacting 10.0 g of 1H-tetrazole acetic acid (TAA) with 16 mL of triethylamine in 20 mL of isopropanol at 65-70°C for 30 minutes, followed by cooling and addition of 120 mL of methylene chloride. To this, 16 mL of pivaloyl chloride is added at -45°C.[1]
-
The TDA solution is added to the mixed acid anhydride at -50°C over 30 minutes. The reaction mixture is stirred for 3 hours while maintaining the temperature between -30°C and -50°C and the pH between 4.5 and 5.5.[1]
-
For crystallization of the free acid, 500 mL of water is added to the reaction mixture, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 2.4 with hydrochloric acid, and the mixture is cooled to 0-5°C to precipitate Cefazolin free acid.[1]
Part B: Formation of Cefazolin Sodium
-
A solution of sodium acetate is prepared by dissolving 8.3 g of sodium acetate trihydrate in 18.0 mL of water, followed by the addition of 40.0 mL of isopropyl alcohol.[1]
-
A solution of Cefazolin free acid is prepared by dissolving 23.0 g of the acid in 40.0 mL of dimethyl acetamide.[1]
-
The Cefazolin solution is added dropwise to the sodium acetate solution over one hour at 10-15°C.[1]
-
The mixture is stirred for one hour at 25°C, followed by the addition of 100 mL of isopropyl alcohol over 30 minutes.[1]
-
The mixture is further stirred for 30 minutes at 5-10°C.[1]
-
The precipitated Cefazolin sodium is filtered, washed with isopropyl alcohol, and dried.[1]
| Parameter | Value | Reference |
| Starting Material | TDA (from 7-ACA) | [1] |
| Acylating Agent | Mixed anhydride of 1H-tetrazole acetic acid and pivaloyl chloride | [1] |
| Solvents | Dimethylformamide, Methylene chloride, Isopropanol | [1] |
| Temperature | -50°C to 25°C | [1] |
| Product | Cefazolin Sodium | [1] |
| Purity | 98% (as per BP/USP specifications) | [1] |
| Yield | >100% (likely due to solvent retention) | [1] |
Mechanism of Action of Cefazolin
Cefazolin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3]
Application in the Synthesis of Thiol-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression and the induction of cell cycle arrest and apoptosis.[4] While many HDAC inhibitors utilize a hydroxamic acid group as the zinc-binding moiety, thiol-based inhibitors have emerged as a promising alternative. The synthesis of these compounds often involves the use of thiol-containing building blocks, where this compound chemistry can play a role in their preparation.
General Synthesis of Mercaptoacetamide-Based HDAC Inhibitors
A common scaffold for thiol-based HDAC inhibitors is the mercaptoacetamide group, which serves as the zinc-binding group. The synthesis generally involves the coupling of a linker-cap group moiety with a protected mercaptoacetic acid derivative, followed by deprotection.
Experimental Protocol (General Scheme): [5][6]
-
Synthesis of the Linker-Cap Moiety: This part of the synthesis is highly variable depending on the desired final compound. It typically involves standard organic synthesis techniques to construct a linker (e.g., an alkyl chain) attached to a cap group (e.g., an aromatic or heterocyclic ring system). The linker usually terminates in a reactive group, such as an amine or a carboxylic acid, for coupling.
-
Coupling Reaction: The linker-cap moiety is coupled with a protected mercaptoacetic acid derivative, such as S-trityl mercaptoacetic acid. Common coupling reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6]
-
Deprotection: The protecting group on the thiol (e.g., trityl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of a scavenger such as triethylsilane (Et₃SiH), to yield the final thiol-based HDAC inhibitor.[6]
| Parameter | Value | Reference |
| Zinc-Binding Group Precursor | S-trityl mercaptoacetic acid | [6] |
| Coupling Reagents | PyBOP, EDC | [6] |
| Deprotection Reagents | Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH) | [6] |
| Product | Mercaptoacetamide-based HDAC inhibitor | [5][6] |
| Potency (IC₅₀) | Varies (e.g., 1.3 nM to 73 nM for specific compounds) | [6][7] |
| Selectivity | Can be selective for specific HDAC isoforms (e.g., HDAC6) | [6][7] |
Signaling Pathway of Histone Deacetylase Inhibitors
HDAC inhibitors exert their anticancer effects through a complex signaling network that involves the regulation of both histone and non-histone proteins.
Experimental Workflow for Pharmaceutical Synthesis
The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical compound involving a key S-methylation step using sodium this compound.
Conclusion
This compound and other thiolates are indispensable reagents in the synthesis of a variety of pharmaceuticals. Their utility in forming key thioether bonds is exemplified in the production of the antibiotic Cefazolin and in the development of novel thiol-based HDAC inhibitors for cancer therapy. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the importance of this versatile nucleophile in medicinal chemistry. Further research into novel applications of this compound in the synthesis of other drug classes continues to be an active area of investigation.
References
- 1. pu.edu.pk [pu.edu.pk]
- 2. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2210596C2 - Method of synthesis of cefazolin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Methanethiol by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of methanethiol (methyl mercaptan) using gas chromatography (GC). Methanethiol is a highly volatile sulfur compound of interest in various fields, including environmental monitoring, food science, and clinical diagnostics. The following sections detail the methodologies, instrumentation, and data presentation for its accurate detection.
Introduction to Methanethiol Analysis by GC
Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of methanethiol, which is a volatile sulfur compound (VSC), GC offers high resolution and sensitivity. The choice of detector is crucial for achieving the desired selectivity and detection limits. Sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are commonly employed due to their high selectivity for sulfur-containing compounds.[1] Mass Spectrometry (MS) is also utilized for its definitive identification capabilities.[2][3]
The analysis of thiols like methanethiol can be challenging due to their reactivity and potential for adsorption onto active sites within the GC system. Therefore, the use of inert sample pathways, including inert-coated columns and liners, is critical for obtaining accurate and reproducible results.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various GC methods used in the detection of methanethiol and other volatile sulfur compounds.
| Compound | Detector | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Methanethiol | FPD | Headspace GC | - | 16.2 nM (gas), 7.22 µM-S (liquid) | >0.995 | [1] |
| Methanethiol | SCD | GC-SCD | - | - | - | [5] |
| Methanethiol | MS | HS/GC-MS | - | 10 µg/L | - | [3] |
| Methanethiol | PFPD | GC-PFPD | - | <50 ppbv | - | [6] |
| Hydrogen Sulfide | FPD | Headspace GC | - | 10.05 nM (gas) | >0.999 | [1] |
| Dimethyl Sulfide | FPD | Headspace GC | - | 2.17 nM (gas), 2.01 µM-S (liquid) | >0.999 | [1] |
| Dimethyl Disulfide | FPD | Headspace GC | - | 2.83 nM (gas), 2.06 µM-S (liquid) | >0.999 | [1] |
Experimental Workflow
The general workflow for the analysis of methanethiol by gas chromatography involves several key stages, from sample collection to data analysis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the analysis of methanethiol using different GC configurations.
Protocol 1: Headspace GC with Flame Photometric Detection (FPD)
This method is suitable for the analysis of volatile sulfur compounds in liquid matrices such as water or biological fluids.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Photometric Detector (FPD).
-
Headspace Autosampler.
-
GC Column: A column suitable for sulfur analysis, such as a Restek Rtx®-1 (60m x 0.53mm ID, 7.0µm film thickness) or an Agilent J&W DB-Sulfur SCD.[4][7]
Reagents:
-
Helium (carrier gas), Hydrogen, and Air (detector gases) of high purity.
-
Methanethiol standard (certified gas mixture or permeation tube).
-
Nitrogen for sparging.[1]
-
1M Acetate buffer (pH 3.6) for sample acidification.[1]
Procedure:
-
Sample Preparation:
-
For liquid samples, transfer a known volume into a headspace vial.
-
Acidify the sample by adding 1M acetate buffer (pH 3.6) to improve the partitioning of methanethiol into the headspace.[1]
-
Immediately seal the vial with a septum and cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of methanethiol between the liquid and gas phases.
-
-
GC-FPD Analysis:
-
Calibration:
-
Prepare a series of calibration standards by spiking known amounts of methanethiol into the same matrix as the samples.
-
Analyze the standards using the same procedure and construct a calibration curve by plotting the peak area against the concentration.
-
Protocol 2: GC with Sulfur Chemiluminescence Detection (SCD)
This protocol is highly selective and sensitive for sulfur compounds and is applicable to a wide range of sample matrices, including petroleum products and gaseous fuels.[5][8]
Instrumentation:
-
Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).
-
Gas sampling valve for gaseous samples or a liquid autosampler.
-
GC Column: Agilent J&W DB-Sulfur SCD (70 m x 0.53 mm, 4.3 µm) or similar.[7]
Reagents:
-
Helium or Hydrogen (carrier gas).
-
Hydrogen and Oxygen/Air for the SCD burner.
-
Ozone for the chemiluminescence reaction.
-
Methanethiol standard (certified gas mixture).
Procedure:
-
Sample Introduction:
-
For gaseous samples, use a gas sampling valve to inject a fixed volume.
-
For liquid samples, use a split/splitless injector.
-
-
GC-SCD Analysis:
-
System Conditioning:
-
Prior to analysis, it is often necessary to condition the system by injecting a higher concentration sulfur standard to passivate any active sites.[9]
-
Protocol 3: GC-Mass Spectrometry (GC-MS)
GC-MS provides definitive identification of methanethiol along with quantification. This method is particularly useful for complex matrices where co-eluting peaks may be present.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: CP-PoraPLOT Q column or similar.[2]
Reagents:
-
Helium (carrier gas).
-
Methanethiol standard.
Procedure:
-
Sample Preparation:
-
Samples can be gaseous or liquid. For liquid samples, headspace or direct injection can be used.
-
It is crucial to analyze samples as quickly as possible after collection, as methanethiol can be reactive.[2]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Identify methanethiol based on its retention time and the presence of its characteristic mass fragments.
-
Quantify using a calibration curve generated from standards.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in method selection based on sample type and analytical requirements for methanethiol detection.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Analysis of Methyl mercaptan (Methanethiol) - Analytice [analytice.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. baaqmd.gov [baaqmd.gov]
Application Notes and Protocols: Methanethiolate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, of nucleophiles to electron-deficient alkenes is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Among various nucleophiles, sulfur-based species, particularly thiolates, are highly effective due to their strong nucleophilicity. Methanethiolate (CH₃S⁻), the conjugate base of methanethiol, stands out as a potent nucleophile for creating β-thiomethyl functionalities, which are integral to various biologically active compounds and pharmaceutical intermediates.[3][4]
The reaction typically proceeds via a base-catalyzed mechanism where a base deprotonates the thiol to generate the more nucleophilic thiolate anion.[5][6] This thiolate then attacks the β-carbon of an α,β-unsaturated system, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.[7][8] The significant difference in nucleophilicity between a neutral thiol and its corresponding thiolate anion is crucial; for instance, the calculated HOMO energy for MeS⁻ is -0.75 eV, whereas for MeSH it is -8.02 eV, highlighting the dramatically increased reactivity of the anion.[9][10]
These application notes provide a summary of quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in utilizing this compound for Michael addition reactions.
Reaction Mechanism & Energetics
The conjugate addition of this compound is a three-step process: (1) generation of the nucleophilic thiolate, (2) nucleophilic attack at the β-carbon of the Michael acceptor, and (3) protonation of the resulting enolate intermediate. In slightly basic aqueous media (pH > 6), the concentration of thiolate anions increases, leading to extremely rapid reactions with most acceptors.[9][10][11]
The thermodynamic stability of the resulting adducts is a key consideration. Computational studies show that the addition of methanethiol to activated triple bonds (e.g., propynamides, ethynesulfonamides) is generally more exothermic and affords thermodynamically more stable adducts compared to the addition to activated double bonds like maleimides.[9][10] This enhanced stability is attributed to resonance between the sulfur atom, the double bond, and the electron-withdrawing group (EWG) in the product.[9]
Caption: Base-catalyzed Michael addition of this compound.
Data Presentation
Table 1: Calculated Reaction Energies for Thiol Addition to Michael Acceptors
This table summarizes computational data for the addition of various thiols to representative Michael acceptors, providing insight into the thermodynamic favorability of these reactions. All energy values are in kcal/mol.
| Thiol Model | Michael Acceptor | ΔE (gas phase) | ΔE (water) | Citation |
| CH₃SH (Methanethiol) | N-Methylmaleimide | -29.0 | -28.0 | [10] |
| CH₃SH (Methanethiol) | N-Methylpropynamide | -43.0 | -40.0 | [10] |
| tBuSH | N-Methylmaleimide | -27.0 | -25.1 | [9][10] |
| tBuSH | N-Methylpropynamide | -42.0 | -41.0 | [9][10] |
| tBuSH | N-Methyl-ethynesulfonamide | -47.8 | -45.9 | [9][10] |
Data obtained using the M06-2X/6-311+G(d,p) method or higher levels of theory.
Table 2: Experimental Conditions for Thia-Michael Additions
This table presents examples of experimental conditions and yields for the addition of thiols to α,β-unsaturated carbonyl compounds.
| Thiol | Michael Acceptor | Catalyst / Conditions | Time | Yield (%) | Citation |
| Thiophenol | Methyl vinyl ketone | None (Neat, 2:1 molar ratio) | 30 min | 93 | [1] |
| Thiophenol | Diethyl maleate | Triethylamine (5 mol%) in THF | - | - | [12] |
| Various | Various | Tetrabutylammonium hydroxide | Short | Excellent | [3] |
| Various | Various | CeCl₃·7H₂O/NaI/Al₂O₃ | - | - | [3] |
| Thiols | α,β-unsaturated ketones | Cinchona alkaloid-derived urea (0.1 mol%) | - | High | [3] |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting the Michael addition of this compound to an α,β-unsaturated carbonyl compound. Sodium this compound is recommended as the starting material as it is a commercially available solid and safer to handle than gaseous methanethiol.
Safety Precaution: Methanethiol and its salts are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Base-Catalyzed Addition of Sodium this compound
This protocol describes a standard procedure using a common Michael acceptor.
Materials:
-
Sodium this compound (CH₃SNa)
-
Michael Acceptor (e.g., Cyclohexen-2-one)
-
Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Weakly acidic quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 eq).
-
Dissolution: Dissolve the acceptor in the chosen solvent (5-10 mL).
-
Nucleophile Addition: Add sodium this compound (1.1 mmol, 1.1 eq) to the stirred solution at room temperature. Note: The reaction can be exothermic. For highly reactive substrates, consider cooling the mixture in an ice bath before addition.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reactions are often rapid, taking from 30 minutes to a few hours.[1][12]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-thiomethyl adduct. Characterize the final product using NMR, IR, and mass spectrometry.
Caption: A typical workflow for a this compound Michael addition.
Potential Issues and Considerations
-
Double Addition: When using Michael acceptors with activated triple bonds (alkynes), a second addition of this compound can occur, leading to dithioacetal byproducts. This is particularly relevant if a controlled drug-to-antibody ratio is desired in bioconjugation.[9][10]
-
Reversibility (Retro-Michael): While the addition to many common acceptors is effectively irreversible, the stability of the resulting succinimide adducts from maleimides can be a concern, as they may undergo retro-Michael reactions or thiol exchange in vivo.[9]
-
Catalyst Choice: While sodium this compound does not require an additional base, generating the thiolate in situ from methanethiol requires a base catalyst. Weak bases like triethylamine are common, but stronger, non-nucleophilic bases like DBU can also be used.[12] The choice of catalyst can influence reaction rates and selectivity.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. β-sulfido carbonyl compound synthesis by 1,4-addition [organic-chemistry.org]
- 4. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hereon.de [hereon.de]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Procedure for Quenching a Reaction Containing Sodium Methanethiolate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and effective quenching of chemical reactions containing sodium methanethiolate (NaSMe). Sodium this compound is a highly reactive and hazardous substance that requires careful handling and disposal.[1][2] The procedures outlined below are designed to neutralize residual sodium this compound, minimizing the risks associated with its reactivity, flammability, and the release of toxic methanethiol gas.[1][3]
Introduction
Sodium this compound is a potent nucleophile widely employed in organic synthesis for the introduction of methylthio groups.[3][4] Its high reactivity, while advantageous in chemical transformations, presents significant challenges during the reaction work-up. Improper quenching can lead to exothermic reactions, the ignition of flammable solvents, and exposure to methanethiol, a toxic gas with a low odor threshold.[1][3]
This protocol details a controlled and gradual quenching procedure to safely neutralize sodium this compound. The methodology is based on the principle of sequential addition of protic quenching agents with increasing reactivity, ensuring a controlled release of heat and gas.
Safety Precautions
Extreme caution must be exercised when working with sodium this compound and during the quenching process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
Inert Atmosphere: Reactions involving sodium this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1]
-
Fire Safety: Have a Class D fire extinguisher readily available for metal fires. Do not use water to extinguish a fire involving sodium this compound.
-
Spill Kit: A spill kit containing an absorbent material for flammable liquids and a neutralizing agent for thiols (e.g., bleach solution) should be accessible.
Quenching Agents
The choice of quenching agent is critical for a safe and controlled reaction. The principle is to start with a less reactive protic solvent to slowly neutralize the bulk of the sodium this compound before introducing a more reactive quencher.
| Quenching Agent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties and Role in Quenching |
| Isopropanol | C₃H₈O | 60.10 | 82.6 | Primary Quenching Agent: Less reactive than methanol and water, allowing for a more controlled initial quench with a moderate rate of gas evolution.[6][7] |
| Methanol | CH₄O | 32.04 | 64.7 | Secondary Quenching Agent: More reactive than isopropanol, used to ensure the complete reaction of any remaining sodium this compound after the initial quench.[6][7] |
| Water | H₂O | 18.02 | 100.0 | Final Quenching Agent: Most reactive quencher, used to hydrolyze any residual reactive species. Its addition should be slow and controlled due to the potential for vigorous reaction.[7][8] |
| Saturated Ammonium Chloride | NH₄Cl(aq) | 53.49 | ~100 | Alternative Aqueous Quench: A mildly acidic solution that can be used for the final quench to ensure complete neutralization. |
Experimental Protocol: Quenching Procedure
This protocol assumes the reaction containing sodium this compound is complete and is being performed in an organic solvent under an inert atmosphere.
Materials:
-
Reaction flask containing the completed reaction mixture with sodium this compound.
-
Dropping funnel.
-
Inert gas source (Nitrogen or Argon).
-
Ice bath.
-
Isopropanol (anhydrous).
-
Methanol (anhydrous).
-
Deionized water.
-
Saturated aqueous ammonium chloride solution (optional).
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Brine solution (saturated aqueous NaCl).
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C using an ice bath. Ensure the reaction is being stirred efficiently.
-
Maintain Inert Atmosphere: Continue to maintain a positive pressure of inert gas throughout the quenching process.
-
Primary Quench with Isopropanol: Slowly add anhydrous isopropanol dropwise via a dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C. Observe for any gas evolution and exotherm. Continue the addition until gas evolution ceases.
-
Secondary Quench with Methanol: Once the addition of isopropanol no longer produces a noticeable reaction, slowly add anhydrous methanol dropwise. Again, control the addition rate to maintain a low temperature.
-
Final Quench with Water: After the methanol addition is complete and the reaction is quiescent, slowly add deionized water dropwise. Be prepared for a potential increase in gas evolution and a mild exotherm.
-
Warm to Room Temperature: Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
Proceed to Work-up: The quenched reaction mixture is now ready for standard aqueous work-up.
Experimental Protocol: Aqueous Work-up
Following the quenching procedure, the reaction mixture can be purified to isolate the desired product.
| Step | Procedure | Purpose |
| 1. Phase Separation | Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with a water-immiscible organic solvent (e.g., ethyl acetate). | To separate the organic phase containing the product from the aqueous phase. |
| 2. Aqueous Wash | Wash the organic layer with deionized water. | To remove water-soluble byproducts and salts. |
| 3. Brine Wash | Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). | To remove residual water from the organic layer.[9] |
| 4. Drying | Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). | To remove trace amounts of water from the organic solution.[9] |
| 5. Filtration and Concentration | Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. | To isolate the crude product from the solvent. |
| 6. Purification | Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation). | To obtain the pure desired compound. |
Visualizing the Workflow
The following diagram illustrates the logical steps for safely quenching a reaction containing sodium this compound.
Caption: Workflow for Quenching Sodium this compound Reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sodium this compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium this compound - Wikipedia [en.wikipedia.org]
- 4. usbio.net [usbio.net]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. epfl.ch [epfl.ch]
- 8. sarponggroup.com [sarponggroup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Use of methanethiolate in the manufacturing of pesticides.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiolate, the anion of methanethiol (CH₃SH), is a potent nucleophile utilized in the synthesis of various agrochemicals.[1][2] Its sodium salt, sodium this compound (CH₃SNa), is a common reagent in the manufacturing of both carbamate and organophosphate insecticides.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent pesticides: Methomyl, a carbamate insecticide, and a general overview of its relevance in the synthesis of organophosphates like Acephate.
Carbamate insecticides, such as Methomyl, function by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects.[5][6] Organophosphate insecticides also target AChE, but their inhibition is typically irreversible.[7][8] The incorporation of the methylthio group (CH₃S-) from this compound is a key step in the synthesis of these active pesticide molecules.
Application in Carbamate Insecticide Synthesis: The Case of Methomyl
Methomyl is a broad-spectrum carbamate insecticide effective against a wide range of pests.[9] The synthesis of Methomyl involves the key intermediate, methomyl oxime (1-methylthioacetaldehyde oxime), which is prepared using methanethiol or its sodium salt.[10][11]
Synthesis Pathway of Methomyl
The synthesis of Methomyl from methomyl oxime and methyl isocyanate is a critical step.[12] The overall process can be visualized as a two-step synthesis for methomyl oxime followed by the final reaction to yield Methomyl.
Quantitative Data for Methomyl Synthesis
| Parameter | Value | Reference |
| Methomyl Oxime Synthesis | ||
| Solvent | N-methylpyrrolidone (NMP) | [10] |
| Chlorination Temperature | -10°C to 0°C | [10] |
| Thioesterification Temperature | 0°C to 10°C | [10] |
| Thioesterification pH | 6-7 | [10] |
| Methomyl Synthesis | ||
| Reactants | Methomyl Oxime (MHTA), Methyl Isocyanate | [12] |
| Solvent | Water | [12] |
| Reaction Temperature | 50-80°C | [12] |
| Insulation Temperature | 60-80°C | [12] |
| Insulation Time | 50-70 min | [12] |
| Product Purity | ≥95% | [12] |
| Yield (based on MHTA) | 92% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Methomyl Oxime [10]
-
Chlorination of Acetaldoxime:
-
Dissolve acetaldoxime in N-methylpyrrolidone (NMP).
-
Cool the solution to a temperature range of -10°C to 0°C.
-
Introduce a chlorinating agent to the solution to form acethydroxamoyl chloride dissolved in NMP.
-
-
Thioesterification:
-
To the NMP solution of acethydroxamoyl chloride, add sodium this compound.
-
Maintain the reaction temperature between 0°C and 10°C.
-
Adjust and maintain the pH of the reaction mixture in the range of 6-7.
-
Upon completion of the reaction, the product, methomyl oxime, is formed in the NMP medium.
-
Protocol 2: Synthesis of Methomyl [12]
-
Reaction Setup:
-
In a suitable reactor, add methomyl oxime (MHTA), water (as a solvent), and a catalyst.
-
Heat the mixture to dissolve the MHTA completely.
-
-
Addition of Methyl Isocyanate:
-
Begin to add methyl isocyanate dropwise into the reactor.
-
Control the reaction temperature between 50°C and 80°C.
-
-
Insulation and Crystallization:
-
After the addition of methyl isocyanate is complete, maintain the temperature at 60-80°C for 50-70 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to allow for the crystallization of Methomyl.
-
-
Product Isolation:
-
Perform solid-liquid separation to isolate the Methomyl crystals.
-
Dry the solid product to obtain pure Methomyl.
-
Application in Organophosphate Insecticide Synthesis: Acephate
Acephate is another significant insecticide where the methylthio moiety is a key structural feature.[13] While the direct synthesis from this compound is less commonly detailed in readily available literature, the precursor for Acephate, methamidophos, contains the O,S-dimethyl phosphoramidothioate structure, implying a synthesis route involving a methylthio source.[14][15] The synthesis of Acephate typically involves the acetylation of methamidophos.[16]
Logical Relationship in Acephate Synthesis
Quantitative Data for Acephate Synthesis from Methamidophos
| Parameter | Value | Reference |
| Reactants | Methamidophos, Acetyl Chloride | [16] |
| Solvent | Chloroform | [16] |
| Reaction Temperature | 40-50°C | [16] |
| Precipitation Temperature | 60-65°C | [16] |
| Vacuum for Precipitation | -0.08 to -0.1 MPa | [16] |
| Yield | >95% | [16] |
| Product Purity | >95% | [16] |
Experimental Protocol
Protocol 3: Synthesis of Acephate from Methamidophos [16]
-
Reaction Setup:
-
Charge a reactor with methamidophos and chloroform.
-
Begin stirring the mixture.
-
-
Acetylation:
-
While stirring, add acetyl chloride dropwise to the reactor.
-
Maintain the reaction temperature between 40°C and 50°C.
-
Control the vacuum at -0.02 MPa to remove the hydrogen chloride gas byproduct, which can be absorbed in water to form hydrochloric acid.
-
-
Precipitation:
-
After the reaction is complete, heat the solution to 60-65°C.
-
Apply a vacuum of -0.08 to -0.1 MPa for 0.5 to 1 hour to precipitate the Acephate.
-
-
Crystallization and Isolation:
-
Cool the mixture to facilitate further crystallization.
-
Separate the solid product (crude Acephate powder) from the mother liquor via filtration.
-
Conclusion
Sodium this compound is a crucial raw material in the synthesis of certain carbamate and organophosphate insecticides. Its role as a potent nucleophile allows for the introduction of the vital methylthio group into the pesticide's molecular structure. The provided protocols for the synthesis of Methomyl and the acetylation of methamidophos to form Acephate offer a foundational understanding for researchers in the field of agrochemical development. The quantitative data and reaction parameters summarized herein provide a clear basis for laboratory-scale synthesis and further process optimization.
References
- 1. echemi.com [echemi.com]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Sodium this compound | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cabq.gov [cabq.gov]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 10. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 11. Methomyl-Oxime 98% [metorri.com]
- 12. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
- 13. Acephate Technical Fact Sheet [npic.orst.edu]
- 14. Mineralization of Acephate, a Recalcitrant Organophosphate Insecticide Is Initiated by a Pseudomonad in Environmental Samples | PLOS One [journals.plos.org]
- 15. Acephate insecticide toxicity: safety conferred by inhibition of the bioactivating carboxyamidase by the metabolite methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101255174A - Novel process for synthesis of acephate - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Methanethiolate in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiol (CH₃SH), also known as methyl mercaptan, and its conjugate base methanethiolate (CH₃S⁻), are volatile sulfur compounds of significant interest in various scientific fields. In environmental science, they are key components of the global sulfur cycle. In the context of human health, methanethiol is known for its contribution to malodor and is increasingly recognized for its role in cellular processes and as a potential biomarker for certain diseases, including cancer.[1][2] Accurate and sensitive quantification of this compound in aqueous samples, such as biological fluids, cell culture media, and environmental water samples, is crucial for advancing research and development in these areas.
This document provides detailed application notes on various analytical techniques for the quantification of this compound, complete with comparative data and step-by-step experimental protocols.
Analytical Techniques Overview
Several analytical methods are available for the quantification of this compound in aqueous samples, each with its own advantages and limitations in terms of sensitivity, selectivity, and throughput. The primary techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), ion chromatography, spectrophotometry, and electrochemical methods.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters for the most common methods used to analyze this compound in aqueous samples.
| Analytical Technique | Detector | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | ~0.2 ppb (in gas phase)[3] | 5 - 125 µM-S[4] | High selectivity for sulfur compounds, high sensitivity. | Requires volatile sample or derivatization, potential for sample loss during preparation. |
| Mass Spectrometry (MS) | 10 ng/L[5] | Not specified | High selectivity and structural confirmation. | Higher instrumentation cost, potential for matrix interference. | |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) | Sub-µM to low µM | 0.01 - 50 µg/mL (for similar thiols)[6] | High sensitivity with derivatization, suitable for non-volatile samples. | Requires derivatization, which can add complexity and variability. |
| Ion Chromatography | Electrochemical/Fluorometric Detector | 3 µg-S/L[7] | Up to 10 mg-S/L[7] | Simultaneous analysis of multiple sulfur species.[1][8] | Can have interferences from other anions. |
| Spectrophotometry | UV-Vis Spectrophotometer | Not specified | Not specified | Simple, cost-effective.[3] | Lower sensitivity and selectivity compared to chromatographic methods.[3] |
| Electrochemical Sensors | Amperometric/Voltammetric | 0.13 µg/L (for a similar compound)[9] | 0 - 20 µg/L (for a similar compound)[9] | Real-time monitoring, high sensitivity, potential for miniaturization.[3][10] | Susceptible to interference from other electroactive species.[3] |
Signaling and Metabolic Pathways of Methanethiol
Methanethiol is a key intermediate in the metabolism of sulfur-containing amino acids, such as methionine.[11] In humans, it can be produced by the gut microbiota and is also generated endogenously.[1][11] The detoxification and metabolic conversion of methanethiol are critical for cellular homeostasis. Dysregulation of these pathways has been implicated in various pathological conditions.
Caption: Metabolic pathways of methanethiol, highlighting its production and subsequent oxidation or methylation.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in aqueous samples using three common analytical techniques.
Headspace Gas Chromatography with Flame Photometric Detection (HS-GC-FPD)
This method is highly sensitive and selective for volatile sulfur compounds and is particularly suitable for complex matrices.
Caption: Workflow for the analysis of methanethiol in aqueous samples by HS-GC-FPD.
Protocol:
-
Reagents and Materials:
-
Methanethiol standard solution
-
Ethanethiol (internal standard)
-
Deionized water
-
Acetate buffer (1M, pH 3.6)
-
Headspace vials with septa and caps
-
Gas-tight syringe
-
-
Standard Preparation:
-
Prepare a stock solution of methanethiol in an appropriate solvent.
-
Create a series of calibration standards by spiking known amounts of the methanethiol stock solution into deionized water in headspace vials.
-
Add a fixed concentration of the internal standard (ethanethiol) to each calibration standard.
-
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a headspace vial.
-
Add the same fixed concentration of the internal standard to the sample.
-
Add acetate buffer to the vial to acidify the sample.[4]
-
-
HS-GC-FPD Analysis:
-
Incubation: Place the vials in the headspace autosampler and incubate at a constant temperature (e.g., 60°C) for a set time (e.g., 7 minutes) to allow for equilibration between the liquid and gas phases.[4]
-
Injection: Automatically inject a specific volume of the headspace gas into the GC inlet.
-
GC Conditions:
-
Column: Use a column suitable for volatile sulfur compound analysis (e.g., Carbopack BHT100).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to elute all compounds of interest.
-
-
FPD Conditions:
-
-
Quantification:
-
Identify the peaks for methanethiol and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of methanethiol to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the methanethiol standards.
-
Determine the concentration of methanethiol in the sample from the calibration curve.
-
HPLC with Pre-column Derivatization and Fluorescence Detection
This method is ideal for quantifying thiols in biological samples with high sensitivity.
Caption: Workflow for methanethiol analysis using HPLC with pre-column derivatization and fluorescence detection.
Protocol:
-
Reagents and Materials:
-
Methanethiol standard solution
-
N-acetylcysteine (internal standard)
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) derivatizing agent
-
Boric acid buffer
-
EDTA solution
-
HPLC-grade acetonitrile and methanol
-
Deionized water
-
-
Standard and Sample Preparation:
-
Prepare methanethiol calibration standards and samples in an appropriate buffer.
-
Add the internal standard to all standards and samples.
-
-
Derivatization Procedure:
-
To a specific volume of the standard or sample, add the SBD-F solution.
-
Mix and incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in the dark.
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
HPLC-FLD Analysis:
-
Injection: Inject a specific volume of the derivatized sample into the HPLC system.
-
HPLC Conditions:
-
Fluorescence Detection:
-
-
Quantification:
-
Construct a calibration curve using the derivatized methanethiol standards.
-
Quantify the amount of methanethiol in the sample by comparing its peak area to the calibration curve.
-
Spectrophotometric Determination using N,N-dimethyl-p-phenylenediamine
This colorimetric method is simple and cost-effective for the determination of total mercaptans.
Caption: Workflow for the spectrophotometric determination of methanethiol.
Protocol:
-
Reagents and Materials:
-
Methanethiol standard solution
-
N,N-dimethyl-p-phenylenediamine (DMPD) solution
-
Ferric chloride (FeCl₃) solution
-
Hydrochloric acid (HCl)
-
Deionized water
-
Spectrophotometer and cuvettes
-
-
Standard Preparation:
-
Prepare a series of methanethiol standards in deionized water.
-
-
Colorimetric Reaction:
-
To a known volume of the standard or sample in a test tube, add the DMPD solution followed by the FeCl₃ solution in an acidic medium.
-
Mix the solution thoroughly.
-
Allow the reaction to proceed for a set amount of time at room temperature to allow for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 500-550 nm) against a reagent blank.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of methanethiol in the sample by interpolating its absorbance value on the calibration curve.
-
Conclusion
The choice of analytical technique for the quantification of this compound in aqueous samples depends on the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, chromatographic methods such as HS-GC-FPD and HPLC with fluorescence detection are recommended. For rapid and cost-effective analysis, spectrophotometric methods can be employed, although with some trade-offs in sensitivity and selectivity. Electrochemical sensors offer the potential for real-time, in-situ measurements. The protocols provided herein offer a starting point for the development and validation of robust analytical methods for this compound quantification in a variety of research and development settings.
References
- 1. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas analyzer for continuous monitoring of trace level methanethiol by microchannel collection and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Quantification of Hydrogen Sulfide and Methanethiol and the Study of Their Scavenging by Biocides of the Isothiazolone Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion chromatographic measurement of sulfide, this compound, sulfite and sulfate in aqueous and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methanethiolate in Materials Science and Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methanethiolate (CH₃S⁻), the conjugate base of methanethiol, is a versatile nucleophile and building block in the fields of materials science and polymer chemistry. Its strong affinity for noble metal surfaces and its reactivity in various polymerization techniques make it a valuable tool for surface functionalization, the synthesis of advanced polymers, and the creation of functional nanomaterials. These application notes provide detailed protocols and quantitative data for key applications of this compound.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
The spontaneous organization of alkanethiolates on gold surfaces forms highly ordered, crystalline-like monolayers known as self-assembled monolayers (SAMs).[1] This process is driven by the strong, semi-covalent interaction between sulfur and gold, with an interaction energy of approximately 45 kcal/mol.[2] These SAMs allow for precise control over the chemical and physical properties of surfaces at the molecular level.
Application Note:
This compound and its longer-chain homologues are foundational to creating well-defined surfaces for a multitude of applications, including nanoscience, biology, and electronics. The terminal group of the alkanethiol can be modified to tailor surface properties such as wettability, adhesion, and biocompatibility.
Quantitative Data: Surface Properties of Alkanethiolate SAMs on Gold
| Thiol Compound | Film Thickness (Å) | Water Contact Angle (°) | Surface Energy (mN/m) |
| Methanethiol | ~5 | < 10 | High |
| Hexadecanethiol | ~21 | 110-115 | ~19 |
| 11-Mercaptoundecanoic acid | ~15 | < 15 | High |
| 1H,1H,2H,2H-Perfluorodecanethiol | ~13 | ~120 | ~10 |
Note: Values are approximate and can vary based on surface roughness, purity of the thiol, and assembly conditions.
Experimental Protocol: Formation of a this compound SAM on a Gold Substrate
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 100 nm gold film)
-
Sodium this compound solution (or methanethiol in a suitable solvent)
-
200 proof ethanol[3]
-
Deionized water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
Glass or polypropylene containers[3]
-
Tweezers
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of sodium this compound in ethanol. For longer-chain alkanethiols, similar concentrations are typically used.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a sealed container.[4]
-
To minimize oxidation, reduce the headspace above the solution and purge the container with nitrogen gas before sealing.[3]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.[4]
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization (Optional):
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Experimental Workflow for SAM Formation
Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.
Polymer Chemistry Applications
This compound and related thiol compounds are instrumental in various polymerization techniques, serving as chain transfer agents, initiators for ring-opening polymerization, and functional moieties for post-polymerization modification.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Application Note:
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[5] Thiocarbonylthio compounds, which can be synthesized from this compound, act as chain transfer agents (CTAs) to mediate the polymerization.[5] This enables the creation of complex polymer architectures such as block copolymers and star polymers.
Quantitative Data: Representative Molecular Weight Data for RAFT Polymerization
| Monomer | CTA (this compound derivative) | [Monomer]:[CTA]:[Initiator] | Mn ( g/mol ) | Đ (Mw/Mn) |
| Styrene | S-Methyl-S'-(α-methylbenzyl)trithiocarbonate | 200:1:0.1 | 18,500 | 1.15 |
| Methyl Methacrylate | S-Methoxycarbonylphenylmethyl methyl-trithiocarbonate | 300:1:0.2 | 28,000 | 1.20 |
| Acrylic Acid | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | 500:1:0.1 | 35,000 | 1.10 |
Note: These are representative values. Actual molecular weights and dispersity will depend on specific reaction conditions, including monomer conversion.
Experimental Protocol: RAFT Polymerization of Styrene using a this compound-Derived CTA
Materials:
-
Styrene (monomer), freshly distilled
-
S-Methyl-S'-(α-methylbenzyl)trithiocarbonate (RAFT agent/CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the RAFT agent, styrene, and AIBN in the desired molar ratio (e.g., [Styrene]:[CTA]:[AIBN] = 200:1:0.1) dissolved in anhydrous toluene.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion (e.g., by ¹H NMR or gravimetry).
-
-
Termination and Isolation:
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity (Đ) of the polymer by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
RAFT Polymerization Workflow
Caption: General workflow for RAFT polymerization.
Thiol-Ene "Click" Chemistry
Application Note:
Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer functionalization and the synthesis of polymer networks.[6] The reaction proceeds via a radical-mediated addition of a thiol to an alkene ("ene"). This compound can be used to introduce thiol functionalities into polymers, which can then undergo thiol-ene reactions for crosslinking or conjugation with other molecules.
Experimental Protocol: Post-Polymerization Modification via Thiol-Ene Reaction
Materials:
-
Polymer with pendant alkene groups (e.g., poly(allyl methacrylate))
-
Sodium this compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the alkene-containing polymer, sodium this compound (in slight excess relative to the alkene groups), and DMPA (e.g., 1-5 mol% relative to the thiol) in anhydrous THF.
-
-
Degassing:
-
Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the disappearance of the alkene and thiol peaks using ¹H NMR or FTIR spectroscopy.
-
-
Isolation:
-
Once the reaction is complete, precipitate the functionalized polymer in an excess of a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Thiol-Ene Click Chemistry Mechanism
Caption: Radical-mediated mechanism of thiol-ene click chemistry.
Metal-Organic Frameworks (MOFs)
Application Note:
Thiol-functionalized organic linkers can be used to synthesize metal-organic frameworks (MOFs) with tailored properties.[7] The thiol groups within the MOF structure can act as sites for post-synthetic modification or as active centers for catalysis and heavy metal sequestration.
Quantitative Data: Properties of Thiol-Functionalized MOFs
| MOF Name | Ligand | Metal Ion | BET Surface Area (m²/g) | Application |
| MIL-100(Fe)-SH | Trimesic acid, 1,2-ethanedithiol | Fe³⁺ | 840 | Heavy metal extraction |
| TPB-DMTP-COF-SH | Thiol-functionalized covalent organic framework | - | 1090 | Metal ion removal |
| M-ThA-25 | Thiolactic acid modulated MOF-808 | Zr⁴⁺ | - | Silver adsorption |
Experimental Protocol: Synthesis of a Thiol-Functionalized MOF (General Procedure)
Materials:
-
Metal salt (e.g., ZrCl₄, FeCl₃)
-
Thiol-containing organic linker (e.g., 2,5-dimercapto-1,4-benzenedicarboxylic acid)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., acetic acid or another carboxylic acid, optional)
-
Autoclave or sealed reaction vessel
Procedure:
-
Solution Preparation:
-
Dissolve the metal salt and the thiol-containing organic linker in the solvent in a reaction vessel. A modulator may be added to control crystal growth.
-
-
Solvothermal Synthesis:
-
Seal the reaction vessel and place it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 12-72 hours).
-
-
Isolation and Activation:
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF, followed by ethanol or acetone) to remove unreacted starting materials.
-
Activate the MOF by removing the solvent from the pores, typically by heating under vacuum.
-
-
Characterization:
-
Confirm the structure and properties of the MOF using techniques such as powder X-ray diffraction (PXRD), gas sorption analysis (to determine surface area), thermogravimetric analysis (TGA), and elemental analysis.
-
Logical Relationship in Thiol-Functionalized MOF Synthesis
Caption: Logical flow for the synthesis of a thiol-functionalized metal-organic framework.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Methanethiol Odor in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively mitigating the potent odor of methanethiol (methyl mercaptan) in a laboratory setting. The following information includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common odor mitigation techniques.
Quick Reference: Quantitative Data
The following table summarizes key quantitative data related to the handling and mitigation of methanethiol.
| Parameter | Value | Notes |
| Odor Threshold | As low as 0.002 ppm.[1] | The extremely low odor threshold means even minute quantities can be detected. |
| OSHA PEL (Permissible Exposure Limit) | 10 ppm (Ceiling) | Should not be exceeded at any time during the workday. |
| NIOSH REL (Recommended Exposure Limit) | 0.5 ppm (15-minute ceiling) | NIOSH recommendation for a 15-minute exposure period. |
| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (8-hour TWA) | Time-weighted average concentration for a normal 8-hour workday. |
| Sodium Hypochlorite (Bleach) Neutralization | A 5.25% solution can quench approx. 7 mL of thiol.[2] | Commercial bleach is a readily available and effective neutralizing agent. |
| Sodium Hydroxide Scrubber Concentration | 12-15 wt% is a common range for mercaptan removal. | Higher concentrations (up to 20 wt%) can be used, but may not significantly increase efficiency.[3] |
| Ethanol/Water Scrubber | A 1:5 volume ratio of ethanol to water can achieve an 80% removal rate.[4] | A viable alternative to caustic scrubbing solutions. |
| Biological Removal | 89-94% removal with Thiobacillus thioparus.[5][6] | Biological methods can be highly effective under optimized conditions. |
Troubleshooting Guides
This section addresses common issues encountered when working with methanethiol.
Problem: Persistent methanethiol odor in the lab despite using a fume hood.
| Possible Cause | Troubleshooting Steps |
| Improper Fume Hood Use | Ensure the fume hood sash is at the lowest practical working height. Avoid rapid movements and keep the work area at least 6 inches inside the hood. |
| Contaminated Equipment | Decontaminate all glassware, stir bars, and other equipment that has come into contact with methanethiol using a bleach solution.[7] |
| Leaks in Apparatus | Check all connections, tubing, and septa for leaks. Use a leak detection solution if necessary. |
| Inadequate Exhaust Treatment | For reactions that generate significant amounts of methanethiol vapor, vent the exhaust through a bleach trap or an activated carbon filter.[7][8] |
Problem: Odor complaints from adjacent labs or offices.
| Possible Cause | Troubleshooting Steps |
| Fume Hood Exhaust Issues | Contact your institution's Environmental Health & Safety (EHS) office to evaluate the fume hood's exhaust stack height and location relative to building air intakes. |
| High Concentration of Methanethiol | If possible, reduce the scale of the experiment. Consider alternative, less volatile reagents if the protocol allows. |
| Insufficient Odor Control | Implement a more robust odor control system, such as a two-stage scrubber or a combination of a wet scrubber and an activated carbon filter. |
Problem: Chemical scrubber is not effectively neutralizing the odor.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scrubbing Solution Concentration | Verify the concentration of your neutralizing agent (e.g., sodium hydroxide, sodium hypochlorite). Prepare fresh solutions as needed. |
| Insufficient Contact Time | Ensure the packing material in the scrubber provides adequate surface area. Check that the gas flow rate is not too high, allowing for sufficient residence time. |
| Spent Scrubbing Solution | The neutralizing capacity of the scrubbing solution will be depleted over time. Replace the scrubbing solution with a fresh batch. |
Problem: Activated carbon filter is no longer effective.
| Possible Cause | Troubleshooting Steps |
| Saturated Activated Carbon | The activated carbon has become saturated with methanethiol and can no longer adsorb effectively. Replace the activated carbon cartridge. The lifespan of the carbon depends on the concentration and duration of use. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if I smell methanethiol in the lab?
A1: If the odor is faint and you are actively working with methanethiol in a fume hood, first check your experimental setup for any leaks. Ensure the fume hood is functioning correctly. If the odor is strong or you are not the source, notify your lab supervisor and EHS immediately. Evacuate the area if you feel dizzy, nauseous, or experience any other symptoms of exposure.
Q2: How do I properly dispose of waste containing methanethiol?
A2: All liquid and solid waste containing methanethiol should be treated as hazardous waste. Before disposal, reactive waste should be quenched with an oxidizing agent like a bleach solution.[1] Disposable materials such as gloves and paper towels should be sealed in a plastic bag before being placed in the solid waste container.[2]
Q3: My glassware still has a strong odor after washing. How can I decontaminate it?
A3: Immediately after use, immerse all glassware that has come into contact with methanethiol in a bleach bath. A 1:1 mixture of household bleach and water is effective.[8] Allow the glassware to soak for at least 12-24 hours before proceeding with standard washing procedures.[1]
Q4: What are the best practices for storing methanethiol to minimize odor?
A4: Store methanethiol in its original, tightly sealed container. It is advisable to use a secondary container with some absorbent material like activated charcoal. Store in a well-ventilated area, away from heat and sources of ignition. A dedicated, ventilated cabinet within a fume hood is the best practice.[2]
Q5: What personal protective equipment (PPE) is required when working with methanethiol?
A5: Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile), should be worn. All work with methanethiol must be conducted in a certified chemical fume hood.
Experimental Protocols
Protocol 1: Neutralization of Methanethiol Vapors using a Bleach Trap
This protocol describes the setup of a bleach trap to neutralize methanethiol vapors from a reaction exhaust.
Materials:
-
Glass bubbler
-
Commercial grade sodium hypochlorite solution (bleach, ~5.25-6.15%)
-
Tubing compatible with methanethiol
-
Clamps and stand
Procedure:
-
Fill a glass bubbler with undiluted commercial-grade bleach.
-
Connect the exhaust tubing from your reaction apparatus to the inlet of the bleach bubbler.
-
Clamp the bleach trap securely in a stand within the fume hood, ensuring the outlet is directed towards the back of the hood.
-
Adjust the flow rate of the inert gas through your reaction so that it results in approximately 1-2 bubbles per second in the bleach trap.[8]
-
After the reaction is complete, continue to pass inert gas through the system for a few minutes to ensure all residual methanethiol vapors are captured in the bleach trap.
-
The spent bleach solution should be disposed of as hazardous waste.
Protocol 2: Decontamination of a Small Methanethiol Spill
This protocol outlines the steps for cleaning up a small spill of methanethiol (less than 10 mL) inside a chemical fume hood.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Absorbent pads or material (e.g., vermiculite)
-
Commercial grade sodium hypochlorite solution (bleach)
-
Waste disposal bags and labels
Procedure:
-
Ensure the fume hood is operational and the sash is at a safe working height.
-
Alert others in the immediate area of the spill.
-
If the spilled material is liquid, cover it with absorbent pads, working from the outside in to prevent spreading.
-
Carefully pour a generous amount of bleach solution over the absorbent material to neutralize the methanethiol.
-
Allow a contact time of at least 20-30 minutes for the neutralization to complete.[3][9]
-
Using tongs or forceps, carefully collect the absorbent material and place it in a designated hazardous waste bag.
-
Wipe the spill area with a cloth or paper towels soaked in bleach solution.
-
Wipe the area again with a clean, wet cloth to remove any residual bleach.
-
Seal the waste bag, label it appropriately, and dispose of it according to your institution's hazardous waste procedures.
Protocol 3: Laboratory-Scale Wet Scrubbing with Sodium Hydroxide
This protocol provides a general outline for setting up and operating a lab-scale wet scrubber to remove methanethiol from a gas stream.
Materials:
-
Packed column scrubber
-
Recirculating pump
-
Reservoir for scrubbing solution
-
Sodium hydroxide (NaOH) pellets or solution
-
pH meter or indicator strips
-
Tubing and connectors
Procedure:
-
Prepare the Scrubbing Solution: Prepare a 12-15 wt% aqueous solution of sodium hydroxide. Carefully dissolve the NaOH in water, as this process is exothermic. Allow the solution to cool to room temperature.
-
System Setup:
-
Fill the reservoir with the prepared NaOH solution.
-
Connect the reservoir to the pump and the pump to the liquid inlet at the top of the packed column.
-
Connect the liquid outlet at the bottom of the column back to the reservoir to create a recirculation loop.
-
Connect the gas stream containing methanethiol to the gas inlet at the bottom of the column.
-
Connect the gas outlet at the top of the column to the fume hood exhaust or a secondary trap (e.g., activated carbon).
-
-
Operation:
-
Start the recirculating pump to begin flowing the NaOH solution through the packed column.
-
Introduce the methanethiol-containing gas stream into the bottom of the column at a controlled flow rate.
-
The gas will flow upwards, counter-current to the scrubbing solution, allowing for the neutralization of methanethiol.
-
Monitor the pH of the scrubbing solution periodically. A significant drop in pH indicates that the caustic solution is being consumed and may need to be replenished or replaced.
-
-
Shutdown and Waste Disposal:
-
Once the experiment is complete, stop the gas flow.
-
Continue to circulate the scrubbing solution for a few minutes to ensure any residual gas in the column is treated.
-
The spent sodium hydroxide solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.
-
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Biological removal of methanethiol from gas and water streams by using Thiobacillus thioparus: investigation of biodegradability and optimization of sulphur production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Technical Support Center: Methanethiolate-Mediated Demethylations
Welcome to the technical support center for methanethiolate-mediated demethylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this essential synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-mediated demethylation?
A1: this compound-mediated demethylation of aryl methyl ethers proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (CH₃S⁻) acts as a potent nucleophile, attacking the electrophilic methyl group of the ether. This backside attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of a phenoxide anion and dimethyl sulfide. The phenoxide is then protonated during workup to yield the desired phenol.
Q2: Why is sodium thiomethoxide a common reagent for this reaction?
A2: Sodium thiomethoxide (NaSMe) is a readily available, highly nucleophilic reagent that is effective for cleaving the relatively stable methyl ether bond.[1] It is a salt of methanethiol, a strong nucleophile.[1]
Q3: What are the typical solvents used for this reaction, and why?
A3: Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. These solvents are effective at solvating the cation (Na⁺) while leaving the thiolate anion relatively free and highly reactive, thus accelerating the SN2 reaction.
Q4: My reaction is not going to completion. What are the possible causes?
A4: Incomplete conversion can be due to several factors:
-
Insufficient reagent: Ensure at least a stoichiometric amount of sodium thiomethoxide is used. An excess is often required.
-
Low reaction temperature: Demethylation of aryl methyl ethers often requires elevated temperatures to proceed at a reasonable rate.
-
Poor solvent quality: The presence of water or other protic impurities in the solvent can protonate the thiomethoxide, reducing its nucleophilicity.
-
Steric hindrance: Substrates with significant steric bulk around the methoxy group may react more slowly.
Q5: The product mixture has a very strong, unpleasant odor. How can I mitigate this?
A5: The characteristic foul odor is due to residual methanethiol or volatile thiol byproducts. To minimize this:
-
Use high-molecular-weight thiols, which are less volatile.
-
During workup, oxidize residual thiols to less odorous disulfides using a mild oxidizing agent like iodine or hydrogen peroxide.[2]
-
Perform extractions with a dilute base (e.g., NaOH solution) to remove acidic thiols.[2]
-
Conduct all manipulations in a well-ventilated fume hood.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions that may be encountered during this compound-mediated demethylations, along with their potential causes and solutions.
| Observed Issue | Potential Side Reaction | Probable Cause(s) | Recommended Solutions |
| Incomplete demethylation | Formation of mono-demethylated product from a di-methylated substrate. | Insufficient equivalents of sodium thiomethoxide, low reaction temperature, or short reaction time.[3] | Increase the equivalents of sodium thiomethoxide, raise the reaction temperature, and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Isomeric byproduct detected | Isomerization: In substrates with multiple potential demethylation sites (e.g., substituted guaiacols), the methyl group may migrate to an adjacent position.[4] | This is more commonly observed in biocatalytic demethylations but can be influenced by the substrate structure and reaction conditions.[4] | Optimize reaction conditions (temperature, solvent) to favor the desired demethylation. Purification by chromatography may be necessary to separate isomers. |
| Formation of a sulfur-containing impurity with a higher molecular weight | Oxidation to Dimethyl Disulfide (DMDS): this compound can be oxidized to dimethyl disulfide, especially in the presence of air or other oxidizing agents.[1] | Exposure of the reaction mixture to air, particularly at elevated temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use degassed solvents. |
| Unidentified polar byproducts | Solvent Decomposition: At high temperatures, solvents like DMSO can decompose, leading to the formation of various byproducts.[5][6] | Prolonged heating at high temperatures. The presence of acids or bases can catalyze decomposition.[5] | Use the minimum effective temperature for the demethylation. Consider alternative high-boiling aprotic solvents like NMP or sulfolane. |
| Substrate decomposition | Hydrolysis of sensitive functional groups: Other functional groups in the substrate (e.g., esters, amides) may be susceptible to hydrolysis under the basic reaction conditions. | The basicity of the sodium thiomethoxide and the presence of any water in the reaction mixture. | Ensure anhydrous conditions. If the substrate is base-sensitive, consider alternative, milder demethylation methods. |
Quantitative Data on Side Reactions
The following table summarizes quantitative data on a known side reaction in a related demethylation system. While specific to a biocatalytic process, it highlights the potential for isomerization.
| Substrate (Substituted Guaiacol) | Desired Demethylation Product (%) | Isomerization Product (%) |
| 3-methoxy-4-hydroxyphenyl derivative | >90 | <5 |
| 4-methoxy-3-hydroxyphenyl derivative | >90 | ~10 |
Data adapted from a study on biocatalytic demethylation and is illustrative of potential isomerization side reactions.[4]
Detailed Experimental Protocol
General Procedure for the Demethylation of an Aryl Methyl Ether using Sodium Thiomethoxide in DMF
Materials:
-
Aryl methyl ether (1.0 eq)
-
Sodium thiomethoxide (1.5 - 4.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until the starting material is fully dissolved.
-
Addition of Reagent: Carefully add sodium thiomethoxide (1.5 - 4.0 eq) to the solution in portions. Caution: Sodium thiomethoxide is hygroscopic and has a strong, unpleasant odor. Handle in a fume hood.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl to protonate the phenoxide product.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation as required.
Visualizations
Caption: SN2 mechanism of this compound-mediated demethylation.
Caption: Troubleshooting workflow for common demethylation issues.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Stability and degradation of sodium methanethiolate solutions over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of sodium methanethiolate (NaSMe) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in a sodium this compound solution?
A1: The most common signs of degradation are a strong, unpleasant odor of methanethiol (rotten cabbage/garlic smell), the appearance of a yellow tint, and the formation of a precipitate.[1][2][3] A decrease in pH of aqueous solutions may also be observed.
Q2: What are the main degradation products of sodium this compound solutions?
A2: The primary degradation products are methanethiol (CH₃SH) and dimethyl disulfide (DMDS, CH₃SSCH₃). Methanethiol is formed from the hydrolysis of sodium this compound in the presence of moisture.[1][2][3] Dimethyl disulfide is subsequently formed through the oxidation of methanethiol, a reaction that can be catalyzed by air (oxygen).[1]
Q3: How should I properly store sodium this compound solutions to minimize degradation?
A3: To ensure the stability of sodium this compound solutions, they should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and air.
Q4: What is the expected shelf-life of a sodium this compound solution?
Q5: In which solvents are sodium this compound solutions most stable?
A5: While sodium this compound is soluble in water and polar organic solvents, its stability is generally better in aprotic organic solvents compared to aqueous solutions, as this minimizes hydrolysis.[1] However, for many applications, aqueous solutions are used for their convenience and safety. In such cases, maintaining a high pH can help to suppress the formation of volatile methanethiol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Strong, unpleasant odor upon opening the container. | Hydrolysis of sodium this compound due to exposure to moisture, leading to the formation of methanethiol. | - Handle the solution in a well-ventilated fume hood. - Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before resealing. - For future use, consider aliquoting the solution into smaller, single-use containers to minimize repeated exposure to air and moisture. |
| The solution has turned yellow. | Oxidation of this compound to polysulfides or other colored impurities. This can be initiated by exposure to air (oxygen). | - While a slight yellow tint may not significantly impact all applications, it is an indicator of degradation. - It is advisable to verify the concentration of the active sodium this compound before use. - If a high purity is critical for your experiment, it is recommended to use a fresh, colorless solution. |
| A precipitate has formed in the solution. | This could be due to the formation of less soluble degradation products or the precipitation of sodium this compound itself due to changes in temperature or solvent composition. | - Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to storage at a low temperature. - If the precipitate does not redissolve, it is likely a degradation product. In this case, it is recommended to discard the solution and use a fresh batch. |
| Inconsistent or lower-than-expected yields in my reaction. | The concentration of active sodium this compound in the solution may have decreased due to degradation. | - Perform a titration or other quantitative analysis to determine the current concentration of the sodium this compound solution. - Adjust the volume of the solution used in your reaction based on the determined concentration. - For sensitive reactions, it is always best to use a freshly prepared or newly opened solution. |
| The pH of my aqueous solution has decreased. | Hydrolysis of sodium this compound can lead to the formation of methanethiol, which is a weak acid, and sodium hydroxide. However, subsequent reactions and absorption of atmospheric CO₂ can lead to a net decrease in pH. | - Monitor the pH of the solution before use. - If necessary, adjust the pH with a suitable base, such as sodium hydroxide, being mindful of potential impacts on your downstream application. |
Stability and Degradation Data
The following table summarizes the qualitative effects of various conditions on the stability of sodium this compound solutions. Quantitative kinetic data is not widely available, and it is recommended to perform stability studies under your specific experimental conditions.
| Parameter | Effect on Stability | Primary Degradation Pathway |
| Exposure to Air (Oxygen) | Decreases stability | Oxidation of this compound to dimethyl disulfide. |
| Exposure to Moisture | Decreases stability | Hydrolysis to methanethiol and sodium hydroxide.[1][3] |
| Elevated Temperature | Decreases stability | Accelerates both hydrolysis and oxidation reactions. |
| Low pH (Acidic Conditions) | Decreases stability | Promotes the formation of volatile and reactive methanethiol. |
| High pH (Alkaline Conditions) | Increases stability | Helps to keep the methanethiol in its less volatile thiolate form. |
| Exposure to Light | Potential for degradation | While not extensively documented for sodium this compound itself, many sulfur-containing compounds are light-sensitive. It is good practice to store solutions in amber or opaque containers. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of sodium this compound and separate it from its primary degradation product, dimethyl disulfide.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Sodium this compound solution (sample).
-
Dimethyl disulfide (analytical standard).
-
Methanol or acetonitrile for sample dilution.
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately dilute a known amount of the sodium this compound solution in a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector.
-
Prepare a standard solution of dimethyl disulfide in the same solvent.
4. Procedure:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to sodium this compound and dimethyl disulfide based on their retention times compared to the standard.
-
The peak area of sodium this compound can be used to monitor its concentration over time in a stability study. The appearance and increase in the peak area of dimethyl disulfide indicate degradation.
5. Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, perform forced degradation studies on a sample of sodium this compound solution.
-
Acid Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and heat gently.
-
Base Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and heat gently.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak of sodium this compound.
Protocol 2: Gas Chromatography (GC) for Detection of Methanethiol and Dimethyl Disulfide
This protocol outlines a headspace GC method for the qualitative and quantitative analysis of the volatile degradation products, methanethiol and dimethyl disulfide.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Sulfur-specific detector (e.g., Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD)) for higher sensitivity and selectivity.
-
Headspace autosampler.
-
GC column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX).
-
Helium or Nitrogen as carrier gas.
-
Sodium this compound solution (sample).
-
Methanethiol and dimethyl disulfide (analytical standards).
-
Sealed headspace vials.
2. GC Conditions (Starting Point):
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas Flow: 1-2 mL/min.
3. Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Pressurization Time: 0.5 minutes.
-
Loop Fill Time: 0.5 minutes.
-
Injection Time: 1 minute.
4. Sample Preparation:
-
Place a known volume of the sodium this compound solution into a headspace vial.
-
For quantitative analysis, prepare a calibration curve using standard solutions of methanethiol and dimethyl disulfide in a suitable matrix.
-
Seal the vials immediately.
5. Procedure:
-
Place the prepared vials in the headspace autosampler.
-
Run the GC analysis.
-
Identify and quantify the peaks for methanethiol and dimethyl disulfide by comparing their retention times and peak areas to the calibration standards.
Visualizations
Caption: Degradation pathway of sodium this compound.
Caption: Experimental workflow for stability testing.
References
Troubleshooting low yields in reactions involving methanethiolate.
Welcome to the technical support center for troubleshooting reactions involving methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and what is it used for? Sodium this compound (CH₃SNa), also known as sodium thiomethoxide, is a powerful nucleophile and a strong base used in organic synthesis.[1][2][3] Its primary applications include S-methylation of alkyl and aryl halides to form methyl thioethers and the demethylation (cleavage) of aryl methyl ethers to produce phenols.[1][4]
Q2: What are the main safety precautions when working with sodium this compound? Sodium this compound is a hazardous material that is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[3][5] It is also highly sensitive to air and moisture.[3] Contact with water or acids releases methanethiol, a toxic and flammable gas with a strong, unpleasant odor.[1][2] Always handle sodium this compound in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Q3: How should I store sodium this compound? It should be stored in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from moisture, acids, and oxidizing agents.[3] Due to its hygroscopic nature, improper storage can lead to degradation and reduced reactivity.
Q4: What is the most common side reaction and how can it be prevented? The most common side reaction is the oxidation of the this compound anion to form dimethyl disulfide (CH₃SSCH₃).[1] This is often caused by exposure to atmospheric oxygen. To prevent this, it is crucial to use degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the entire experimental procedure.
Q5: Which solvents are best for reactions with sodium this compound? Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically the most effective for nucleophilic aromatic substitution (SNAr) reactions involving this compound.[6][7] These solvents effectively solvate the sodium cation but not the thiolate anion, leaving it "naked" and highly nucleophilic, which accelerates the reaction rate.[8] Protic solvents like water or alcohols can hydrogen-bond with the thiolate anion, reducing its nucleophilicity and slowing the reaction.[8]
Troubleshooting Guides
Problem: Low or No Product Yield
This is the most common issue encountered in this compound reactions. The underlying cause can usually be traced to reagent quality, reaction conditions, or substrate reactivity.
dot
Caption: A stepwise guide to troubleshooting low yields.
Q: My SNAr reaction is not working or the yield is very low. What should I check first?
A: First, verify the quality of your sodium this compound and ensure your reaction is performed under strictly anhydrous and inert conditions. Sodium this compound degrades in the presence of moisture and air.[3] Second, confirm that your aryl halide substrate is sufficiently "activated." SNAr reactions require the presence of at least one strong electron-withdrawing group (like -NO₂ or -CN) positioned ortho or para to the leaving group (e.g., -Cl, -F).[6] A substrate without such activation, or with the group in the meta position, will be unreactive.[6]
Q: I see a significant amount of a byproduct that I suspect is dimethyl disulfide. What causes this and how do I fix it?
A: The formation of dimethyl disulfide (CH₃SSCH₃) is a classic sign of oxidation of the this compound anion by oxygen.[1] This indicates a failure to maintain inert conditions.
-
Solution:
-
Degas Your Solvent: Before use, thoroughly sparge your solvent (e.g., DMF, DMSO) with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Keep the reaction vessel under a positive pressure of nitrogen or argon from start to finish, including during reagent addition and sampling.
-
Q: My demethylation of an aryl methyl ether is sluggish and incomplete. What can I do?
A: Demethylation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. Reactions in DMF or NMP are often run at temperatures from 100 °C to reflux.[9][10][11] Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
-
Check Solvent: Ensure you are using a high-boiling polar aprotic solvent like DMF or NMP, as these are most effective for this transformation.[2][9]
-
Increase Reagent Equivalents: Using a larger excess of sodium this compound (e.g., 3-5 equivalents) can help drive the reaction to completion.
-
Data Presentation
Table 1: Effect of Reagent on Demethylation Yield of a Nucleoside Dimethyl Phosphonate Ester
This table, adapted from a study on a similar nucleophile (sodium ethanethiolate), illustrates how the choice of reagent dramatically impacts the outcome of dealkylation reactions. The data highlights the superior efficacy of thiolate anions for complete demethylation compared to other bases.
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product Ratio (Didealkylated:Monodealkylated:Starting Material) | Isolated Yield (%) |
| 1 | Tributylamine | DMF | 100 | 48 | 0 : 100 : 0 | - |
| 2 | t-Butylamine | DMF | 100 | 48 | 0 : 100 : 0 | - |
| 3 | Thiophenol | DMF | 100 | 48 | 0 : 100 : 0 | - |
| 4 | Potassium Thioacetate | DMF | 100 | 48 | 0 : 100 : 0 | - |
| 5 | Sodium Ethanethiolate | DMF | 100 | 48 | 85 : 15 : 0 | 54 |
| (Data adapted from a study on the demethylation of a nucleoside dimethyl phosphonate ester using various basic reagents. Ratios were determined by ³¹P NMR analysis of the reaction mixture.)[11] |
Table 2: Effect of Sodium this compound Concentration on Product Yield
This table demonstrates the impact of nucleophile concentration on a metal-catalyzed methylthiolation of an aryl chloride. While a different mechanism, it underscores the importance of optimizing reagent stoichiometry.
| Entry | NaSMe Equivalents | Solvent | Yield of Product (%) | Recovered Starting Material (%) |
| 1 | 1.5 (from precursor) | Dioxane | 96 | - |
| 2 | 1.2 (from aq. solution) | Dioxane | 26 | 64 |
| (Data from a study on the palladium-catalyzed methylthiolation of 4-chlorobenzonitrile.)[12] |
Table 3: Illustrative Effects of Solvent and Temperature on SNAr S-Methylation Yield
This table summarizes the expected trends for a typical SNAr reaction between an activated aryl halide and sodium this compound based on established principles. Polar aprotic solvents and higher temperatures generally favor the reaction.
| Entry | Solvent | Temperature | Expected Relative Rate | Rationale |
| 1 | DMF (Polar Aprotic) | 100 °C | Very Fast | Ideal conditions: Polar aprotic solvent enhances nucleophilicity; high temperature increases rate.[6][8] |
| 2 | DMF (Polar Aprotic) | 25 °C | Moderate | Good solvent, but lower temperature slows the reaction rate. |
| 3 | Ethanol (Polar Protic) | 78 °C (Reflux) | Slow | Protic solvent solvates and deactivates the thiolate nucleophile through hydrogen bonding, reducing the rate.[8] |
| 4 | Toluene (Nonpolar) | 100 °C | Very Slow / No Reaction | Reagents have poor solubility, and the nonpolar solvent does not stabilize the charged intermediate (Meisenheimer complex). |
Experimental Protocols
Protocol 1: S-Methylation of an Activated Aryl Halide (2,4-Dinitrochlorobenzene)
This protocol describes a general procedure for the nucleophilic aromatic substitution of an activated aryl halide with sodium this compound.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium this compound (solid, >95% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed DMF via cannula or syringe to the flask. Stir the resulting suspension.
-
Substrate Addition: Dissolve 2,4-dinitrochlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is usually complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid (2,4-dinitrophenyl methyl sulfide) can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
Protocol 2: Demethylation of an Aryl Methyl Ether (e.g., 4-Bromoanisole)
This protocol provides a general method for cleaving an aryl methyl ether using sodium this compound, adapted from a procedure using sodium ethanethiolate.[11]
Materials:
-
4-Bromoanisole
-
Sodium this compound (solid, >95% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen/argon atmosphere, add sodium this compound (3.0 equivalents).
-
Solvent and Substrate: Add anhydrous, degassed DMF, followed by the aryl methyl ether (e.g., 4-bromoanisole, 1.0 equivalent).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.
-
Acidification: Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. This protonates the resulting phenoxide to form the phenol product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-bromophenol can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Key Factors for Successful this compound Reactions
dot
Caption: Core components influencing this compound reaction outcomes.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. metaphactory [semopenalex.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactions with thioethoxide ion in dimethylformamide. I. Selective demethylation of aryl methyl ethers | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Removal of Residual Methanethiolate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of residual methanethiolate (CH₃SNa) or its conjugate acid, methanethiol (CH₃SH), from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound?
A1: Residual this compound and its volatile, odorous protonated form, methanethiol, can interfere with subsequent reaction steps, contaminate the final product, and pose safety and environmental hazards due to methanethiol's high toxicity and extremely unpleasant odor.[1] Complete removal is essential for product purity, downstream process compatibility, and laboratory safety.
Q2: What are the main strategies for removing this compound/methanethiol?
A2: The primary strategies can be categorized as follows:
-
Chemical Quenching/Oxidation: Involves converting the nucleophilic thiolate into a more easily removable or less reactive species, such as a disulfide or a sulfonate.[2][3]
-
Liquid-Liquid Extraction: Utilizes the solubility properties of the thiolate or a derivatized version to wash it out of the organic phase.[2][4]
-
Solid-Phase Scavenging: Employs solid-supported reagents or adsorbents that selectively bind to the thiol/thiolate, which are then removed by simple filtration.[5][6]
Q3: How can I detect if residual this compound is still present in my mixture?
A3: Due to its volatility, methanethiol is readily detectable by gas chromatography (GC), often coupled with a sulfur-selective detector like a Flame Photometric Detector (FPD) or a mass spectrometer (MS) for high sensitivity and selectivity.[7][8] For aqueous samples, headspace GC is a common technique.[8] The pungent odor of methanethiol, while not quantitative, is a strong indicator of its presence even at very low concentrations.[1]
Q4: My product is sensitive to acids and bases. Which removal methods should I avoid?
A4: If your product contains acid- or base-labile functional groups (e.g., esters, acetals), you should avoid methods involving harsh pH changes. For instance, extraction with a strong base like sodium hydroxide would be unsuitable for a molecule with an ester, which could be hydrolyzed.[2] Similarly, strongly acidic conditions should be avoided. In such cases, methods like mild oxidation (if compatible with your product) or solid-phase scavenging are preferable.
Troubleshooting Guide
Problem 1: After a standard aqueous workup, my product still has a strong thiol odor.
-
Possible Cause: Methanethiol (the protonated form of this compound) can have significant solubility in organic solvents, making simple water or brine washes ineffective for complete removal.
-
Solution 1: Oxidative Quenching. Before extraction, add an oxidizing agent to the reaction mixture to convert the thiol into a less volatile and less odorous disulfide or a water-soluble salt. A common method is the dropwise addition of a solution of iodine (I₂) with potassium iodide (KI) in a solvent like pyridine until a persistent yellow color is observed.[2] The excess iodine can then be quenched with a sodium thiosulfate wash.
-
Solution 2: Alkylation. Convert the thiolate into a more polar, water-soluble derivative. Adding a reagent like sodium chloroacetate can alkylate the thiolate, forming a carboxymethyl thioether.[2] The resulting carboxylic acid is readily extracted into a basic aqueous solution (e.g., sodium bicarbonate).[2]
Problem 2: The chosen removal method is affecting the yield of my desired product.
-
Possible Cause: The reagent used for removal may be reacting with your product. For example, strong oxidizing agents can affect other sensitive functional groups in your molecule.
-
Solution 1: Use a Milder Reagent. Switch to a more selective reagent. For oxidation, potassium bromate (KBrO₃) can selectively oxidize thiols to disulfides with less risk of over-oxidation compared to stronger agents.[2]
-
Solution 2: Solid-Phase Scavenging. This is often the most selective method. Use a scavenger resin that specifically reacts with thiols. This confines the reaction to the solid phase, preventing side reactions with the product in solution. The scavenger is then simply filtered off.[6][9] Metal oxides like lead(II) oxide can also react heterogeneously to form insoluble thiolates that are removed by filtration.[5]
Problem 3: How do I safely handle and dispose of waste containing methanethiol?
-
Possible Cause: Improper handling of thiol-containing waste can lead to hazardous and noxious fumes in the laboratory.
-
Solution: All glassware and equipment that have come into contact with thiols should be immediately decontaminated by soaking in a bleach bath (a 1:1 mixture of commercial bleach and water) overnight.[10] Bleach effectively oxidizes thiols to odorless sulfonic acids.[3] Liquid and solid waste should be collected in a dedicated, labeled container and treated with bleach before disposal according to your institution's guidelines.[10]
Quantitative Data on Removal Methods
Direct comparative data for removing this compound in a synthetic reaction context is limited. However, data from related fields can provide insights into the efficacy of different principles.
| Method/Principle | Reagent/System | Removal Efficiency | Context | Citation |
| Wet Scrubbing | Ethanol/Water (1:5 volume ratio) | ~80% | Deodorization of gas stream | [11] |
| Biological Oxidation | Thiobacillus thioparus | 89% - 94% | Treatment of gas and water streams | [12] |
| Chemical Oxidation | Sodium tetrathionate | Forms dimethyldisulfide | In vitro reaction with this compound | [13] |
| Solid-Phase Adsorption | Silver Oxide on Diatomaceous Earth | Effective for trace amounts | Purification of thioethers | [14] |
Key Experimental Protocols
Protocol 1: Removal by Oxidation with Iodine
This protocol is suitable for products stable to mild oxidizing conditions.
-
Preparation: Prepare an oxidizing solution by dissolving ~200 mg of potassium iodide (KI) and ~300 mg of iodine (I₂) in 5 mL of pyridine.
-
Reaction Quenching: Cool the reaction mixture in an ice bath. While stirring vigorously, add the iodine solution dropwise.
-
Endpoint Detection: The iodine will initially be consumed, and its characteristic color will disappear. Continue adding the solution until a faint yellow color persists, indicating that all the thiol has been oxidized.[2]
-
Workup:
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl to remove pyridine, aqueous sodium thiosulfate to remove excess iodine, and finally with brine.[2][15]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15]
-
Protocol 2: Removal by Alkylation and Extraction
This method is ideal for base-stable products where oxidation is not desired.
-
Derivatization: To the reaction mixture containing the this compound, add a solution of sodium chloroacetate in water. Stir at room temperature for 1-2 hours to allow for the formation of the S-carboxymethyl derivative.[2]
-
Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Transfer the mixture to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate. The carboxylated thiol derivative will be extracted into the basic aqueous layer.[2]
-
Perform several washes with sodium bicarbonate, followed by a final wash with brine to remove residual water.[4]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified product.
Protocol 3: Removal by Solid-Phase Scavenging
This protocol offers high selectivity and a simple filtration-based workup.
-
Scavenger Selection: Choose a scavenger suitable for thiols. Commercially available silica or polymer-bound resins with thiol-reactive functional groups (e.g., electrophilic sites) or metal scavengers that bind sulfur (e.g., Ag, Hg, Cu, Pd) can be effective.[16] Alternatively, powdered metal oxides like lead(II) oxide can be used.[5]
-
Scavenging Step: Add the solid-phase scavenger (typically 3-5 equivalents relative to the residual thiol) to the crude reaction mixture.
-
Incubation: Stir the resulting slurry at room temperature for 4-16 hours.[9] Reaction progress can be monitored by GC analysis of the liquid phase.
-
Isolation: Remove the scavenger resin/solid by filtration, washing the solid with a small amount of fresh solvent.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General experimental workflow for post-reaction purification.
Caption: Comparison of chemical principles for methanethiol removal.
Caption: Decision tree for selecting a suitable removal method.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Methanethiol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. Study on the Kinetics and Removal Formula of Methanethiol by Ethanol Absorption | MDPI [mdpi.com]
- 12. Biological removal of methanethiol from gas and water streams by using Thiobacillus thioparus: investigation of biodegradability and optimization of sulphur production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of sodium tetrathionate as a cyanide and methanethiol antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. biotage.com [biotage.com]
Impact of solvent choice on methanethiolate reactivity.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving methanethiolate, with a specific focus on the impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice fundamentally affect the nucleophilicity of this compound?
The nucleophilicity of the this compound anion (CH₃S⁻) is significantly influenced by the solvent type. The primary factor is the solvent's ability to solvate the anion.[1][2]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds with the negatively charged this compound anion. This creates a "solvent shell" that stabilizes the anion, but also sterically hinders it and lowers its energy, making it less reactive and less available for nucleophilic attack.[1][2][3] Consequently, the nucleophilicity of this compound is significantly reduced in protic solvents.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have dipoles to dissolve ionic species like sodium this compound but lack acidic protons.[5] They effectively solvate the cation (e.g., Na⁺) but leave the this compound anion relatively "bare" and unsolvated.[1] This results in a highly reactive, potent nucleophile, making these solvents ideal for reactions like Sₙ2 and SₙAr.[1][6]
-
Nonpolar Solvents (e.g., hexane, toluene): Sodium this compound has very poor solubility in nonpolar solvents, which generally prevents their use in these reactions.
Q2: What is the best type of solvent for promoting Sₙ2 or SₙAr reactions with sodium this compound?
For Sₙ2 and SₙAr reactions, where the potent nucleophilicity of this compound is desired, polar aprotic solvents are strongly recommended.[1][6] Solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile enhance the nucleophilicity of the thiolate, leading to significantly faster reaction rates compared to protic solvents.[1][5]
Q3: What common side reactions are influenced by solvent choice when using this compound?
A primary side reaction is the oxidation of this compound to dimethyl disulfide (CH₃SSCH₃).[7] The choice of solvent can influence this, particularly in the presence of oxygen. While specific data is limited, it is a general best practice to use deoxygenated (degassed) solvents for reactions where the thiol's nucleophilicity is critical to prevent this oxidative dimerization.[1] Maintaining an inert atmosphere (e.g., with nitrogen or argon) is also crucial.[1][8]
Q4: Why is this compound a better nucleophile than methoxide, even in protic solvents like ethanol?
Thiolates are generally more nucleophilic than alkoxides.[4] This is attributed to the properties of sulfur versus oxygen. Sulfur is larger and its valence electrons are more polarizable, meaning the electron cloud can be more easily distorted to form a bond with an electrophile.[9] This factor outweighs the reduced nucleophilicity caused by hydrogen bonding in protic solvents, allowing this compound to remain a more potent nucleophile than methoxide in solvents like ethanol.[4]
Troubleshooting and Optimization Guide
Problem: Low or no product formation in an Sₙ2/SₙAr reaction.
If you observe a low yield of your desired product, consider the following potential causes and solutions related to the solvent system.
| Potential Cause | Suggested Solution | Rationale |
| Use of a Polar Protic Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile . | Protic solvents (water, ethanol) form hydrogen bonds with the this compound anion, creating a solvent shell that significantly reduces its nucleophilicity and slows the reaction rate.[1][2] |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum). | Trace amounts of water in a polar aprotic solvent can act as a protic impurity, reducing the reactivity of the this compound.[1] |
| Oxidation of this compound | Degas the solvent before use by bubbling an inert gas (N₂ or Ar) through it. Maintain an inert atmosphere over the reaction. | Dissolved oxygen can oxidize the highly reactive this compound to dimethyl disulfide, removing it from the desired reaction pathway.[1][7] |
| Poor Reagent Solubility | If using a less polar solvent, consider adding a small amount of a polar aprotic solvent as a co-solvent or switching entirely. | Sodium this compound is a salt and requires a polar solvent to dissolve sufficiently for the reaction to proceed.[10][11] |
Data Presentation
Table 1: Impact of Solvent Class on this compound Reactivity in Sₙ2/SₙAr Reactions
| Solvent Class | Representative Solvents | Effect on CH₃S⁻ Nucleophilicity | Expected Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Greatly Enhanced | Fast | Solvates the cation but not the thiolate anion, leaving a "bare," highly reactive nucleophile.[1][5] |
| Polar Protic | Water, Ethanol, Methanol | Significantly Reduced | Slow | Hydrogen bonding creates a solvent shell around the thiolate, stabilizing it and sterically hindering its attack.[1][2][3] |
| Nonpolar | Toluene, Hexane | N/A (Insoluble) | Very Slow / No Reaction | Sodium this compound is a salt and is generally insoluble in nonpolar solvents.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for SₙAr Reaction with Sodium this compound
This protocol describes a general procedure for the reaction of an activated aryl halide with sodium this compound in a polar aprotic solvent.
Materials:
-
Sodium this compound (NaSMe)
-
Activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the activated aryl halide (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium this compound (1.1 - 1.2 eq) to the solution. Safety Note: this compound and its precursor methanethiol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[7][11][12]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[13]
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[13]
Visualizations
Caption: Decision workflow for selecting an appropriate solvent system.
Caption: General experimental workflow for this compound reactions.
Caption: Influence of solvent on the SₙAr reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Why is sodium this compound still a better nucleophile than sodium methoxide when the solvent is ethanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Methanethiol - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sodium this compound - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. CAS 5188-07-8: Sodium this compound | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
Preventing oxidation of methanethiolate during a reaction.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of methanethiolate during chemical reactions. This compound is highly susceptible to oxidative dimerization, which can significantly impact reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A: The primary cause of degradation is the oxidation of the thiol (sulfhydryl, -SH) group.[1] This oxidation typically involves the dimerization of two methanethiol molecules to form dimethyl disulfide (-S-S-).[2][3] This process eliminates the reactive free thiol group required for your reaction. Further oxidation can lead to irreversible formation of sulfenic, sulfinic, and sulfonic acids.[1]
Q2: What key factors accelerate the oxidation of this compound?
A: Several environmental and chemical factors can significantly accelerate thiol oxidation. The most common are:
-
Presence of Dissolved Oxygen : Molecular oxygen is a primary oxidant, especially when catalysts are present.[1][2]
-
Alkaline pH : The deprotonated form of methanethiol, the thiolate anion (CH₃S⁻), predominates at a pH above its pKa (around 8.5) and is significantly more susceptible to oxidation than the protonated thiol form (CH₃SH).[1][3]
-
Contamination with Metal Ions : Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for thiol oxidation.[1][2]
-
Exposure to Light : UV radiation can promote the photochemical oxidation of thiols.[1]
-
Elevated Temperature : Higher temperatures increase the rate of all chemical reactions, including oxidation.[1]
Q3: My reaction mixture containing this compound has turned cloudy. What is happening?
A: The cloudiness or precipitate is likely the oxidized product, dimethyl disulfide. This dimer may have lower solubility in your reaction solvent compared to the this compound monomer, causing it to precipitate out of the solution.[1] To confirm, you can attempt to redissolve the precipitate by adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which can reduce the disulfide bond back to the free thiol.[1]
Q4: How can I reliably detect and quantify this compound oxidation?
A: A combination of analytical methods can be used to assess the presence of both the reduced and oxidized forms of thiols.
-
Chromatographic Techniques (HPLC, GC) : These methods provide excellent separation and quantification of methanethiol and its oxidized product, dimethyl disulfide.[4][5]
-
Mass Spectrometry (MS) : MS-based approaches offer high sensitivity and selectivity for identifying and quantifying both the desired product and any oxidation-related byproducts.[4][5]
-
Spectrophotometric Methods : Assays like Ellman's reagent (DTNB) can quantify free thiols but can be prone to inconsistencies if the sample oxidizes during the analysis itself.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of desired product and formation of unknown byproducts.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[7][8] Use deoxygenated solvents and proper air-sensitive handling techniques like Schlenk lines or a glovebox.[7][9] |
| Incorrect pH | Buffer the reaction mixture to a pH between 4.0 and 6.5 to keep the thiol in its more stable, protonated form.[1] |
| Metal Ion Catalysis | Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the reaction buffer at a final concentration of 1-5 mM to sequester catalytic metal ions.[1][10] |
Issue 2: Inconsistent results in thiol quantification assays.
| Possible Cause | Troubleshooting Step |
| Sample Oxidation During Prep/Analysis | Prepare samples immediately before analysis using deoxygenated buffers containing a chelator.[6] Keep samples on ice to slow down oxidation. |
| Interfering Substances | Run appropriate controls, including a blank without your sample, to account for background absorbance or interfering compounds.[6] |
| Incomplete Reaction with Assay Reagent | Ensure the assay is performed at the correct pH and for a sufficient incubation time. For protein-bound thiols, steric hindrance may be an issue.[6] |
Data Presentation
Table 1: Factors Influencing this compound Oxidation Rate
| Factor | Effect on Oxidation Rate | Recommendation |
| Oxygen Concentration | Increases with higher oxygen levels.[1] | Work under an inert atmosphere (e.g., Nitrogen or Argon). Use deoxygenated solvents.[8] |
| pH | Increases significantly at pH > 8.[1][3] | Maintain a pH between 4.0 - 6.5 for maximum stability.[1] |
| Temperature | Generally increases with higher temperatures.[1] | Store stock solutions at ≤ -20°C. Perform reactions at the lowest effective temperature.[8] |
| Metal Ions (Cu²⁺, Fe³⁺) | Potent catalysts for oxidation.[1][2] | Add a chelating agent such as EDTA (1-5 mM) to buffers and reaction mixtures.[1][10] |
| Light Exposure | UV light can promote oxidation.[1] | Protect the reaction from light by wrapping the flask in aluminum foil. |
Table 2: Comparison of Common Protective Agents
| Agent | Mechanism of Action | Typical Concentration | Potential Interference |
| EDTA | Chelates metal ions that catalyze oxidation.[1] | 1-5 mM | Can interfere with metal-dependent enzymes or reactions. |
| TCEP | A reducing agent that actively reduces disulfide bonds back to free thiols.[1][10] | 1-5 mM | Does not interfere with maleimide chemistry.[1] May reduce other components in the reaction. |
| DTT | A reducing agent that keeps thiols in their reduced state.[10] | 1-10 mM | Can interfere with maleimide chemistry and may not be suitable for all reaction types. |
Mandatory Visualizations
Caption: Oxidation pathway of methanethiol to dimethyl disulfide.
Caption: Troubleshooting workflow for diagnosing oxidation issues.
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for creating an oxygen-free environment in a reaction flask using a Schlenk line or a manifold with dual vacuum and inert gas lines.[7]
Materials:
-
Round-bottom flask with a sidearm and stopcock (Schlenk flask)
-
Stir bar, rubber septum, glass stoppers
-
Heat gun or oven
-
Schlenk line or vacuum/inert gas manifold
-
Source of dry nitrogen or argon gas[7]
Procedure:
-
Drying Glassware : Place the flask, stir bar, and any other necessary glassware in an oven at >120°C for at least 4 hours (or overnight) to remove adsorbed water. Alternatively, assemble the glassware cold and heat all surfaces thoroughly with a heat gun under vacuum.[9]
-
Assembly and Purging : Assemble the hot glassware quickly and attach it to the Schlenk line.[9] Immediately begin purging the flask.
-
Vacuum/Inert Gas Cycles : Evacuate the flask by opening it to the vacuum line for 2-3 minutes.
-
Close the connection to the vacuum and carefully open the connection to the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure has equalized.
-
Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere inside the flask is completely inert.[7]
-
Maintaining Positive Pressure : After the final cycle, leave the flask under a positive pressure of inert gas. This can be achieved by connecting a balloon filled with nitrogen or argon to the flask via a needle through the septum.[11]
-
Adding Reagents : Add deoxygenated solvents and liquid reagents via a gas-tight syringe through the rubber septum.[12] Add solid reagents quickly by briefly removing the stopper under a strong positive flow of inert gas (a "nitrogen blanket").
Protocol 2: Preparation of Deoxygenated Solvents
Dissolved oxygen in solvents is a common cause of thiol oxidation. This protocol describes the "purge" method for deoxygenation.[9]
Materials:
-
Solvent to be deoxygenated
-
Flask or bottle suitable for the solvent (e.g., a Winchester bottle with a two-holed cap)
-
Long needle or glass tube
-
Source of dry nitrogen or argon gas
Procedure:
-
Place the solvent in the storage flask.
-
Insert a long needle or glass tube through the cap so that its tip is well below the surface of the solvent.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas (N₂ or Ar) vigorously through the solvent for 30-60 minutes.[9] The bubbling action displaces the dissolved oxygen.
-
After purging, remove the needles and store the solvent under a positive pressure of the inert gas in a tightly sealed container, such as an Aldrich Sure/Seal™ bottle.[9]
-
For more rigorous deoxygenation, particularly for sensitive reactions, multiple "freeze-pump-thaw" cycles can be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with Sodium Methanethiolate
Welcome to the Technical Support Center for challenges in scaling up reactions with sodium methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and efficient scale-up of your chemical processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions involving sodium this compound.
Issue 1: Reaction is sluggish or incomplete.
| Potential Cause | Recommended Solution |
| Poor Solubility of Sodium this compound: As a solid, its dissolution rate can be a limiting factor in larger volumes. | - Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or NMP where sodium this compound has better solubility. For reactions in less polar solvents, consider using a phase-transfer catalyst. - Temperature Control: Gently warming the mixture can improve solubility and reaction rate. However, be cautious of potential side reactions and the thermal stability of your reactants and products. - Pre-dissolving: Prepare a solution of sodium this compound in a suitable solvent before adding it to the main reaction mixture. |
| Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and reduced reaction rates. | - Agitator Design: Ensure the agitator is appropriate for the reactor geometry and batch volume to achieve good mixing. - Stirring Speed: Increase the stirring speed, but be mindful of creating a vortex that could introduce atmospheric oxygen and lead to the formation of dimethyl disulfide. |
| Deactivated Reagent: Sodium this compound is sensitive to air and moisture.[1] | - Inert Atmosphere: Always handle solid sodium this compound and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Dry Solvents: Use anhydrous solvents to avoid hydrolysis of the thiolate. |
| Low Reaction Temperature: The reaction may have a significant activation energy. | - Controlled Heating: Carefully increase the reaction temperature while monitoring for any increase in byproducts. Perform a thermal hazard assessment before significantly increasing the temperature on a large scale. |
Issue 2: Formation of Significant Byproducts, especially Dimethyl Disulfide.
| Potential Cause | Recommended Solution |
| Presence of Oxidizing Agents (e.g., Air): Sodium this compound is readily oxidized to dimethyl disulfide.[1] | - Inert Atmosphere: Rigorously exclude air from the reaction vessel by using a nitrogen or argon blanket.[2] - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Antioxidants: In some cases, a small amount of a suitable antioxidant can be added, but this must be tested for compatibility with the desired reaction. |
| Side Reactions with the Substrate or Solvent: The highly nucleophilic nature of the thiolate can lead to unwanted reactions. | - Controlled Addition: Add the sodium this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions. - Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity. |
| Impure Starting Materials: Contaminants in the starting materials can catalyze side reactions. | - Quality Control: Ensure the purity of all starting materials before use. |
Issue 3: Offensive Odor of Methanethiol.
| Potential Cause | Recommended Solution |
| Hydrolysis of Sodium this compound: Contact with water or acidic conditions can release volatile and malodorous methanethiol.[1] | - Dry Conditions: Handle and store sodium this compound under dry conditions. - pH Control: Maintain a basic pH during the reaction and work-up to keep the sulfur species in the non-volatile thiolate form. |
| Venting of Reactor Headspace: The headspace of the reactor may contain traces of methanethiol. | - Scrubbing System: Vent the reactor through a chemical scrubber containing an oxidizing agent (e.g., sodium hypochlorite) or a caustic solution to capture and neutralize any vented methanethiol.[3][4] |
Issue 4: Difficulties in Product Isolation and Purification.
| Potential Cause | Recommended Solution |
| Emulsion Formation during Work-up: Residual sodium this compound or byproducts can act as surfactants. | - Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous wash to help break emulsions. - Solvent Choice: Select extraction solvents that have a significant density difference from the aqueous phase. |
| Co-crystallization of Product and Byproducts: The desired product may crystallize with impurities. | - Recrystallization: Perform a careful recrystallization with a suitable solvent system to purify the product. - Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with sodium this compound?
A1: The primary safety concerns are:
-
Flammability: Sodium this compound is a flammable solid.[5] All equipment should be properly grounded to avoid static discharge.[2]
-
Toxicity and Corrosivity: It is toxic if swallowed and causes severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Odor: The potential release of highly odorous methanethiol necessitates working in a well-ventilated area, preferably a fume hood, and having an appropriate scrubbing system for off-gases.[6][7]
-
Exothermic Reactions: Nucleophilic substitution reactions can be exothermic. On a large scale, the heat generated may not dissipate as efficiently, leading to a potential for thermal runaway. A thorough thermal hazard assessment is crucial before scaling up.
Q2: How can I monitor the progress of my reaction at a large scale?
A2: At a large scale, it is important to have reliable in-process controls (IPCs). Common methods include:
-
Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.
-
Spectroscopy: In-situ monitoring with techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on reaction kinetics.
Q3: What materials are compatible with sodium this compound for reactor construction?
-
Recommended: Stainless steel (304L, 316L) and glass-lined steel are generally suitable for handling sodium this compound solutions.
-
To be Avoided: Avoid contact with aluminum, zinc, and other non-ferrous metals, as they can be corroded by strong bases. Plastics and elastomers should be carefully evaluated for their compatibility, as some may degrade upon prolonged exposure. It is always recommended to perform compatibility testing with specific materials under the planned process conditions.[8][9][10][11]
Q4: How should I handle waste streams from reactions involving sodium this compound?
A4: Waste streams should be handled as hazardous waste.
-
Aqueous Waste: Aqueous waste containing residual thiolate should be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) to convert the sulfur compounds to less odorous and less toxic species like sulfates before disposal. The pH should be carefully controlled during this process.
-
Solid Waste: Solid waste contaminated with sodium this compound should be collected in sealed, labeled containers for disposal by a licensed hazardous waste management company.[5]
-
Odor Control: All waste treatment should be conducted in a well-ventilated area with appropriate odor control measures in place.[3]
Data Presentation
Table 1: Properties of Common Solvents for Reactions with Sodium this compound
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Good solubility for sodium this compound. Polar aprotic. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | Excellent solubility. Polar aprotic. Can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 1.028 | 32.0 | High boiling point. Good for higher temperature reactions. |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Lower boiling point. Polar aprotic. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.6 | Lower polarity. May require a phase-transfer catalyst. |
| Data sourced from[12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Lab-Scale Nucleophilic Substitution Reaction
This protocol describes a general procedure for the synthesis of a thioether from an alkyl halide. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.
-
Inerting: The system is purged with nitrogen for at least 30 minutes.
-
Reagent Addition: The alkyl halide (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., DMF).
-
Thiolate Addition: Sodium this compound (1.1 to 1.5 equivalents) is added portion-wise as a solid or as a solution in the reaction solvent at a controlled rate. The temperature is monitored closely. For exothermic reactions, the addition rate should be adjusted to maintain the desired temperature.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by an appropriate IPC (e.g., TLC or HPLC).
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
Water is carefully added to quench the reaction.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by an appropriate method, such as recrystallization or column chromatography.
Visualizations
Caption: Logical relationships between scale-up challenges and mitigation strategies.
Caption: A typical troubleshooting workflow for reactions with sodium this compound.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Industrial Odor Control [pollutiononline.com]
- 4. tri-mer.com [tri-mer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. q2technologies.com [q2technologies.com]
- 7. bioairsolutions.com [bioairsolutions.com]
- 8. acess.nl [acess.nl]
- 9. graco.com [graco.com]
- 10. csueastbay.edu [csueastbay.edu]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Handling and Storing Air-Sensitive Sodium Methanethiolate
Welcome to the Technical Support Center for sodium methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this air-sensitive reagent, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it so reactive?
Sodium this compound (CH₃SNa) is the sodium salt of methanethiol. It is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis, particularly for introducing a methylthio- group.[1][2] Its high reactivity stems from the anionic sulfur, which is highly susceptible to reaction with electrophiles, including protons from water and oxygen from the air.[1][3]
Q2: What are the primary decomposition products of sodium this compound?
Due to its sensitivity to air and moisture, sodium this compound can readily decompose.[4] The two primary decomposition pathways are:
-
Hydrolysis: In the presence of moisture, it hydrolyzes to form methanethiol (CH₃SH), a volatile and malodorous gas with a characteristic rotten egg or cabbage-like smell.[1][4]
-
Oxidation: Exposure to air (oxygen) can lead to the formation of dimethyl disulfide (CH₃SSCH₃).[1][5]
Q3: What are the visual indicators of decomposition?
A pure, solid sample of sodium this compound should be a white to off-white or light brown powder.[6][7] The presence of a strong, foul odor is a primary indicator of hydrolysis to methanethiol. Solutions of sodium this compound should be clear and colorless to pale yellow.[5] The development of turbidity or a change in color may suggest decomposition or contamination.
Q4: What are the recommended storage conditions for sodium this compound?
To ensure its stability, sodium this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][5] It should be kept in a cool, dry place, away from heat, light, and incompatible materials such as acids and oxidizing agents.[4][5] For long-term storage, refrigeration at -20°C is recommended.[7]
Q5: What personal protective equipment (PPE) is required when handling sodium this compound?
Due to its toxicity, corrosivity, and flammability, appropriate PPE is essential. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[5] For situations with a risk of exceeding exposure limits, a respirator may be necessary.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of sodium this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Strong "rotten egg" or "garlic-like" smell upon opening the container. | The reagent has been exposed to moisture, leading to hydrolysis and the formation of methanethiol gas. | Immediately move the container to a well-ventilated fume hood. If the contamination is minor, the reagent may still be usable for some applications, but a fresh bottle is recommended for sensitive reactions. Ensure all future handling is under a strictly inert atmosphere. |
| Reaction yields are consistently low or no product is formed. | 1. The sodium this compound has degraded due to improper storage or handling.2. The solvent was not anhydrous or was not properly degassed.3. The reaction atmosphere was not completely inert. | 1. Use a fresh bottle of sodium this compound. 2. Ensure solvents are freshly dried and degassed prior to use. 3. Review your inert atmosphere techniques. Purge all glassware with a dry, inert gas before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of a significant amount of a disulfide byproduct. | The reaction was exposed to oxygen, causing oxidative dimerization of the thiolate. | Purge all solvents and the reaction vessel thoroughly with an inert gas. Use freeze-pump-thaw degassing for solvents for highly sensitive reactions. Ensure all connections in your apparatus are airtight. |
| The solid sodium this compound is difficult to handle and dispense accurately. | The solid is hygroscopic and may have absorbed some moisture, causing it to become clumpy or sticky. | Handle the solid exclusively within a glovebox to minimize exposure to moisture. If a glovebox is not available, work quickly under a positive flow of inert gas. |
| Inconsistent results between different batches of the reagent. | The purity and water content of sodium this compound can vary between suppliers and batches. | If possible, titrate a small sample of the reagent to determine its active concentration before use in a large-scale reaction. Store all batches under identical, optimal conditions. |
Data Presentation
Solubility of Sodium this compound
| Solvent | Solubility | Notes |
| Water (H₂O) | Highly Soluble[6] | Reacts with water, leading to hydrolysis.[5] |
| Ethanol (EtOH) | Soluble[5] | |
| Methanol (MeOH) | Soluble | |
| Dimethylformamide (DMF) | Soluble | A common solvent for reactions involving sodium this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for reactions involving sodium this compound. |
| Acetonitrile (MeCN) | Likely Soluble | As a polar aprotic solvent, it is expected to be a suitable solvent. |
| Tetrahydrofuran (THF) | Sparingly Soluble | May require heating or extended sonication to fully dissolve. |
| Diethyl Ether (Et₂O) | Insoluble | |
| Toluene | Insoluble | |
| Hexanes | Insoluble |
Note: When preparing solutions, always add the solid sodium this compound to the anhydrous, degassed solvent under an inert atmosphere.
Experimental Protocols
Detailed Protocol for Preparing a Solution of Sodium this compound under Inert Atmosphere
This protocol describes the preparation of a sodium this compound solution for use in a chemical reaction using Schlenk line techniques.
Materials:
-
Sodium this compound solid
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the Schlenk flask with the stir bar and a rubber septum. Connect the flask to the Schlenk line and evacuate under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the desired volume of anhydrous, degassed solvent to the Schlenk flask.
-
Reagent Transfer: Under a positive flow of inert gas, quickly remove the septum and add the required amount of solid sodium this compound to the flask. Immediately reseal the flask with the septum. Alternatively, and for better results, weigh the solid in a glovebox and add it to the flask before purging with inert gas.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. The resulting solution is now ready for use.
-
Transfer to Reaction: To add the solution to a reaction vessel, use a dry, nitrogen-flushed syringe. Puncture the septum of the solution flask, withdraw the desired volume, and then quickly transfer it to the reaction flask, which should also be under a positive pressure of inert gas.
Visualizations
Troubleshooting Logic for Poor Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting a reaction with sodium this compound that has resulted in a low yield.
References
- 1. Methanethiol - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. Sodium this compound - Wikipedia [en.wikipedia.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Methanethiolate Versus Other Thiol Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilic reactivity of methanethiolate against other widely studied thiol nucleophiles, namely thiophenolate, the cysteine residue in peptides, and the biological antioxidant glutathione. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid in the understanding and application of these critical reagents in chemical and biological research.
Executive Summary
Thiolates are a class of potent nucleophiles widely utilized in organic synthesis and central to numerous biological processes. Their reactivity is a key determinant in drug efficacy, protein modification, and cellular signaling. This guide demonstrates that while all examined thiolates are strong nucleophiles, their reactivity profiles exhibit significant differences attributable to steric and electronic factors. This compound stands out for its combination of high reactivity and minimal steric hindrance, making it a powerful nucleophile in organic synthesis. Thiophenolate, with its delocalized charge, shows nuanced reactivity. In the biological sphere, the protein microenvironment profoundly influences the nucleophilicity of cysteine residues, and glutathione's reactivity is tailored for its role in cellular detoxification and signaling.
Data Presentation: Quantitative Comparison of Thiol Nucleophilicity
The nucleophilicity of various thiolates has been quantified using the Mayr-Patz equation, which provides a solvent-independent nucleophilicity parameter (N) and a nucleophile-specific sensitivity parameter (sN). Higher N values indicate greater nucleophilicity.
| Nucleophile | N (Nucleophilicity Parameter) | sN (Sensitivity Parameter) | Solvent | Comments |
| This compound (as Dimethyl Sulfide) | ~7.5 (estimated) | ~0.72 (assumed) | Dichloromethane | Data for dimethyl sulfide is used as a proxy for this compound due to structural similarity. The high N value indicates strong nucleophilicity. |
| Thiophenolate | 13.62 | 0.77 | DMSO | The aromatic ring influences electron density on the sulfur, affecting its reactivity. |
| Cysteine (thiolate form) | 15.39 | 0.82 | Water (pH 7) | The protein microenvironment can significantly modulate the pKa and, therefore, the concentration of the more nucleophilic thiolate form. |
| Glutathione (thiolate form) | 14.50 | 0.81 | Water (pH 7) | The surrounding peptide structure influences its reactivity and specificity in biological systems. |
Note: The Mayr-Patz parameters are determined from kinetic data of reactions with a series of reference electrophiles. Direct comparison between different solvents should be made with caution.
Experimental Protocols
Determination of Mayr-Patz Nucleophilicity Parameters
Objective: To quantify the nucleophilicity of thiolates by determining their N and sN parameters.
Methodology: The experimental protocol involves measuring the second-order rate constants for the reactions of the thiolates with a series of reference electrophiles (e.g., benzhydrylium ions or quinone methides) of known electrophilicity (E).
Procedure:
-
Preparation of Solutions: Stock solutions of the thiolates and reference electrophiles are prepared in a suitable solvent (e.g., DMSO, dichloromethane, or buffered aqueous solution).
-
Kinetic Measurements: The reactions are typically monitored using stopped-flow spectrophotometry or laser flash photolysis. The decay of the electrophile's absorbance is followed over time under pseudo-first-order conditions (with the nucleophile in large excess).
-
Determination of Second-Order Rate Constants: The observed pseudo-first-order rate constants (k_obs) are plotted against the concentration of the nucleophile. The slope of the resulting linear plot gives the second-order rate constant (k).
-
Mayr-Patz Plot: The logarithms of the second-order rate constants (log k) for the reactions with different reference electrophiles are plotted against the known electrophilicity parameters (E) of those electrophiles.
-
Calculation of N and sN: The resulting linear plot is fitted to the Mayr-Patz equation: log k = sN(N + E). The slope of the line gives sN, and the x-intercept gives -N.
Thiol-Michael Addition Kinetics
Objective: To assess the reactivity of thiolates towards Michael acceptors, a common reaction in both organic synthesis and biological systems.
Methodology: The rate of the thiol-Michael addition reaction is monitored to determine the second-order rate constant.
Procedure:
-
Reactant Preparation: Solutions of the thiolate and the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) of known concentrations are prepared in a suitable solvent.
-
Reaction Initiation and Monitoring: The reaction is initiated by mixing the reactant solutions. The progress of the reaction can be monitored by various techniques, such as UV-Vis spectroscopy (following the disappearance of the Michael acceptor's absorbance), NMR spectroscopy, or HPLC.
-
Data Analysis: The concentration of the reactants is plotted against time. The data is then fitted to the appropriate second-order rate law to determine the rate constant (k).
Mandatory Visualization
Signaling Pathways Involving Thiol Nucleophiles
Thiolates, particularly those of cysteine and glutathione, are pivotal in cellular signaling, acting as molecular switches that respond to the cellular redox environment.
Thiol-Disulfide Exchange Pathway
This pathway involves the reversible formation and cleavage of disulfide bonds, which can alter protein structure and function. A protein cysteine thiolate can attack a disulfide bond on another protein, leading to the formation of a new disulfide bond and the release of a different thiolate. This process is crucial for protein folding, enzyme regulation, and redox signaling.
Glutathione S-Transferase (GST) Detoxification Pathway
Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, including xenobiotics and products of oxidative stress. This process, known as S-glutathionylation, renders the electrophiles more water-soluble and facilitates their excretion from the cell, thus playing a critical role in detoxification.
Conclusion
The comparative analysis of this compound and other thiol nucleophiles underscores the diverse reactivity profiles within this important class of compounds. This compound's high nucleophilicity and small size make it a valuable tool in synthetic chemistry. In contrast, the reactivity of biological thiols like cysteine and glutathione is finely tuned by their molecular environment to perform specific functions in cellular signaling and detoxification. Understanding these differences is crucial for researchers in drug development and chemical biology, enabling the rational design of molecules that can selectively interact with specific thiol-containing targets.
Validating the Concentration of Prepared Sodium Methanethiolate Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the concentration of prepared sodium methanethiolate (NaSMe) solutions is critical for the success and reproducibility of synthetic protocols and experimental assays. This guide provides a comparative overview of two established analytical methods for this purpose: Ellman's spectrophotometric assay and iodometric titration. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist in method selection and implementation.
Sodium this compound is a potent nucleophile widely used in organic synthesis.[1][2] Its concentration can be verified through methods that quantify thiol (-SH) groups. This guide compares a spectrophotometric method using Ellman's reagent and a classic titrimetric method, iodometry.
Comparison of Analytical Methods
A summary of the key performance characteristics of each method is presented in Table 1. The choice of method will depend on the specific laboratory equipment available, the required accuracy and precision, and the potential for interfering substances in the sample matrix.
| Parameter | Ellman's Assay (Spectrophotometry) | Iodometric Titration |
| Principle | Colorimetric reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). | Oxidation of the thiol by iodine, followed by back-titration of excess iodine or direct titration. |
| Equipment | UV-Vis Spectrophotometer, cuvettes or microplate reader. | Burette, flasks, magnetic stirrer. |
| Speed | Relatively fast, suitable for high-throughput screening. | Slower, requires manual titration for each sample. |
| Sensitivity | High, suitable for dilute solutions. | Moderate, more suitable for concentrated solutions. |
| Selectivity | Generally good for thiols. | Susceptible to other reducing agents. |
| Common Interferences | Cyanide, sulfites, and some aldehydes.[3] Also sensitive to light.[4] | Other oxidizing and reducing agents, copper ions, nitrites, and high acidity.[5] |
| Advantages | High sensitivity, simple procedure, suitable for microplate format. | Low cost, no specialized equipment needed, robust. |
| Disadvantages | Reagent cost, potential for interferences that absorb at 412 nm. | Lower sensitivity, can be less precise if endpoint is not sharp. |
Experimental Protocols
Detailed methodologies for both Ellman's assay and iodometric titration are provided below. It is crucial to handle sodium this compound solutions with care, as they are sensitive to air and moisture.[6]
Method 1: Ellman's Assay for Thiol Quantification
This method is based on the reaction of a thiol with Ellman's reagent (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a 96-well microplate reader
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in the reaction buffer)
-
Sodium this compound solution (unknown concentration)
-
Cysteine or N-acetylcysteine (for standard curve)
Procedure:
-
Preparation of a Standard Curve (Optional but Recommended):
-
Prepare a stock solution of a known thiol standard (e.g., cysteine) of approximately 1 mM in the reaction buffer.
-
Create a series of dilutions from the stock solution to generate standards ranging from 0.05 mM to 1 mM.
-
To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against a blank containing buffer and DTNB.
-
Plot the absorbance versus the known thiol concentration to create a standard curve.
-
-
Sample Analysis:
-
Dilute the sodium this compound solution in the reaction buffer to an expected concentration within the range of the standard curve.
-
To 50 µL of the diluted sample, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation of Concentration:
-
Using a Standard Curve: Determine the concentration of the diluted sample from the standard curve. Calculate the concentration of the original solution by accounting for the dilution factor.
-
Using the Molar Extinction Coefficient: The concentration of the thiol can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
Method 2: Iodometric Titration
This method involves the oxidation of sodium this compound by a standardized solution of iodine. The endpoint is detected by the disappearance of the blue color of a starch indicator.
Materials:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
-
Standardized iodine (I₂) solution (e.g., 0.1 N)
-
Sodium this compound solution (unknown concentration)
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume (e.g., 10.00 mL) of the sodium this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water.
-
-
Titration:
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Titrate the sodium this compound solution with the standardized iodine solution. The solution will initially be colorless and will turn yellow as iodine is added.
-
As the endpoint is approached (the yellow color persists), add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant stirring until the blue color disappears completely. This is the endpoint.
-
Record the volume of the iodine solution used.
-
-
Calculation of Concentration: The reaction between sodium this compound and iodine is: 2 CH₃SNa + I₂ → CH₃SSCH₃ + 2 NaI [7]
The concentration of the sodium this compound solution can be calculated using the following formula: Concentration (M) = (Volume of I₂ × Molarity of I₂ × 2) / Volume of NaSMe
Note: The stoichiometric ratio between NaSMe and I₂ is 2:1.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both validation methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Determination of thiol groups with o-diacetoxy-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Thiomethyl Group
For: Researchers, Scientists, and Drug Development Professionals
The thiomethyl group (–S–CH₃), a key structural motif in numerous pharmaceuticals and biologically active compounds, significantly influences a molecule's steric and electronic properties. Its accurate identification is paramount for structural elucidation, reaction monitoring, and quality control in drug development. This guide provides a comparative overview of the primary spectroscopic methods used to confirm the presence of a thiomethyl group, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Methods
Four principal spectroscopic techniques offer complementary information for the robust identification of a thiomethyl moiety: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and definitive method for identifying a thiomethyl group. It provides detailed information about the chemical environment of both the hydrogen (¹H) and carbon (¹³C) nuclei within the group.
-
¹H NMR: The three equivalent protons of the thiomethyl group typically appear as a sharp singlet in the proton NMR spectrum. The sulfur atom is less electronegative than oxygen, resulting in a characteristic upfield shift compared to a methoxy group (–O–CH₃). The signal for a thiomethyl group generally appears in the δ 2.0–3.0 ppm range.[1][2][3]
-
¹³C NMR: The carbon atom of the thiomethyl group also gives a distinct signal in the ¹³C NMR spectrum. Its chemical shift is influenced by the attached sulfur atom and typically falls within the δ 15–25 ppm range.[4][5][6]
Advantages:
-
Provides unambiguous structural confirmation.
-
Quantitative, as the signal integration in ¹H NMR corresponds to the number of protons.
-
Highly sensitive to the electronic environment, revealing information about adjacent functional groups.
Limitations:
-
Requires a relatively larger amount of sample compared to mass spectrometry.[7]
-
Can be less sensitive for compounds with low solubility.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering crucial evidence for the presence of a thiomethyl group through characteristic fragmentation patterns.[8][9]
-
Molecular Ion Peak: MS first determines the molecular weight of the entire compound.
-
Fragmentation: Upon ionization (e.g., Electron Ionization), molecules containing a thiomethyl group often undergo cleavage of the C–S bond. Key fragments to look for include:
Advantages:
-
Extremely high sensitivity, requiring very small amounts of sample.
-
Provides molecular weight information.
-
Characteristic fragmentation patterns serve as a molecular fingerprint.[10]
Limitations:
-
The molecular ion may be unstable and not observed.
-
Fragmentation can be complex, sometimes requiring advanced tandem MS techniques for full interpretation.
Vibrational Spectroscopy: Infrared (IR) and Raman
Both IR and Raman spectroscopy probe the vibrational modes of molecules. They are complementary techniques that can detect the stretching and bending of bonds within the thiomethyl group.
-
Infrared (IR) Spectroscopy:
-
C–S Stretch: The carbon-sulfur stretching vibration is the most indicative peak, but it is often weak and appears in the congested "fingerprint region" of the spectrum, typically between 600–800 cm⁻¹ .[11] This can make it difficult to assign definitively.
-
C–H Vibrations: The C–H stretching and bending modes of the methyl group will also be present (~2850–3000 cm⁻¹ and ~1350-1470 cm⁻¹, respectively), but these are common to most organic molecules and are not specific to the thiomethyl group.[11]
-
-
Raman Spectroscopy:
Advantages:
-
Non-destructive techniques.[15]
-
Fast analysis time.
-
Raman spectroscopy is particularly effective for identifying the C–S bond.[13]
Limitations:
-
The key C–S stretch in IR is often weak and falls in the complex fingerprint region.[11]
-
Neither method, on its own, is typically sufficient for unambiguous confirmation without other supporting data.
Data Presentation: Summary of Spectroscopic Signatures
| Spectroscopic Method | Key Signature | Typical Range / Value | Intensity / Remarks |
| ¹H NMR | Chemical Shift (δ) of –S–H ₃ | 2.0 – 3.0 ppm | Sharp singlet (3H integration) |
| ¹³C NMR | Chemical Shift (δ) of –S–C H₃ | 15 – 25 ppm | Single peak |
| Mass Spectrometry | Fragment Ion (m/z) | 48 ([CH₃S]⁺), 47 ([CH₂S]⁺) | Relative intensity varies; look for loss of 15 Da from the molecular ion |
| IR Spectroscopy | C–S Stretch (ν) | 600 – 800 cm⁻¹ | Weak to medium; often obscured in the fingerprint region |
| Raman Spectroscopy | C–S Stretch (ν) | 650 – 750 cm⁻¹ | Medium to strong; generally more reliable than IR for C-S bonds[13] |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the generalized workflows for identifying a thiomethyl group using each spectroscopic technique.
Experimental Protocols
The following are generalized protocols and should be adapted based on the specific instrument, sample properties, and desired quantitative accuracy.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh 5-25 mg of the purified solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial and gently mix to dissolve the sample completely.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the solvent's deuterium signal and optimize the magnetic field homogeneity (shimming).
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
-
If required, acquire the ¹³C NMR spectrum, which will necessitate a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.[16]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale, typically by setting the residual solvent peak to its known value or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Identify the characteristic singlet in the δ 2.0–3.0 ppm range for the –S–CH₃ protons and the corresponding peak in the ¹³C spectrum between δ 15–25 ppm.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate).[17]
-
Ensure the sample is free of non-volatile materials and particulates. If necessary, centrifuge or filter the solution.
-
Transfer the solution to a 1.5 mL GC autosampler vial and seal with a septum cap.[17]
-
-
Instrument Setup and Data Acquisition:
-
Set up the GC method, including the injector temperature (e.g., 250 °C), column type (e.g., DB-5), and temperature program (e.g., ramp from 50 °C to 280 °C).
-
Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., m/z 40-500), and solvent delay to protect the filament.[18]
-
Inject a small volume (typically 1 µL) of the sample into the GC.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to your compound.
-
Extract the mass spectrum for that peak.
-
Examine the spectrum for the molecular ion peak (M⁺) to confirm the molecular weight.
-
Search for characteristic fragment ions indicative of a thiomethyl group, specifically at m/z 48 and 47, and a neutral loss of 15 Da from the molecular ion.[10]
-
Protocol 3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR is a common and convenient technique for both liquids and solids, requiring minimal sample preparation.[19]
-
Sample Preparation & Background:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[20]
-
-
Sample Analysis:
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For solid samples, lower the pressure arm to ensure firm and even contact between the sample and the crystal.[20]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Examine the final spectrum for characteristic absorption bands.
-
Identify the weak to medium C–S stretching band in the 600–800 cm⁻¹ region. Note that this peak may overlap with other vibrations in the fingerprint region.
-
Protocol 4: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample into a suitable container, such as a glass vial, NMR tube, or directly onto a microscope slide.[21]
-
No special preparation is typically needed, but the sample should be representative of the bulk material.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.
-
Collect the scattered light and record the spectrum.
-
-
Data Analysis:
References
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. s-a-s.org [s-a-s.org]
- 15. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. uoguelph.ca [uoguelph.ca]
- 18. memphis.edu [memphis.edu]
- 19. jascoinc.com [jascoinc.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. Raman spectroscopy - Wikipedia [en.wikipedia.org]
Comparing the efficacy of different demethylating agents to sodium methanethiolate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of sodium methanethiolate with other demethylating agents, supported by experimental data. We delve into two distinct classes of demethylating agents: those utilized in synthetic organic chemistry for the cleavage of methyl ethers, and those employed in epigenetics as DNA methyltransferase inhibitors for therapeutic purposes.
Part 1: Chemical Demethylating Agents for Aryl Methyl Ether Cleavage
In organic synthesis, the demethylation of aryl methyl ethers is a crucial deprotection step. Sodium this compound is a potent nucleophile used for this transformation.[1] Its efficacy is often compared with other reagents, each with its own advantages and limitations regarding reaction conditions, substrate scope, and functional group tolerance.
Mechanism of Action: Sodium this compound
Sodium this compound (NaSMe) operates via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the methyl group of the aryl methyl ether, leading to the cleavage of the carbon-oxygen bond and the formation of a phenoxide and dimethyl sulfide.[1]
Quantitative Comparison of Efficacy
The choice of a demethylating agent is often dictated by the specific substrate and the desired outcome. The following table summarizes the performance of sodium this compound against other common reagents for the demethylation of various aryl methyl ethers.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium this compound (NaSMe) | 2-Methoxy-6-methylnaphthalene | DMF, reflux | 3 h | 95 | [2] |
| 4-Methoxy-N,N-dimethylaniline | DMF, 150 °C | 2 h | 92 | [2] | |
| Boron Tribromide (BBr₃) | Guaiacol | CH₂Cl₂, 0 °C to rt | 12 h | 90 | [3] |
| Veratrole | CH₂Cl₂, -78 °C to rt | 12 h | 85 | [4] | |
| Sodium Ethanethiolate (NaSEt) | Nucleoside dimethyl phosphonate | DMF, 100 °C | 48 h | 54 | [1] |
| Iodocyclohexane | Guaiacol | DMF, reflux | 4 h | 91 | [5] |
| Hydrobromic Acid (HBr) | 4-Propylguaiacol | 48% aq. HBr, 115 °C | 19 h | 94 | [5] |
Note: Yields are isolated yields and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Demethylation of Guaiacol using Sodium this compound
A solution of guaiacol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium this compound (2-3 equivalents). The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield catechol.
Demethylation of Veratrole using Boron Tribromide
To a solution of veratrole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, a solution of boron tribromide (2.2 equivalents) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to afford catechol.[4]
Experimental Workflow Diagram
Part 2: Epigenetic Demethylating Agents in Drug Development
In the realm of epigenetics and cancer therapy, demethylating agents function by inhibiting DNA methyltransferases (DNMTs), enzymes that play a critical role in gene silencing.[6] This is a fundamentally different mechanism compared to the nucleophilic attack of sodium this compound. The most prominent agents in this class are the nucleoside analogs azacitidine and decitabine.[7]
Mechanism of Action: Azacitidine and Decitabine
Both azacitidine (a cytidine analog) and decitabine (a deoxycytidine analog) are incorporated into DNA during replication.[8] Once incorporated, they form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[8] This results in a passive demethylation of the genome as the methylation marks are not maintained during subsequent rounds of cell division. The re-expression of previously silenced tumor suppressor genes can lead to cell cycle arrest, apoptosis, and cellular differentiation.[9][10]
Comparative Efficacy of Azacitidine and Decitabine
While both drugs are DNMT inhibitors, they exhibit distinct pharmacological profiles and clinical activities.
| Feature | Azacitidine (Vidaza®) | Decitabine (Dacogen®) | Reference |
| Chemical Nature | Ribonucleoside analog | Deoxyribonucleoside analog | [7] |
| Incorporation | Primarily into RNA (~80-90%), secondarily into DNA | Exclusively into DNA | [11] |
| Primary Cellular Effect | Induces DNA damage and apoptosis, accumulation of cells in sub-G1 phase | Causes cell cycle arrest in the G2/M phase | [8][12] |
| Potency | Less potent in inducing DNA hypomethylation | 3 to 10-fold more potent in inducing DNA hypomethylation | [8] |
| Clinical Applications | Myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), acute myeloid leukemia (AML) | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML) | [7][11] |
Reactivation of the p53 Signaling Pathway
A critical target for epigenetic therapy is the reactivation of tumor suppressor genes. The p53 gene, often referred to as the "guardian of the genome," is a key tumor suppressor that can be silenced by hypermethylation in its promoter region. Demethylating agents like decitabine can reverse this silencing, leading to the re-expression of the p53 protein. This, in turn, can activate downstream pathways that control cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
References
- 1. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Reactivation of epigenetically silenced genes by DNA methyltransferase inhibitors: basic concepts and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Reactivation of Epigenetically Silenced Genes by DNA Methyltransferase Inhibitors: Basic Concepts and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Nuances of Commercial Sodium Methanethiolate: A Guide to Ensuring Reproducible Experimental Results
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. When employing commercial reagents like sodium methanethiolate, a potent nucleophile crucial in synthesizing a myriad of pharmaceutical intermediates, understanding the variability between suppliers and even batches is paramount. This guide provides an objective comparison of commercial sodium this compound, focusing on factors that influence experimental reproducibility, and offers detailed protocols for in-house quality assessment.
Sodium this compound (CH₃SNa) is a highly reactive organosulfur compound valued for its ability to introduce the methylthio group into molecules, a common step in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] However, the very reactivity that makes it a valuable reagent also contributes to its instability, making the purity and consistency of commercial preparations a critical concern for reproducible research.
Comparison of Commercial Sodium this compound
The purity of commercially available sodium this compound can vary between suppliers and product grades. While some vendors offer technical grade products with a purity of ≥90%, others provide higher-purity grades of ≥95% or even ≥98%.[4][5][6] The form in which it is supplied, as a solid or a solution in water, can also impact its handling and stability.
| Supplier Category | Product Grade | Stated Purity | Common Form | Potential Impurities |
| Major Chemical Suppliers | Technical Grade | ≥90% | Solid | Dimethyl disulfide, Sodium hydroxide, Methanethiol, Water |
| High-Purity | ≥95% | Solid | Lower levels of the above impurities | |
| Solution | ~15-21 wt% in water | Liquid | Dimethyl disulfide, Sodium hydroxide, Methanethiol | |
| Specialized Chemical Producers | High-Purity | ≥98% (by HPLC) | Solid | Minimal levels of process-related impurities |
The Impact of Impurities on Experimental Outcomes
The presence of impurities in commercial sodium this compound can lead to a range of undesirable effects in chemical reactions, ultimately compromising the reproducibility of experimental results.
-
Dimethyl Disulfide (DMDS): As the primary oxidation product of methanethiol, DMDS is a common impurity.[7][8][9] Its presence can lead to a lower-than-expected concentration of the active thiolate nucleophile, resulting in incomplete reactions and lower yields. In some biological systems, DMDS has been shown to inhibit certain enzymatic processes, which could be a concern in specific drug development applications.[10][11][12]
-
Sodium Hydroxide (NaOH): Residual sodium hydroxide from the manufacturing process is another frequent impurity.[13][14] As a strong base and a competing nucleophile, NaOH can lead to unwanted side reactions, such as hydrolysis of esters or competing in nucleophilic substitution reactions, leading to a mixture of products and complicating purification.[15][16][17][18][19]
-
Methanethiol (CH₃SH): Due to the hydrolysis of sodium this compound by moisture, free methanethiol may be present.[5][7] While it is the precursor to the active nucleophile, its presence as an impurity indicates degradation and introduces a volatile, foul-smelling, and toxic component to the reaction mixture.
-
Water: Sodium this compound is hygroscopic and its reaction with water leads to its decomposition.[7][20] The presence of excess water can quench moisture-sensitive reactions and reduce the effective concentration of the reagent.
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, it is highly recommended to perform an in-house quality assessment of commercial sodium this compound, especially when starting with a new batch or supplier.
Protocol 1: Potentiometric Titration for the Assay of Sodium this compound
This method is a reliable way to determine the concentration of the active thiolate in a sample.
Principle: The thiolate anion (CH₃S⁻) reacts with silver ions (Ag⁺) in a 1:1 stoichiometry to form an insoluble silver salt. The endpoint of the titration is detected by a sharp change in the potential of a silver electrode.
Reagents and Equipment:
-
Sodium this compound sample
-
Standardized 0.1 M silver nitrate (AgNO₃) solution
-
Ammonia solution
-
Sodium hydroxide solution
-
Deionized water
-
Potentiometer with a silver indicator electrode and a suitable reference electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of sodium this compound (or an aliquot of a solution) and dissolve it in a known volume of deionized water. The concentration should be such that a reasonable volume of titrant will be consumed.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the silver and reference electrodes in the solution and connect them to the potentiometer.
-
Titration: Begin stirring the solution and record the initial potential. Add the standardized silver nitrate solution in small increments from the burette. After each addition, allow the potential to stabilize and record the reading and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the endpoint, which is indicated by a large and abrupt change in potential. The equivalence point can be determined from a plot of potential versus titrant volume or by using the first or second derivative of the titration curve.
-
Calculation: Calculate the percentage purity of the sodium this compound based on the volume of silver nitrate solution consumed at the equivalence point and the initial mass of the sample.
Visualizing Workflows and the Importance of Purity
To further clarify the practical implications of using sodium this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship between reagent purity and the reproducibility of results.
Conclusion
The reproducibility of experimental results using commercial sodium this compound is directly linked to the purity and consistency of the reagent. While suppliers provide general purity specifications, the presence of common impurities such as dimethyl disulfide and sodium hydroxide can significantly impact reaction outcomes. By understanding the potential pitfalls associated with these impurities and by implementing in-house quality control measures like potentiometric titration, researchers can mitigate the risks of experimental variability. This proactive approach to reagent qualification is a critical step towards achieving robust and reliable scientific data in the fast-paced environment of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. usbio.net [usbio.net]
- 5. grokipedia.com [grokipedia.com]
- 6. nbinno.com [nbinno.com]
- 7. Sodium this compound - Wikipedia [en.wikipedia.org]
- 8. Methanethiol - Wikipedia [en.wikipedia.org]
- 9. Dimethyl disulfide - Wikipedia [en.wikipedia.org]
- 10. research.wur.nl [research.wur.nl]
- 11. researchgate.net [researchgate.net]
- 12. Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. aozunasia.com [aozunasia.com]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. organic chemistry - Basic and nucleophilic character of NaOH (aq) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. quora.com [quora.com]
- 19. quora.com [quora.com]
- 20. fishersci.com [fishersci.com]
A Comparative Guide to Methanethiol Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of methanethiol (CH₃SH), a volatile sulfur compound implicated in various biological processes and pathologies, is of paramount importance. This guide provides an objective comparison of three prevalent analytical methods for methanethiol quantification: Gas Chromatography (GC), Colorimetric Assays, and Electrochemical Sensors. The performance of each method is evaluated based on key analytical parameters, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for methanethiol quantification is often dictated by the specific requirements of the study, including sensitivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of Gas Chromatography, Colorimetric Assays, and Electrochemical Sensors.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their physicochemical properties followed by detection. | 10 ng/L - 4 µ g/sample [1][2] | 10 µg/L[3] | 5 µM-S to 125 µM-S[4] | High sensitivity and selectivity, capable of analyzing complex matrices. | Requires expensive equipment, extensive sample preparation, and skilled personnel. |
| Colorimetric Assays | Reaction of thiols with a chromogenic reagent, resulting in a colored product that can be quantified spectrophotometrically. | ~0.2 µM[5] | Not explicitly found | Not explicitly found | Simple, cost-effective, and suitable for high-throughput screening. | Susceptible to interference from other thiols and reducing agents. |
| Electrochemical Sensors | Catalytic reaction of the target analyte on an electrode surface, generating a measurable electrical signal. | Not explicitly found | 0.1 ppm[6] | 0 - 100 ppm[6] | Portable, real-time monitoring, and high sensitivity. | Sensor fouling can be an issue in complex biological samples. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections provide representative experimental protocols for each of the discussed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the quantification of methanethiol in aqueous solutions using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[1]
1. Sample Preparation:
-
Acidify the aqueous sample with a 1M acetate buffer (pH 3.6) to convert methanethiolate to the volatile methanethiol.[4]
-
Place a known volume of the acidified sample into a headspace vial.
2. HS-SPME Procedure:
-
Expose a solid-phase microextraction fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the sample vial.
-
Allow for a defined extraction time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile methanethiol.
3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., DB-624).
-
Oven Temperature Program: Start at 35°C (hold for 3 min), ramp to 180°C at 40°C/min, and hold for 4 min.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for methanethiol.
-
Colorimetric Assay using Ellman's Reagent
This protocol describes the quantification of methanethiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7][8]
1. Reagent Preparation:
-
DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Methanethiol Standards: Prepare a series of standard solutions of methanethiol with known concentrations.
2. Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the sample or standard.
-
Add the DTNB solution to initiate the reaction. The thiol group of methanethiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 15 minutes) to allow for complete color development.
3. Measurement:
-
Measure the absorbance of the resulting solution at 412 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of methanethiol in the samples by interpolating their absorbance values on the standard curve.
Electrochemical Sensing
This protocol outlines the use of a solid polymer electrochemical sensor for the detection of methanethiol gas.[6]
1. Sensor Setup:
-
Connect the methanethiol gas sensor to a potentiostat or a dedicated sensor reader.
-
Allow the sensor to stabilize in ambient air or a specific baseline gas.
2. Sample Introduction:
-
Introduce the gas sample containing methanethiol to the sensor head. This can be done in a static chamber or with a continuous flow system.
3. Data Acquisition:
-
The sensor operates based on the electrochemical catalytic reaction of methanethiol on the electrode surface, which generates an electrical current proportional to the gas concentration.[6]
-
Record the sensor's current response over time. The change in current from the baseline is indicative of the methanethiol concentration.
4. Calibration:
-
Calibrate the sensor using certified standard gas mixtures of methanethiol at various concentrations.
-
Generate a calibration curve by plotting the sensor's response against the known methanethiol concentrations.
-
Use this calibration curve to determine the concentration of methanethiol in unknown samples.
Visualizing the Workflow: Analytical Method Validation
The validation of any analytical method is a critical step to ensure the reliability and accuracy of the results. The following diagram illustrates the general workflow for the validation of an analytical method.
Figure 1. General workflow for analytical method validation.
Conclusion
The quantification of methanethiol can be effectively achieved through various analytical techniques, each with its own set of advantages and limitations. Gas chromatography offers high sensitivity and is well-suited for complex samples, while colorimetric assays provide a simpler, more cost-effective solution for high-throughput applications. Electrochemical sensors represent a promising technology for real-time and portable measurements. The selection of the most appropriate method will depend on the specific research question, the nature of the sample, and the available resources. A thorough validation of the chosen method is imperative to ensure the generation of accurate and reliable data in the pursuit of scientific advancement.
References
- 1. Quantification of Hydrogen Sulfide and Methanethiol and the Study of Their Scavenging by Biocides of the Isothiazolone Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Analysis of Methyl mercaptan (Methanethiol) - Analytice [analytice.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Methyl Mercaptan Gas Sensor – ES4-CH4S-100 – Polymer Sensor – EC Sense [ecsense.com]
- 7. Development of a new methanethiol quantification method using ethanethiol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiolate Reactivity: A Comparative Kinetic Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of thiolate reactivity is paramount for designing effective covalent inhibitors and probes. This guide provides a comprehensive comparison of the kinetic reactivity of various thiolates, supported by experimental data and detailed methodologies, to aid in the rational design of thiol-reactive compounds.
The nucleophilicity of the thiolate anion (RS⁻) makes it a prominent target in biological systems, particularly the cysteine residues in proteins.[1] The rate at which a thiolate reacts with an electrophile is a critical determinant of the efficacy and specificity of covalent drugs.[2] This guide synthesizes kinetic data from multiple studies to provide a clear comparison of the reactivity of different thiolates.
Comparative Kinetic Data of Thiolate Reactions
The reactivity of a thiolate is influenced by several factors, including its substitution pattern (primary, secondary, tertiary), the electronic properties of its substituents, and the nature of the electrophile.[3][4] The following table summarizes second-order rate constants for the reaction of various thiolates with different electrophiles, providing a quantitative basis for comparing their reactivity.
| Thiolate/Thiol | Electrophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Notes |
| L-Glutathione | O²-(2,4-Dinitrophenyl) DEA/NO | 30.9 | Reaction in aqueous buffered solution at 30 °C.[5] |
| L-Cysteine | O²-(2,4-Dinitrophenyl) DEA/NO | 15.5 | Reaction in aqueous buffered solution at 30 °C.[5] |
| DL-Homocysteine | O²-(2,4-Dinitrophenyl) DEA/NO | 20.1 | Reaction in aqueous buffered solution at 30 °C.[5] |
| 1-Propanethiol | O²-(2,4-Dinitrophenyl) DEA/NO | 25.0 | Reaction in aqueous buffered solution at 30 °C.[5] |
| 2-Mercaptoethanol | O²-(2,4-Dinitrophenyl) DEA/NO | 12.5 | Reaction in aqueous buffered solution at 30 °C.[5] |
| Sodium Thioglycolate | O²-(2,4-Dinitrophenyl) DEA/NO | 3.48 | Reaction in aqueous buffered solution at 30 °C.[5] |
| Aromatic Thiol (unspecified) | Hydrogen Peroxide (H₂O₂) | 0.43 | pH-independent rate constant for the thiolate reaction.[6] |
| Aromatic Sulfenate (RSO⁻) | Hydrogen Peroxide (H₂O₂) | 5.2 | Demonstrates the higher nucleophilicity of sulfenate compared to thiolate.[6] |
| Aromatic Sulfinate (RSO₂⁻) | Hydrogen Peroxide (H₂O₂) | 1.4 x 10⁻³ | Shows significantly lower nucleophilicity compared to thiolate and sulfenate.[6] |
Note: The reactivity of thiolates is highly dependent on the specific reaction conditions, including pH, temperature, and solvent.
In a comparative study using various thiol surrogates against a chloroacetamide probe, the following half-lives (t₁/₂) were observed, further illustrating the differences in reactivity:
-
Cysteamine: 4.4 hours[2]
-
Cysteine: 3.6 hours[2]
-
Glutathione: 5.8 hours[2]
-
N-benzoyl-cysteamine: 0.8 hours[2]
-
N-benzoyl-glutathione: > 50 hours[2]
These findings highlight that modifications to the thiol-containing molecule, such as N-acylation, can significantly impact the nucleophilicity of the sulfur atom.[2]
Factors Influencing Thiolate Reactivity
The observed differences in kinetic rates can be attributed to a combination of electronic and steric factors. A logical relationship diagram illustrating these key factors is presented below.
Caption: Factors influencing the kinetic reactivity of thiolates.
Experimental Protocol for Kinetic Analysis of Thiolate Reactivity
A robust and reproducible experimental protocol is essential for obtaining reliable kinetic data. The following outlines a general workflow for comparing the reactivity of different thiolates with an electrophile of interest using UV-Vis spectrophotometry.
1. Preparation of Solutions:
-
Buffer Preparation: Prepare a suitable buffer solution at the desired pH (e.g., 0.05 M Tris-HCl at pH 7.4).[5] Ensure the buffer components do not react with the thiol or electrophile.
-
Thiol Stock Solutions: Prepare fresh stock solutions of the different thiols to be tested (e.g., 10 mM in buffer).[5] For thiols that are not readily soluble in aqueous buffer, a minimal amount of a co-solvent like acetonitrile can be used.[5] The pH of the thiol solutions should be adjusted to the desired experimental pH.[5]
-
Electrophile Stock Solution: Prepare a stock solution of the electrophile in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration significantly higher than the final reaction concentration.
2. Kinetic Measurement:
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Reaction Setup: In a quartz cuvette, add the buffer solution and the thiol solution to achieve the desired final concentration (e.g., 1.5–5.0 mM).[5] Allow the solution to equilibrate to the desired temperature (e.g., 30 °C).[5]
-
Initiation of Reaction: To initiate the reaction, add a small volume of the electrophile stock solution to the cuvette to achieve the desired final concentration (e.g., 0.10 mM).[5] The concentration of the thiol should be in excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. Record the absorbance at regular time intervals until the reaction is complete.
3. Data Analysis:
-
Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions ([Thiol] >> [Electrophile]), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.
-
Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is determined by plotting the observed rate constants (k_obs) against the concentration of the thiol. The slope of the resulting linear plot will be the second-order rate constant.
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for kinetic analysis of thiolate reactivity.
This guide provides a foundational understanding of the kinetic factors governing thiolate reactivity. For more specific applications, it is crucial to consult detailed studies and adapt the experimental protocols to the specific thiolates and electrophiles under investigation. The provided data and methodologies offer a starting point for researchers to make informed decisions in the design and evaluation of thiol-targeted compounds.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
The Impact of Solvent Choice on Methanethiolate Reaction Yields: A Comparative Guide
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving high yields and purity. In nucleophilic substitution reactions involving the potent nucleophile methanethiolate, the choice of solvent plays a critical, yet often nuanced, role. This guide provides an objective comparison of this compound reaction yields in various solvents, supported by experimental data, to aid in the rational selection of reaction media.
Sodium this compound (NaSMe) is a powerful and commonly used reagent for the introduction of the methylthio group into organic molecules. Its efficacy, however, is significantly influenced by the solvent system employed. The solvent's ability to solvate the reacting species, particularly the nucleophile, can dramatically alter the reaction rate and, consequently, the final product yield. Generally, polar aprotic solvents are favored for SN2 reactions with strong, anionic nucleophiles like this compound, as they solvate the cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.
Comparative Analysis of Reaction Yields
Experimental data from various studies highlight the superior performance of polar aprotic solvents in promoting nucleophilic substitution with thiolate anions. A key study on the synthesis of thioethers, a reaction analogous to direct this compound substitution, provides a clear quantitative comparison of yields in different solvents.
| Solvent | Solvent Type | Reaction Yield (%)[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 95 |
| Dimethylformamide (DMF) | Polar Aprotic | 77 |
| Dimethylacetamide (DMAc) | Polar Aprotic | 57 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 45 |
| o-Xylene | Non-Polar | <5 |
As the data indicates, Dimethyl Sulfoxide (DMSO) provides the highest yield at 95%, followed by other polar aprotic solvents.[1] The non-polar solvent, o-xylene, resulted in a negligible yield, underscoring the necessity of a polar medium to facilitate the reaction.[1] While specific data for this compound in polar protic solvents like ethanol and water is less commonly tabulated in direct comparative studies, the general principles of SN2 reactions suggest that yields would be significantly lower due to the solvation of the this compound anion through hydrogen bonding, which reduces its nucleophilicity.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the synthesis of a methyl thioether using a thiolate precursor.
Representative Protocol for Thioether Synthesis in DMSO
This protocol is adapted from a study on the synthesis of dialkyl thioethers and is representative of a typical procedure in a high-yielding polar aprotic solvent.[1]
Materials:
-
Alkyl halide (e.g., 4-(chloromethyl)biphenyl) (0.5 mmol)
-
Potassium ethyl xanthate (a this compound surrogate) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
Procedure:
-
A mixture of the alkyl halide (0.5 mmol) and potassium ethyl xanthate (1.0 mmol) is prepared in a sealed tube.
-
DMSO (1.0 mL) is added to the mixture.
-
The sealed tube is heated to 100°C for 1 hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated and purified using standard techniques such as extraction and column chromatography.
Mechanistic Considerations and Workflow
The choice of solvent directly impacts the reaction pathway and efficiency. The following diagram illustrates the general workflow and the central role of the solvent in a this compound nucleophilic substitution reaction.
In this workflow, the solvent is a critical parameter that modulates the nucleophilicity of the this compound anion. In polar aprotic solvents, the "naked" and highly reactive thiolate readily attacks the electrophilic carbon of the alkyl halide, leading to a high yield of the desired methyl thioether. Conversely, in polar protic solvents, the this compound anion is heavily solvated, reducing its reactivity and leading to lower yields. Therefore, for efficient synthesis of methyl thioethers via nucleophilic substitution with this compound, polar aprotic solvents, particularly DMSO, are the recommended choice.
References
A Comparative Guide to Purity Assessment of Synthesized Methyl Thioethers by NMR and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Methyl thioethers, a common functional group in pharmaceuticals and other bioactive molecules, are no exception. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis—for the purity assessment of synthesized methyl thioethers. This comparison is supported by detailed experimental protocols and illustrative quantitative data for the analysis of a representative compound, methyl phenyl sulfide.
The Critical Role of Purity in Research and Development
The presence of impurities in a synthesized compound can lead to erroneous biological data, side reactions in subsequent synthetic steps, and misleading structure-activity relationship (SAR) studies. Therefore, the accurate determination of purity is not merely a quality control measure but a fundamental aspect of chemical synthesis and drug discovery. The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of accuracy and precision.
Quantitative ¹H NMR Spectroscopy: A Primary Method for Purity Determination
Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself, relying instead on the direct relationship between the integrated signal area and the number of protons contributing to that signal.[3] This allows for the determination of absolute purity against a certified internal standard.
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of the molar concentration of the analyte without the need for a calibration curve.[3]
-
Structural Information: Simultaneously provides structural confirmation of the analyte and identifies impurities with observable proton signals.[4]
-
Non-destructive: The sample can be recovered after analysis.[2]
-
Speed: For simple molecules, the analysis time can be relatively short.[2]
Limitations of qNMR:
-
Lower Sensitivity: Compared to chromatographic methods, qNMR is less sensitive to trace impurities.
-
Signal Overlap: Severe signal overlap between the analyte and impurities can complicate quantification, although 2D NMR techniques can sometimes resolve this issue.[2]
-
Inert Impurities: Impurities without proton signals (e.g., inorganic salts) are not detected.
Comparison of Analytical Techniques for Purity Assessment of Methyl Phenyl Sulfide
To illustrate the comparative performance of different analytical techniques, we present a hypothetical scenario involving the purity assessment of a synthesized batch of methyl phenyl sulfide. The synthesis was performed via the methylation of thiophenol, and potential impurities include unreacted starting material (thiophenol), the over-oxidation product (methyl phenyl sulfoxide), and the further oxidation product (methyl phenyl sulfone).
Table 1: Comparison of Purity Assessment Methods for Synthesized Methyl Phenyl Sulfide
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (CHNS) |
| Principle | Measures the ratio of analyte to a certified internal standard based on the integration of specific proton signals. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase, with detection by mass spectrometry. | Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample after combustion. |
| Illustrative Purity (%) | 98.5% (Absolute) | 99.2% (Relative, area percent) | 99.5% (Relative, area percent) | C: 67.68% (calc. 67.70%), H: 6.50% (calc. 6.49%), S: 25.80% (calc. 25.81%) |
| Accuracy | High, traceable to a certified reference material. | High, but dependent on the response factor of impurities if not individually calibrated. | High, with the added benefit of mass spectrometric identification. | High, but provides information on elemental composition, not molecular impurities directly. |
| Precision (RSD) | < 1% | < 2% | < 2% | < 0.4% deviation from calculated values.[5] |
| Sensitivity (LOD) | ~0.1% | ~0.01% | ~0.001% | Not applicable for impurity detection. |
| Impurity Identification | Possible for structurally related impurities with distinct NMR signals. | Requires isolation or synthesis of suspected impurities for confirmation. | Excellent, provides mass spectral data for tentative identification of unknown impurities. | Does not identify molecular impurities. |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample. | ~30-60 minutes per sample. | ~10-15 minutes per sample. |
| Sample Requirement | ~5-10 mg | ~1-2 mg | < 1 mg | ~2-5 mg |
| Key Advantage | Absolute quantification without analyte reference standard. | High sensitivity and established methodology for routine analysis. | High sensitivity and excellent impurity identification capabilities. | Confirms elemental composition and can detect inorganic impurities. |
| Key Disadvantage | Lower sensitivity to trace impurities. | Relative quantification unless all impurities are identified and calibrated. | Limited to volatile and thermally stable compounds. | Does not provide information on the molecular nature of impurities. |
Experimental Protocols
Synthesis of Methyl Phenyl Sulfide
A common laboratory-scale synthesis of methyl phenyl sulfide involves the S-methylation of thiophenol.
Procedure:
-
To a solution of thiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the thiophenol has been fully deprotonated to form the sodium thiophenolate salt.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup to remove inorganic salts and excess base.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure methyl phenyl sulfide.
Potential Impurities:
-
Thiophenol: Unreacted starting material.
-
Diphenyl disulfide: Formed by oxidation of thiophenol.
-
Methyl phenyl sulfoxide: Formed by over-oxidation of the product.
-
Methyl phenyl sulfone: Formed by further oxidation of the sulfoxide.
-
Residual Solvents: From the reaction and purification steps.
Quantitative ¹H NMR (qNMR) Protocol
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized methyl phenyl sulfide into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene or maleic anhydride) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte or expected impurity signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A typical D1 is 30 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the methyl phenyl sulfide (e.g., the methyl protons at ~2.5 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the methyl phenyl sulfide and the internal standard, respectively.
-
HPLC Protocol
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized methyl phenyl sulfide in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity checks if required.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient from 40% acetonitrile in water to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks. Note that this is a relative purity and assumes all components have the same response factor at the detection wavelength.
-
GC-MS Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized methyl phenyl sulfide in a volatile organic solvent like dichloromethane or hexane (e.g., 100 µg/mL).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl phenyl sulfide and any impurity peaks by their retention times and mass spectra.
-
Calculate the purity based on the peak area percentage of the main component.
-
Elemental Analysis Protocol
Instrumentation: CHNS elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dried and purified methyl phenyl sulfide into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. Compare the experimental percentages to the theoretical values calculated from the molecular formula of methyl phenyl sulfide (C₇H₈S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[5]
Visualization of Workflows
qNMR Purity Assessment Workflow
Caption: Experimental workflow for purity assessment by qNMR.
Decision Tree for Selecting a Purity Analysis Method
Caption: Decision-making flowchart for selecting a purity analysis method.
Conclusion
The purity assessment of synthesized methyl thioethers is a multifaceted task that can be approached with several robust analytical techniques. Quantitative ¹H NMR stands out as a primary method for determining absolute purity without the need for an analyte-specific reference standard, while also providing valuable structural information. HPLC and GC-MS offer superior sensitivity for detecting trace impurities, with GC-MS providing the distinct advantage of mass spectrometric identification for volatile compounds. Elemental analysis serves as an essential orthogonal technique to confirm the elemental composition of the bulk material.
For a comprehensive characterization of a newly synthesized methyl thioether, a combination of these methods is often the most rigorous approach. For instance, qNMR can provide an accurate absolute purity value, while HPLC or GC-MS can offer a detailed profile of impurities. The choice of the primary technique will depend on the specific goals of the analysis, the available instrumentation, and the stage of the research or development process.
References
Safety Operating Guide
Proper Disposal of Methanethiolate: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Methanethiolate, also known as thiomethoxide, is a highly reactive and malodorous organosulfur compound commonly used in organic synthesis. Due to its hazardous properties, including flammability, toxicity, and corrosive nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound and its volatile precursor, methanethiol, have an extremely low odor threshold and are toxic if inhaled or ingested.[1] All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential to mitigate exposure risks. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergency situations or when working outside of a fume hood is unavoidable. |
Disposal Plan: Chemical Neutralization
The primary method for the safe disposal of this compound waste is through chemical neutralization, followed by disposal as hazardous waste. The most common and effective method for neutralizing thiols and thiolates is oxidation with sodium hypochlorite (bleach).[1][2][3][4][5] This process converts the volatile and odorous this compound into the non-volatile and odorless methanesulfonic acid.[6]
The overall chemical transformation is as follows:
CH₃SNa + 4NaOCl → CH₃SO₃Na + 4NaCl
Experimental Protocol: Neutralization of this compound Waste
This protocol is designed for the safe and effective neutralization of small quantities of this compound waste typically generated in a laboratory setting.
Materials:
-
This compound waste (solid or in solution)
-
Standard household bleach (typically 5.25-6.15% sodium hypochlorite)[1][4][5]
-
Water (deionized or distilled)
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure all operations are performed within a certified chemical fume hood.
-
Prepare a quench beaker by placing it on a stir plate.
-
For every 1 gram of this compound waste, add at least 100 mL of water to the beaker. This dilution helps to control the reaction rate and dissipate heat.
-
Begin stirring the water.
-
-
Neutralization:
-
Slowly and carefully add the this compound waste to the stirring water.
-
While continuing to stir, slowly add household bleach to the diluted this compound solution. An excess of bleach is recommended to ensure complete oxidation. A general guideline is to use a 1:1 mixture of bleach and water for creating bleach baths for glassware, suggesting a significant excess is safe and effective.[7] For quantitative neutralization, a molar excess of sodium hypochlorite is required.
-
The reaction is exothermic; add the bleach in small portions to control the temperature of the solution. If the reaction becomes too vigorous, cool the beaker in an ice bath.
-
Continue stirring the solution for at least one hour to ensure the reaction goes to completion. For cleaning glassware, a soak time of at least 14 hours (overnight) is recommended to ensure complete oxidation of any residual thiols.[7]
-
-
Verification of Neutralization:
-
After the reaction has proceeded for a sufficient amount of time and has cooled to room temperature, check the pH of the solution. The final solution should be basic due to the nature of bleach.
-
Carefully smell the headspace of the beaker to check for the characteristic odor of methanethiol. The absence of the foul odor is a good indicator of complete neutralization.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting solution should be transferred to a properly labeled hazardous waste container.
-
The container should be clearly marked with the contents, including the final reaction products (sodium methanesulfonate, sodium chloride, and excess sodium hypochlorite).
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste container.[7]
-
Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.
-
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material such as sand, earth, or vermiculite.
-
For solid spills, carefully sweep up the material, avoiding dust formation. Use non-sparking tools.
-
Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a liberal amount of household bleach solution, allow for sufficient contact time, and then wipe clean.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
